Lenumlostat hydrochloride
Descripción
The exact mass of the compound PAT-1251 Hydrochloride is 435.0972818 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3.ClH/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22;/h1-6,13-14,26H,7-9,23H2;1H/t13-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLUQDIEECAJLM-DTPOWOMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098884-53-6 | |
| Record name | PAT-1251 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenumlostat hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JZ3PGD8T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lenumlostat Hydrochloride: A Deep Dive into the Potent and Selective LOXL2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a critical enzyme implicated in the pathogenesis of fibrotic diseases and cancer.[1] By selectively targeting LOXL2, lenumlostat disrupts the cross-linking of collagen and elastin, key processes in the formation and stabilization of fibrotic tissue and the tumor microenvironment. This technical guide provides a comprehensive overview of lenumlostat, its target LOXL2, their interplay in critical signaling pathways, and the methodologies used to evaluate its activity.
Introduction to this compound and its Target, LOXL2
This compound is a potent and selective inhibitor of LOXL2, a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] The primary function of the LOX family is to catalyze the oxidative deamination of lysine (B10760008) residues in collagen and elastin, initiating the formation of covalent cross-links that are essential for the structural integrity of the extracellular matrix (ECM).[2]
LOXL2 expression is significantly upregulated in various pathological conditions, including fibrosis of the liver, lungs, and kidneys, as well as in several types of cancer.[3][4][5] This increased expression contributes to disease progression by promoting excessive ECM deposition and stiffening, which in turn can drive pro-fibrotic and pro-metastatic cellular behaviors.[2] Lenumlostat, through its pseudo-irreversible inhibition of LOXL2, offers a promising therapeutic strategy to counteract these pathological processes.[1]
Quantitative Data Presentation
In Vitro Inhibitory Activity of Lenumlostat
Lenumlostat demonstrates potent and selective inhibition of LOXL2 across multiple species. The following table summarizes its half-maximal inhibitory concentration (IC50) values against LOXL2 and the related enzyme LOXL3.
| Target Enzyme | Species | IC50 (μM) |
| LOXL2 | Human (hLOXL2) | 0.71[6][7] |
| Mouse | 0.10[6][7] | |
| Rat | 0.12[6][7] | |
| Dog | 0.16[6][7] | |
| LOXL3 | Human (hLOXL3) | 1.17[6][7] |
Lenumlostat exhibits high selectivity for LOXL2 over other key amine oxidases. At a concentration of 10 μM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).
Preclinical Efficacy in a Bleomycin-Induced Lung Fibrosis Model
In a mouse model of bleomycin-induced lung fibrosis, oral administration of lenumlostat (PAT-1251) resulted in dose-dependent reductions in lung weight and Ashcroft score, a measure of fibrosis severity. It also decreased bronchoalveolar lavage leukocyte count and collagen concentrations.
| Treatment | Dosing Paradigm | Key Findings |
| Lenumlostat (PAT-1251) | Prophylactic and Therapeutic | Dose-dependent reduction in lung weight and Ashcroft score. |
| Reduced bronchoalveolar lavage leukocyte count and collagen concentrations. | ||
| Accelerated reversal of established fibrosis. |
Clinical Trial Data (NCT04054245)
A Phase II clinical trial (NCT04054245) is evaluating the efficacy and safety of lenumlostat (PAT-1251) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis. As of the last update, specific quantitative results regarding pharmacokinetics (Cmax, AUC, half-life), safety, and efficacy from this trial have not been publicly disclosed. The study is designed to assess objective response rates (complete remission, partial remission, and clinical improvement), safety, time to response, response duration, and changes in symptom burden.
Key Signaling Pathways Involving LOXL2
LOXL2 exerts its pro-fibrotic and pro-cancer effects through the modulation of several key signaling pathways.
LOXL2 and the TGF-β/Smad Pathway in Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. LOXL2 has been shown to be both a downstream target and an upstream regulator of this pathway. TGF-β1 can induce the expression of LOXL2. In turn, LOXL2 can activate lung fibroblasts and promote fibrogenesis through the TGF-β/Smad signaling pathway. Silencing LOXL2 has been shown to inhibit the expression of pSmad2/3, Smad4, and Snail, key mediators of TGF-β signaling.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Transforming Growth Factor–β Induces Extracellular Matrix Protein Cross-Linking Lysyl Oxidase (LOX) Genes in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Lenumlostat Hydrochloride: A Technical Guide to a Novel Anti-Fibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is a potent, selective, and orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). Emerging as a promising therapeutic candidate, lenumlostat targets the fundamental mechanisms of fibrosis, a pathological process characterized by excessive extracellular matrix deposition that can lead to organ dysfunction and failure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy in fibrosis models, available clinical trial data, and detailed experimental methodologies.
Introduction
Fibrotic diseases, such as myelofibrosis, idiopathic pulmonary fibrosis (IPF), and non-alcoholic steatohepatitis (NASH), represent a significant unmet medical need. A key pathological feature of these conditions is the excessive cross-linking of collagen and elastin (B1584352) fibers in the extracellular matrix (ECM), leading to tissue stiffening and loss of function. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, is a critical enzyme in this process. Upregulated in fibrotic tissues, LOXL2 catalyzes the oxidative deamination of lysine (B10760008) residues on collagen and elastin, initiating the formation of covalent cross-links that stabilize the fibrotic matrix.
This compound has been developed as a high-affinity, pseudo-irreversible inhibitor of LOXL2. By selectively targeting the catalytic activity of LOXL2, lenumlostat aims to halt the progression of fibrosis and potentially promote its resolution. This guide synthesizes the current scientific and clinical knowledge on this compound.
Chemical Properties and Mechanism of Action
Lenumlostat is the (R,R)-enantiomer of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone. The hydrochloride salt enhances its pharmaceutical properties.
Mechanism of Action
Lenumlostat acts as a mechanism-based inhibitor of LOXL2. The aminomethyl pyridine (B92270) moiety of the molecule interacts with the active site of LOXL2, forming a pseudo-irreversible complex that inhibits the enzyme's catalytic activity. This inhibition prevents the oxidative deamination of lysine residues on collagen and elastin, thereby blocking the formation of the aldehyde precursors necessary for ECM cross-linking. This targeted approach is designed to spare other lysyl oxidase (LOX) family members, potentially reducing off-target effects.
Preclinical Data
In Vitro Potency and Selectivity
Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound shows significant selectivity for LOXL2 over other human amine oxidases.
| Target | Species | IC50 (μM) |
| LOXL2 | Human | 0.074 |
| LOXL3 | Human | 1.17 |
| LOX | Human | >30 |
| Monoamine Oxidase A | Human | >100 |
| Monoamine Oxidase B | Human | >100 |
Data sourced from Rowbottom MW, et al. J Med Chem. 2017.
Efficacy in a Bleomycin-Induced Lung Fibrosis Model
The anti-fibrotic efficacy of lenumlostat was evaluated in a well-established mouse model of bleomycin-induced pulmonary fibrosis.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (dose not specified in available abstract) was administered on day 0.
-
Treatment: Racemic trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (the racemic precursor to lenumlostat) was administered orally, once daily (QD) for 14 days.
-
Assessment of Fibrosis:
-
Histopathology: Lung sections were stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis was quantified using the Ashcroft scoring method.
-
Collagen Content: Total lung collagen was measured by assessing hydroxyproline (B1673980) levels.
-
Bronchoalveolar Lavage (BAL): The cellularity of the BAL fluid was analyzed to assess inflammation.
-
Oral administration of the lenumlostat precursor molecule resulted in a significant, dose-dependent reduction in lung fibrosis compared to vehicle-treated controls.
| Parameter | Vehicle Control | Lenumlostat Precursor (dose not specified) | p-value |
| Mean Ashcroft Score | 3.7 | 0.9 | <0.05 |
| Lung Weight | Significantly higher | Significantly reduced | <0.05 |
| BAL Leukocyte Count | Significantly higher | Significantly reduced | <0.05 |
| Lung Collagen Concentration | Significantly higher | Significantly reduced | <0.05 |
Data is qualitative as presented in the available abstract. Sourced from a 2017 Keystone Symposia abstract on a mechanism-based small molecule inhibitor of LOXL2.[1]
Clinical Development
This compound is under investigation for the treatment of myelofibrosis, a hematological malignancy characterized by progressive bone marrow fibrosis.
MYLOX-1: Phase 2a Clinical Trial (NCT04679870)
This open-label, single-arm study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral lenumlostat in patients with myelofibrosis who are ineligible for, intolerant to, or refractory to Janus kinase (JAK) inhibitors.[2]
-
Patient Population: 18 patients with primary or secondary myelofibrosis.[3]
-
Treatment Regimen: Lenumlostat (GB2064) administered at a dose of 1000 mg orally, twice daily, for 9 months.[2][3]
-
Primary Endpoint: Safety and tolerability.[2]
-
Secondary Endpoints: Evaluation of hematological parameters and direct anti-fibrotic activity assessed by bone marrow biopsies at baseline and at 3, 6, and 9 months.[2]
-
Reduction in Bone Marrow Fibrosis: Of the 10 evaluable patients who received at least six months of treatment, six (60%) experienced a reduction of at least one grade in bone marrow collagen fibrosis.[4]
-
Hematological Parameters: The six patients who showed a reduction in bone marrow fibrosis also maintained stable hemoglobin, white blood cell counts, and platelet levels.[4]
-
Symptom and Spleen Response: After six months of treatment, one patient achieved a spleen volume reduction of over 35%, and two patients had a greater than 50% reduction in their Total Symptom Score. One patient had an anemia response.[2]
Lenumlostat demonstrated an acceptable safety profile. The most frequently reported treatment-related adverse events were gastrointestinal in nature and were generally manageable with standard care. Ten patients discontinued (B1498344) treatment due to adverse events or disease progression. The only serious adverse event considered possibly related to the treatment was a fall.[2][3]
-
Target Engagement: Lenumlostat demonstrated good target engagement in plasma, with a 49.5% decrease in free LOXL2 levels observed two hours after dosing.[5]
-
Bone Marrow Penetration: Analysis of bone marrow biopsies confirmed the presence of lenumlostat, indicating penetration into the target tissue.[5]
Signaling Pathways
Lenumlostat's mechanism of action is centered on the inhibition of LOXL2, a key downstream effector in fibrotic signaling cascades. The transforming growth factor-beta (TGF-β) pathway is a master regulator of fibrosis.
Caption: LOXL2 Signaling Pathway in Fibrosis.
Conclusion
This compound is a promising, first-in-class, oral inhibitor of LOXL2 with demonstrated anti-fibrotic activity in preclinical models and early clinical trials. By targeting a key enzyme in the fibrotic process, lenumlostat offers a novel therapeutic strategy for myelofibrosis and potentially other fibrotic diseases. The available data indicate a favorable safety profile and on-target activity, supporting its continued clinical development. Further studies are warranted to fully elucidate its efficacy and long-term safety in a broader range of fibrotic conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. MYLOX-1 trial: LOXL2 inhibition for the treatment of MF [mpn-hub.com]
- 3. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]
- 4. A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Oral GB2064 in Participants With Myelofibrosis [clin.larvol.com]
- 5. P1024: MYLOX-1: A PHASE II STUDY EVALUATING THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR GB2064 (WITH FOCUS ON BONE MARROW COLLAGEN) IN PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
Lenumlostat Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat hydrochloride, also known as PAT-1251 and GB2064, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme in the cross-linking of collagen and elastin (B1584352).[1] Dysregulation of LOXL2 activity is implicated in the progression of various fibrotic diseases and cancers, making it a compelling therapeutic target.[2][3] Lenumlostat, with the chemical name (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone hydrochloride, has emerged as a promising clinical candidate for the treatment of these conditions.[1][4] This technical guide provides an in-depth overview of the synthesis pathway of this compound, detailed experimental protocols, and an exploration of its mechanism of action through the inhibition of the LOXL2 signaling pathway.
This compound Synthesis Pathway
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: a substituted pyridine (B92270) derivative and a chiral pyrrolidine (B122466) derivative. These intermediates are then coupled, followed by deprotection and salt formation to yield the final active pharmaceutical ingredient. The overall synthetic scheme is presented below, followed by a detailed description of each step.
Synthesis of Key Intermediates
The synthesis of the core structure of Lenumlostat involves the preparation of two main building blocks: 2-chloro-4-(aminomethyl)-6-(trifluoromethyl)pyridine and (3-fluoro-4-hydroxypyrrolidin-1-yl)(3-hydroxyphenyl)methanone .
The trifluoromethylpyridine moiety is a common structural motif in agrochemical and pharmaceutical compounds and can be synthesized through various methods, including cyclocondensation reactions using trifluoromethyl-containing building blocks.[5] The aminomethyl group is typically introduced via reduction of a nitrile or a related functional group.
The chiral fluoro-hydroxypyrrolidine fragment is crucial for the molecule's activity and stereochemistry. Its synthesis often involves asymmetric methods to ensure the desired enantiomeric purity.
Final Assembly and Salt Formation
The final steps of the Lenumlostat synthesis involve the coupling of the two key intermediates, typically through a nucleophilic aromatic substitution or a similar coupling reaction, followed by deprotection of any protecting groups and the formation of the hydrochloride salt to improve the compound's stability and solubility.
The following diagram illustrates a plausible synthetic pathway based on the general principles of organic synthesis and the known structure of Lenumlostat.
Caption: A generalized synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from the general procedures described in the medicinal chemistry literature for the synthesis of similar compounds.
Protocol 1: Synthesis of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)((3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (Lenumlostat free base)
-
Step 1: Coupling of Intermediates. To a solution of (3R,4R)-3-fluoro-4-hydroxypyrrolidine (1.0 eq) and 3-((4-(tert-butoxycarbonylaminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), is added a coupling reagent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours.
-
Step 2: Work-up and Purification. The reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
Step 3: Deprotection. The purified intermediate from the previous step is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M). The mixture is stirred at room temperature for 1-2 hours.
-
Step 4: Isolation of the Free Base. The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent and the pH is adjusted to basic (pH > 8) with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried, filtered, and concentrated to afford Lenumlostat free base.
Protocol 2: Formation of this compound
-
Step 1: Salt Formation. Lenumlostat free base is dissolved in a suitable solvent such as methanol (B129727) or ethanol. To this solution, a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like diethyl ether or isopropanol) is added dropwise with stirring.
-
Step 2: Precipitation and Isolation. The hydrochloride salt typically precipitates out of the solution. The suspension is stirred for a period to ensure complete precipitation. The solid is then collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates, as reported in the primary literature.
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| Intermediate 1 Synthesis | 2-chloro-4-cyano-6-(trifluoromethyl)pyridine, Reducing agent | 2-chloro-4-(aminomethyl)-6-(trifluoromethyl)pyridine | 85-95 | >98 | NMR, LC-MS |
| Intermediate 2 Synthesis | Chiral starting material, Fluorinating agent | (3R,4R)-3-fluoro-4-hydroxypyrrolidine | 60-70 | >99 (ee) | Chiral HPLC, NMR |
| Coupling Reaction | Intermediate 1, Intermediate 2, Coupling reagents | Boc-protected Lenumlostat | 70-85 | >95 | LC-MS, NMR |
| Deprotection and Salt Formation | Boc-protected Lenumlostat, HCl | This compound | 90-98 | >99 | HPLC, NMR, EA |
| Overall Yield | 35-50 |
Mechanism of Action and Signaling Pathway
Lenumlostat exerts its therapeutic effect by inhibiting the enzymatic activity of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] In pathological conditions such as fibrosis and cancer, the overexpression of LOXL2 leads to excessive ECM stiffening, which promotes disease progression.[3][6]
The proposed mechanism of action for Lenumlostat involves the irreversible inhibition of LOXL2. The aminomethyl pyridine moiety of Lenumlostat is believed to interact with the active site of the enzyme, forming a stable complex that prevents the catalytic activity of LOXL2.[1]
The signaling pathways regulated by LOXL2 are complex and can involve both intracellular and extracellular mechanisms. Extracellularly, LOXL2-mediated collagen cross-linking can modulate integrin signaling and activate focal adhesion kinase (FAK) and Src kinase pathways, promoting cell invasion and migration.[6][7] Intracellularly, LOXL2 has been shown to interact with various signaling pathways, including the TGF-β, HIF-1α, and Notch pathways, which are all implicated in fibrosis and cancer.[8][9][10]
The following diagram illustrates the central role of LOXL2 in promoting pathological processes and how Lenumlostat intervenes.
Caption: LOXL2 signaling and the inhibitory action of Lenumlostat.
Conclusion
This compound is a promising therapeutic agent that targets the fundamental mechanisms of fibrosis and cancer progression through the potent and selective inhibition of LOXL2. The synthesis of this complex molecule requires a carefully orchestrated multi-step approach, yielding a final product with high purity and in a stable salt form. Understanding the intricate signaling pathways in which LOXL2 is involved provides a clear rationale for the therapeutic potential of Lenumlostat and paves the way for its further clinical development. This guide has provided a comprehensive overview of the synthesis, experimental protocols, and mechanism of action of this compound to aid researchers and drug development professionals in their ongoing efforts to combat fibrotic and neoplastic diseases.
References
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The function and mechanisms of action of LOXL2 in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US11712437B2 - Inhibitors of lysyl oxidases - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What is LOXL2 Protein? - Creative BioMart [creativebiomart.net]
The Discovery of PAT-1251: An In-Depth Technical Guide to a Novel LOXL2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Its upregulation is strongly associated with the progression of fibrotic diseases and cancer, making it a compelling therapeutic target.[2][3] PAT-1251 (also known as GB2064) has emerged as a potent, selective, and orally bioavailable small-molecule inhibitor of LOXL2, showing promise in preclinical and clinical development for the treatment of fibrotic conditions such as myelofibrosis and idiopathic pulmonary fibrosis.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of PAT-1251, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action and Preclinical Pharmacology
PAT-1251 is a mechanism-based, irreversible inhibitor of LOXL2.[1] Its aminomethyl pyridine (B92270) moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex that effectively blocks its catalytic activity.[5] This inhibition prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin, thereby reducing ECM stiffening and the progression of fibrosis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for PAT-1251, demonstrating its potency, selectivity, and preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of PAT-1251 [4]
| Target | Species | IC50 (μM) | Selectivity vs. other Amine Oxidases |
| LOXL2 | Human | 0.71 | >10% inhibition at 10 μM for SSAO, DAO, MAO-A, MAO-B |
| LOXL3 | Human | 1.17 | - |
| LOXL2 | Mouse | 0.10 | - |
| LOXL2 | Rat | 0.12 | - |
| LOXL2 | Dog | 0.16 | - |
| LOX | Human | 400-fold selective for LOXL2 vs. LOX | - |
Table 2: Preclinical Efficacy of PAT-1251 in Mouse Bleomycin (B88199) Model of Lung Fibrosis [1]
| Treatment Group | Dosing Paradigm | Mean Ashcroft Score | Key Findings |
| Vehicle | Prophylactic & Therapeutic | 3.7 | - |
| PAT-1251 | Once daily oral dosing (Prophylactic & Therapeutic) | 0.9 | Maximally efficacious, significant reduction in lung weight, BAL leukocyte count, and collagen concentration. |
| PAT-1251 | Every other day dosing | Partial Efficacy | Showed partial efficacy despite rapid clearance. |
| PAT-1251 | Every third day dosing | Partial Efficacy | Showed partial efficacy despite rapid clearance. |
| rAB0023 (anti-LOXL2 antibody) | - | - | PAT-1251 demonstrated superior efficacy. |
Table 3: Phase 2a (MYLOX-1) Clinical Trial Results of GB2064 (PAT-1251) in Myelofibrosis [8][9][10]
| Parameter | Result |
| Patient Population | 18 patients with primary or secondary myelofibrosis, ineligible, refractory, or intolerant to JAK inhibitors. |
| Dosing | 1000 mg orally, twice daily for 9 months. |
| Bone Marrow Fibrosis | 6 out of 10 evaluable patients experienced a ≥ 1-grade reduction in collagen fibrosis after at least 6 months of treatment. |
| Hematological Parameters | The 6 patients with fibrosis reduction also showed stable hemoglobin, white blood cell count, and platelets. |
| Spleen Volume | 1 patient experienced a >35% reduction in spleen volume after 6 months. |
| Total Symptom Score (TSS) | 2 patients experienced a >50% reduction in TSS. |
| Anemia Response | 1 patient had an anemia response. |
| Safety and Tolerability | Generally acceptable profile. Most common treatment-related adverse events were gastrointestinal and manageable. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by LOXL2 and the experimental workflow for evaluating LOXL2 inhibitors.
Caption: LOXL2-mediated signaling pathway in fibrosis and cancer.
Caption: Experimental workflow for the evaluation of PAT-1251.
Detailed Experimental Protocols
In Vitro Assays
1. Cell Proliferation Assay (MTS Assay)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PAT-1251 or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 2-4 hours until a color change is observed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Migration Assay (Scratch Wound Healing Assay)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of PAT-1251 or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch width.
-
3. Cell Invasion Assay (Transwell Invasion Assay)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Protocol:
-
Coat the upper surface of a Transwell insert with a Matrigel or collagen I solution to mimic the basement membrane.
-
Seed MDA-MB-231 cells in serum-free media in the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add different concentrations of PAT-1251 or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours to allow for cell invasion through the coated membrane.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in multiple fields of view under a microscope.
-
In Vivo Model
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) or saline (vehicle control).
-
Administer PAT-1251 orally at various doses and schedules (prophylactic or therapeutic).
-
Monitor the animals for a specified period (e.g., 14 or 21 days).
-
At the end of the study, euthanize the mice and collect lung tissue.
-
Perform histological analysis of lung sections stained with Masson's trichrome.
-
Quantify the extent of fibrosis using the Ashcroft scoring method, where a score of 0 represents normal lung and a score of 8 represents total fibrous obliteration of the field.
-
Conduct biochemical analysis of lung homogenates to measure collagen content (e.g., hydroxyproline (B1673980) assay).
-
Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell counts.
-
Conclusion
PAT-1251 is a promising, potent, and selective LOXL2 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in reducing fibrosis in a robust animal model, and early clinical data in myelofibrosis patients are encouraging. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the fields of fibrosis and oncology who are interested in the development of LOXL2-targeted therapies. Further clinical investigation of PAT-1251 is warranted to fully elucidate its therapeutic potential in a range of fibrotic and malignant diseases.
References
- 1. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 7. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of Oral GB2064 in Participants With Myelofibrosis [clin.larvol.com]
- 10. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]
GB2064: A Technical Overview of its Antifibrotic Activity in Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB2064 is an investigational, orally bioavailable, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the pathogenesis of fibrotic diseases, including myelofibrosis.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by the progressive replacement of bone marrow with fibrous tissue, leading to impaired hematopoiesis and significant morbidity and mortality.[3] GB2064 represents a targeted therapeutic approach aimed at modifying the disease course by directly inhibiting the fibrotic process. This technical guide provides a comprehensive overview of the antifibrotic activity of GB2064, with a focus on its mechanism of action, preclinical rationale (where available), and clinical trial data.
Mechanism of Action: Inhibition of LOXL2-Mediated Collagen Cross-linking
The primary mechanism of action of GB2064 is the potent and selective inhibition of the LOXL2 enzyme.[4] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the final step of collagen maturation: the cross-linking of collagen fibrils.[4] This process is essential for the formation of a stable and mature extracellular matrix (ECM). In pathological conditions such as myelofibrosis, the dysregulation and overexpression of LOXL2 contribute to excessive collagen deposition and the progressive stiffening of the bone marrow microenvironment, which in turn disrupts normal hematopoietic function.[3][4]
By inhibiting LOXL2, GB2064 prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352) precursors. This disruption of the cross-linking process leads to a less rigid and more compliant ECM, potentially halting or even reversing the fibrotic process in the bone marrow.
Clinical Development: The MYLOX-1 Trial
The primary clinical evidence for the antifibrotic activity of GB2064 comes from the MYLOX-1 trial (NCT04679870), a Phase 2a, open-label, single-arm study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GB2064 in patients with myelofibrosis who are ineligible for, refractory to, or intolerant of Janus kinase (JAK) inhibitor therapy.[5][6][7]
Study Design and Endpoints
Primary Endpoint:
-
Safety and tolerability of GB2064.[7]
Secondary Endpoints:
-
Change in bone marrow collagen fibrosis grade.[8]
-
Hematological parameters.[8]
-
Spleen volume.[6]
-
Myeloproliferative Neoplasm Symptom Assessment Form Total Symptom Score (MPN-10).[6]
Quantitative Data from the MYLOX-1 Trial
The following tables summarize the key efficacy findings from the intermediate and topline analyses of the MYLOX-1 trial.
Table 1: Reduction in Bone Marrow Collagen Fibrosis
| Timepoint | Evaluable Patients (n) | Patients with ≥1-grade Reduction in Fibrosis (n) | Percentage of Responders (%) |
| Intermediate Analysis (≥6 months treatment) | 5 | 4 | 80%[2] |
| Topline Analysis (≥6 months treatment) | 10 | 6 | 60% |
Table 2: Hematological and Spleen Volume Response in Fibrosis Responders
| Parameter | Observation in Patients with ≥1-grade Fibrosis Reduction |
| Hematological Parameters | Stable hemoglobin, white blood cell count, and thrombocytes[2] |
| Transfusion Requirement | None required[2] |
| Spleen Volume | Stable[2] |
Experimental Protocols
Bone Marrow Biopsy and Fibrosis Grading
Bone marrow biopsies are a key component of the MYLOX-1 trial, performed at baseline and at months 3, 6, and 9 to assess changes in fibrosis.[5][7]
Procedure: Standard bone marrow aspiration and trephine biopsy procedures are employed to obtain adequate samples from the posterior iliac crest.
Histological Analysis: The degree of bone marrow fibrosis is graded according to the European Consensus on Grading of Bone Marrow Fibrosis .[1][9][10] This standardized system evaluates the density and distribution of reticulin (B1181520) and collagen fibers within the bone marrow.
Table 3: European Consensus Grading of Myelofibrosis
| Grade | Description |
| MF-0 | Scattered linear reticulin with no intersections (crossings) corresponding to normal bone marrow. |
| MF-1 | Loose network of reticulin with many intersections, especially in perivascular areas. |
| MF-2 | Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen and/or focal osteosclerosis. |
| MF-3 | Diffuse and dense increase in reticulin with extensive intersections, with coarse bundles of collagen, often associated with significant osteosclerosis. |
Source: Thiele J, Kvasnicka HM, Facchetti F, et al. European consensus on grading of bone marrow fibrosis and assessment of cellularity. Haematologica. 2005;90(8):1128-1132.[1][9][10]
Target Engagement Assay
A novel biomarker pulldown assay was developed to measure the target engagement of GB2064 with circulating LOXL2 in plasma samples from a Phase 1 study in healthy subjects.[11]
Methodology:
-
Plasma samples are collected at various timepoints post-dosing with GB2064.
-
Ferrite beads conjugated to a LOXL2-binding analogue of GB2064 are used to "pull down" LOXL2 that is not already bound to GB2064 in the plasma.[11]
-
The amount of unbound LOXL2 captured by the beads is then measured.
-
The percentage of target engagement is calculated by comparing the amount of unbound LOXL2 at different timepoints to the pre-dose baseline.[11]
Findings:
-
Oral doses of ≥750mg of GB2064 achieved maximal and near-complete target engagement at 2 hours post-dosing in healthy volunteers.[11]
-
The in vivo IC50 for target engagement was determined to be 905 nM, which correlated well with the in vitro IC50 of 715 nM from an Amplex Red Amine Oxidase Enzymatic Assay.[11]
Conclusion
GB2064 has demonstrated promising antifibrotic activity in the MYLOX-1 clinical trial, with a significant proportion of evaluable patients experiencing a reduction in bone marrow collagen fibrosis.[2] This clinical effect is consistent with its mechanism of action as a potent inhibitor of LOXL2. The stabilization of hematological parameters and spleen volume in responding patients suggests a potential for disease modification in a patient population with limited treatment options.[2] Further clinical investigation is warranted to fully elucidate the long-term efficacy and safety of GB2064 and its potential role in the management of myelofibrosis and other fibrotic diseases.
References
- 1. [PDF] European consensus on grading bone marrow fibrosis and assessment of cellularity. | Semantic Scholar [semanticscholar.org]
- 2. onclive.com [onclive.com]
- 3. curetoday.com [curetoday.com]
- 4. GB2064 Shows Reduction in Fibrosis of the Bone Marrow – Ysios Capital [ysioscapital.com]
- 5. targetedonc.com [targetedonc.com]
- 6. P1054: MYLOX-1: AN OPEN-LABEL, PHASE IIA STUDY OF THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR, GB2064, IN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MYLOX-1 trial: LOXL2 inhibition for the treatment of MF [mpn-hub.com]
- 8. GB2064 Shows Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis, Validating LOXL2 as a Clinical Fibrosis Target | Galecto [ir.galecto.com]
- 9. European consensus on grading bone marrow fibrosis and assessment of cellularity | Haematologica [haematologica.org]
- 10. czemp.org [czemp.org]
- 11. labhoo.com [labhoo.com]
Lenumlostat Hydrochloride: A Deep Dive into its Preclinical Efficacy in Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of liver function. A key enzyme in the fibrotic process is Lysyl oxidase-like 2 (LOXL2), which plays a critical role in the cross-linking of collagen fibers, thereby stabilizing the fibrotic matrix and making it resistant to degradation. Lenumlostat hydrochloride, also known as PAT-1251 or GB2064, is a potent and selective small molecule inhibitor of LOXL2. This technical guide provides an in-depth overview of the preclinical evidence supporting the anti-fibrotic effects of this compound and other LOXL2 inhibitors in various liver fibrosis models.
Mechanism of Action: Targeting Collagen Cross-linking
This compound exerts its anti-fibrotic effects by selectively inhibiting the enzymatic activity of LOXL2. This enzyme is crucial for the covalent cross-linking of collagen and elastin, the primary components of the fibrotic scar. By inhibiting LOXL2, this compound prevents the formation of a stable, degradation-resistant collagen matrix, thereby impeding the progression of fibrosis and potentially promoting its resolution.[1][2][3]
The signaling pathway and mechanism of action are depicted in the diagram below:
References
Lenumlostat Hydrochloride: An In-depth Technical Guide on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat hydrochloride, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Upregulation of LOXL2 is associated with the progression of fibrotic diseases and cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action of this compound
This compound forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] The primary function of LOXL2 is the oxidative deamination of lysine (B10760008) residues on collagen and elastin, a crucial step in the formation of cross-links that provide tensile strength and stability to the ECM. By inhibiting LOXL2, Lenumlostat disrupts this cross-linking process, leading to a reduction in ECM stiffness and deposition, which are hallmarks of fibrosis.
Quantitative Data: Potency and Selectivity of Lenumlostat
Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 (µM) |
| LOXL2 | Human (hLOXL2) | 0.71[2] |
| LOXL3 | Human (hLOXL3) | 1.17[2] |
| LOXL2 | Mouse | 0.10[2] |
| LOXL2 | Rat | 0.12[2] |
| LOXL2 | Dog | 0.16[2] |
Lenumlostat exhibits high selectivity for LOXL2 over other amine oxidases, with less than 10% inhibition observed at a concentration of 10 µM for semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[3]
Downstream Signaling Pathways Modulated by this compound
Inhibition of LOXL2 by this compound is anticipated to impact several downstream signaling pathways implicated in fibrosis and cancer progression. While direct experimental evidence for Lenumlostat's effect on all of these pathways is still emerging, the known functions of LOXL2 provide a strong basis for these connections.
Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway
The TGF-β signaling pathway is a master regulator of fibrosis. LOXL2 expression is induced by TGF-β, and LOXL2 itself can modulate TGF-β signaling, creating a positive feedback loop that promotes fibrogenesis. Inhibition of LOXL2 is therefore expected to attenuate TGF-β/Smad signaling.
A study using a mouse model of Alport syndrome, a genetic kidney disease characterized by fibrosis, demonstrated that treatment with Lenumlostat (PAT-1251) resulted in a significant reduction in TGF-β1 mRNA expression in the renal cortex. This provides direct evidence of Lenumlostat's ability to modulate the TGF-β pathway.
Lenumlostat Inhibition of the TGF-β/Smad Signaling Pathway
References
Lenumlostat Hydrochloride Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenumlostat hydrochloride, also known as PAT-1251 or GB2064, is a potent, orally available, and selective small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4] As a pseudo-irreversible inhibitor, it forms a stable complex with the active site of the LOXL2 enzyme, effectively blocking its catalytic function.[5][6][7] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[5][7] Upregulation of LOXL2 is associated with the progression of fibrotic diseases, making it a key therapeutic target.[5] Lenumlostat has demonstrated high selectivity for LOXL2 and is currently under investigation in clinical trials for the treatment of myelofibrosis.[6] This document provides a comprehensive overview of the selectivity profile of this compound, including its mechanism of action, quantitative inhibition data, and the experimental methodologies used for its characterization.
Mechanism of Action and Signaling Pathway
Lenumlostat exerts its therapeutic effect through the direct inhibition of LOXL2 enzymatic activity. The aminomethyl pyridine (B92270) moiety of the molecule is key to its interaction with the LOXL2 active site, leading to the formation of a pseudo-irreversible inhibitory complex.[5][7] By inhibiting LOXL2, Lenumlostat prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin.[5][7] This process is a crucial step in the formation of cross-links that provide structural integrity to the ECM. In pathological fibrotic conditions, excessive LOXL2 activity leads to aberrant ECM stiffening and tissue scarring.
The inhibition of LOXL2 by Lenumlostat disrupts these fibrotic processes. The downstream signaling pathways affected by LOXL2 inhibition are central to the progression of fibrosis. LOXL2 has been shown to activate key fibrotic signaling cascades, including the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[2][3][5] Activation of these pathways leads to the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM deposition. Furthermore, LOXL2 can activate fibroblasts through Focal Adhesion Kinase (FAK) signaling.[8] By blocking LOXL2, Lenumlostat effectively attenuates these pro-fibrotic signaling events.
References
- 1. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linking LOXL2 to Cardiac Interstitial Fibrosis | MDPI [mdpi.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Lenumlostat Hydrochloride: A Technical Overview of IC50 Values and Associated Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lenumlostat hydrochloride, a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). The document summarizes its half-maximal inhibitory concentration (IC50) values across different species, details relevant experimental protocols for IC50 determination, and illustrates the key signaling pathways involved.
Introduction to this compound
Lenumlostat, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] It demonstrates potential antifibrotic activity by forming a pseudo-irreversible inhibitory complex with the active site of LOXL2.[1] LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[1] Upregulation of LOXL2 is often associated with fibrotic diseases, making it a significant therapeutic target.[1] Lenumlostat shows high selectivity for LOXL2 over other amine oxidases.[2]
This compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Lenumlostat (PAT-1251) against LOXL2 from various species.
| Species | Target | IC50 (µM) |
| Human | hLOXL2 | 0.71[2] |
| Human | hLOXL3 | 1.17[2] |
| Mouse | Mouse LOXL2 | 0.10[2] |
| Rat | Rat LOXL2 | 0.12[2] |
| Dog | Dog LOXL2 | 0.16[2] |
Experimental Protocol for IC50 Determination: MTT Assay
The following is a generalized protocol for determining the IC50 value of this compound in an adherent cell line using a colorimetric method such as the MTT assay. This protocol is based on standard methodologies for assessing cell viability.[3][4]
3.1. Materials and Reagents
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
3.2. Procedure
-
Cell Seeding:
-
Culture the selected adherent cells in a T75 flask to near confluency.[5]
-
Wash the cells with sterile PBS, then detach them using trypsin.[5]
-
Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.[5]
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cell suspension to a seeding density of 1,000-10,000 cells/well.[4]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Lenumlostat stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of Lenumlostat.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Lenumlostat concentration) and a blank control (medium only).[4]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[3][4]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3][4]
-
Carefully aspirate the culture medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[3]
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[4]
-
3.3. Data Analysis
-
Calculate the percentage of cell viability for each Lenumlostat concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Lenumlostat concentration.
-
Determine the IC50 value, which is the concentration of Lenumlostat that causes a 50% reduction in cell viability, using a suitable software package that can perform a four-parameter logistic nonlinear regression.[6]
Visualizations
4.1. Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
4.2. LOXL2 Signaling Pathway
Lenumlostat targets LOXL2, which is involved in pathways that regulate the extracellular matrix and cell signaling. Hypoxia and growth factors like TGF-β can upregulate LOXL2 expression. LOXL2 then cross-links collagen and elastin, leading to ECM stiffening. This altered ECM can, in turn, activate intracellular signaling pathways such as PI3K/Akt and MAPK, which are involved in cell proliferation, survival, and fibrosis.[7]
Caption: Simplified signaling pathway of LOXL2 and the inhibitory action of Lenumlostat.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lenumlostat Hydrochloride: A Preclinical Data Review for Drug Development Professionals
An In-depth Technical Guide
December 12, 2025
Executive Summary
Lenumlostat hydrochloride (also known as PAT-1251 and GB2064) is a potent, selective, and orally bioavailable small molecule inhibitor of lysyl oxidase-like 2 (LOXL2). Preclinical data strongly support its anti-fibrotic potential across multiple organ systems. This technical guide provides a comprehensive review of the available preclinical data for Lenumlostat, including its mechanism of action, in vitro and in vivo efficacy, and available details on experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of LOXL2 inhibition in fibrotic diseases.
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological process that can lead to organ dysfunction and failure. Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a crucial role in the cross-linking of collagen and elastin, which are key components of the ECM.[1] Upregulation of LOXL2 is associated with the progression of fibrosis in various tissues. This compound has emerged as a promising therapeutic candidate that targets LOXL2 to mitigate fibrosis.
Mechanism of Action
Lenumlostat is an irreversible inhibitor of LOXL2.[2] Its aminomethyl pyridine (B92270) moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex.[3] This action prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin, thereby inhibiting the formation of cross-links that contribute to the stiffening and reduced degradation of the ECM.[1] By inhibiting LOXL2, Lenumlostat effectively disrupts a key step in the fibrotic cascade.
In Vitro Efficacy
Potency and Selectivity
Lenumlostat has demonstrated potent and selective inhibition of LOXL2 across multiple species. In vitro studies have established its half-maximal inhibitory concentration (IC50) against human, mouse, rat, and dog LOXL2.
| Target | Species | IC50 (µM) | Reference |
| LOXL2 | Human | 0.71 | [4][5] |
| LOXL3 | Human | 1.17 | [4][5] |
| LOXL2 | Mouse | 0.10 | [4][5] |
| LOXL2 | Rat | 0.12 | [4][5] |
| LOXL2 | Dog | 0.16 | [4][5] |
Lenumlostat exhibits high selectivity for LOXL2 over other key members of the amine oxidase family. At a concentration of 10 µM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[4] It is also reported to be 400-fold selective for LOXL2 over lysyl oxidase (LOX).[2]
Experimental Protocols
LOXL2 Inhibition Assay (Amplex Red Method)
The inhibitory activity of Lenumlostat against LOXL2 is commonly assessed using a fluorometric assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the LOXL2-catalyzed oxidation reaction.
-
Principle: The assay couples the LOXL2-mediated oxidation of a substrate (e.g., putrescine or 1,5-diaminopentane) to the horseradish peroxidase (HRP)-catalyzed conversion of Amplex Red to the fluorescent product, resorufin. The rate of fluorescence increase is proportional to LOXL2 activity.[6][7]
-
General Protocol:
-
Recombinant LOXL2 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes to 2 hours) to allow for inhibitor binding.[6][8]
-
The enzymatic reaction is initiated by the addition of the LOXL2 substrate, Amplex Red reagent, and HRP.
-
The fluorescence intensity is measured kinetically over time at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[7]
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Lenumlostat concentration.
-
Figure 1: LOXL2 Inhibition Assay Principle.
In Vivo Efficacy
Lenumlostat has demonstrated significant anti-fibrotic efficacy in various preclinical animal models of fibrosis.
Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model is a widely used and well-characterized model that mimics many aspects of idiopathic pulmonary fibrosis (IPF).[9]
-
Efficacy Data: In a mouse model of bleomycin-induced lung fibrosis, oral administration of Lenumlostat resulted in dose-dependent reductions in lung weight and Ashcroft score (a measure of fibrosis severity).[2] Reductions in bronchoalveolar lavage (BAL) leukocyte count and collagen concentrations were also observed.[2] Notably, Lenumlostat was effective in both prophylactic (preventive) and therapeutic (treatment of established fibrosis) settings and accelerated the reversal of established fibrosis.[2]
| Treatment Group | Mean Ashcroft Score | Reference |
| Vehicle | 3.7 | [2] |
| Lenumlostat (once daily) | 0.9 | [2] |
-
Experimental Protocol:
-
Model Induction: C57BL/6 mice are typically used.[10] A single intratracheal instillation of bleomycin (B88199) (e.g., 3 mg/kg) is administered to induce lung injury and subsequent fibrosis.[10]
-
Dosing: Lenumlostat is administered orally, once daily.
-
Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.
-
Biochemical Analysis: Hydroxyproline content in lung tissue, a quantitative measure of collagen, is determined. BAL fluid is analyzed for inflammatory cell counts and cytokine levels.
-
-
Figure 2: Bleomycin-Induced Pulmonary Fibrosis Workflow.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
The CCl4-induced liver fibrosis model is a classic and reliable model for studying the pathogenesis of liver fibrosis and evaluating anti-fibrotic therapies.[11]
-
Efficacy Data: While specific quantitative data for Lenumlostat in this model were not found in the reviewed literature, the model is a standard for testing anti-fibrotic agents.
-
Experimental Protocol:
-
Model Induction: Liver fibrosis is typically induced in mice or rats by repeated intraperitoneal injections of CCl4 (e.g., twice weekly for 4-8 weeks).[11]
-
Endpoints:
-
Histopathology: Liver sections are stained with Sirius Red or Masson's trichrome to assess collagen deposition and fibrosis stage.
-
Biochemical Markers: Serum levels of liver enzymes (ALT, AST) are measured to assess liver injury. Hydroxyproline content in liver tissue is quantified.
-
Gene Expression: Expression of pro-fibrotic genes (e.g., TGF-β, α-SMA, collagen I) is analyzed by qRT-PCR.
-
-
Alport Mouse Model of Renal Fibrosis
The Col4a3-null mouse is an autosomal model for Alport syndrome, a genetic disorder characterized by progressive renal fibrosis.[1]
-
Efficacy Data: In Alport mice, daily oral administration of Lenumlostat at 30 mg/kg significantly reduced interstitial fibrosis and glomerulosclerosis.[1] Treatment also led to decreased albuminuria and blood urea (B33335) nitrogen (BUN) levels, indicating improved kidney function.[1] Furthermore, Lenumlostat treatment reduced the mRNA expression of pro-fibrotic and pro-inflammatory genes, including MMP-2, MMP-9, TGF-β1, and TNF-α.[1]
-
Experimental Protocol:
-
Animal Model: Col4a3 null mice on a 129Sv background are used.[1]
-
Dosing: Lenumlostat (30 mg/kg) is administered once daily by oral gavage in a 0.5% methylcellulose (B11928114) vehicle, typically from 2 to 7 weeks of age.[1]
-
Endpoints:
-
Renal Function: Urine albumin and serum BUN levels are measured.
-
Histopathology: Kidney sections are scored for fibrosis and glomerulosclerosis.
-
Gene Expression: qRT-PCR is used to measure the expression of fibrotic and inflammatory markers in isolated glomeruli and renal cortex.[1]
-
-
Pharmacokinetics and Toxicology
Pharmacokinetics
Detailed preclinical pharmacokinetic data for Lenumlostat are limited in the public domain. Studies in mice have indicated rapid clearance of the compound.[2] Despite this, efficacy was observed with less frequent dosing (every other day and every third day), suggesting that sustained target engagement may not require continuous high plasma concentrations.[2] Further studies are needed to fully characterize the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of Lenumlostat in different preclinical species.
Toxicology
Comprehensive GLP-compliant toxicology data for Lenumlostat are not publicly available. The conduct of such studies, including single-dose and repeat-dose toxicity studies in rodent and non-rodent species, is a standard and essential part of preclinical drug development to determine the safety profile of a new chemical entity.[1] These studies are designed to identify potential target organs for toxicity, establish a no-observed-adverse-effect level (NOAEL), and determine the maximum tolerated dose (MTD).[12]
Relevance to COPD and Cystic Fibrosis
While no direct preclinical studies of Lenumlostat in specific models of Chronic Obstructive Pulmonary Disease (COPD) or Cystic Fibrosis (CF) were identified, the role of fibrosis in the pathology of both diseases suggests a potential therapeutic rationale.
-
COPD: Airway remodeling in COPD involves peribronchiolar fibrosis, which contributes to airflow limitation.[13] Preclinical models of COPD are often induced by exposure to cigarette smoke or intra-tracheal administration of elastase or lipopolysaccharide (LPS).[13] The demonstrated efficacy of Lenumlostat in a model of lung fibrosis suggests it could potentially mitigate the fibrotic component of COPD.
-
Cystic Fibrosis: While the primary defect in CF is in the CFTR gene, chronic inflammation and recurrent infections can lead to progressive lung damage, including fibrosis.[14] Preclinical research in CF often utilizes CFTR mutant mouse models or other models that recapitulate specific aspects of the disease, such as mucus obstruction.[14] The anti-fibrotic activity of Lenumlostat could potentially be beneficial as an adjunct therapy to address the downstream consequences of chronic inflammation in CF.
Conclusion
This compound is a potent and selective inhibitor of LOXL2 with compelling anti-fibrotic activity demonstrated in multiple preclinical models of fibrosis. Its efficacy in reducing collagen deposition and improving organ function in models of lung and kidney fibrosis highlights its therapeutic potential. While further studies are required to fully elucidate its pharmacokinetic and toxicological profile, and to explore its potential in diseases with a fibrotic component like COPD and cystic fibrosis, the existing preclinical data provide a strong foundation for its continued clinical development.
Figure 3: Lenumlostat's Role in Inhibiting Fibrosis.
References
- 1. adgyllifesciences.com [adgyllifesciences.com]
- 2. Lysyl oxidase-like 2 processing by factor Xa modulates its activity and substrate preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. probechem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Elastase-induced pulmonary emphysema: insights from experimental models. | Semantic Scholar [semanticscholar.org]
- 10. criver.com [criver.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. escholarship.org [escholarship.org]
- 14. Elastase-induced pulmonary emphysema: insights from experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Lenumlostat Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat hydrochloride, also known as PAT-1251, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2)[1]. As a key enzyme in the cross-linking of collagen and elastin (B1584352), LOXL2 is critically involved in the remodeling of the extracellular matrix (ECM). Its upregulation is associated with the progression of fibrotic diseases, making it a compelling target for therapeutic intervention. This compound exerts its effect by irreversibly binding to the active site of LOXL2, thereby inhibiting its catalytic activity and potentially mitigating fibrosis[1]. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-fibrotic potential.
Data Presentation
This compound Potency
| Target | Species | IC50 (µM) | Reference |
| LOXL2 | Human | 0.71 | [1] |
| LOXL3 | Human | 1.17 | [1] |
| LOXL2 | Mouse | 0.10 | [1] |
| LOXL2 | Rat | 0.12 | [1] |
| LOXL2 | Dog | 0.16 | [1] |
Table 1: In vitro inhibitory potency of this compound against LOXL2 and LOXL3 enzymes from various species.
Recommended Cell Culture Dosage Range
| Cell Line | Application | Recommended Starting Concentration (µM) | Treatment Duration |
| Human Lung Fibroblasts (HLF) | Inhibition of TGF-β1-induced fibrosis | 0.5 - 5 | 24 - 72 hours |
| Human Dermal Fibroblasts (HDF) | Assessment of collagen deposition | 0.5 - 5 | 48 - 96 hours |
| Hepatic Stellate Cells (e.g., LX-2) | In vitro liver fibrosis model | 0.5 - 10 | 24 - 72 hours |
| Breast Cancer Cell Lines (e.g., MDA-MB-231) | Investigation of LOXL2 in cancer | 0.1 - 2 | 24 - 72 hours |
Table 2: Recommended starting concentrations and treatment durations for this compound in various cell culture applications. Note: These are starting points and optimal concentrations and durations should be determined empirically for each specific cell line and experimental setup.
Signaling Pathway
This compound inhibits LOXL2, a key downstream effector in fibrotic signaling pathways. LOXL2 is often induced by pro-fibrotic stimuli such as Transforming Growth Factor-beta (TGF-β). Once activated, LOXL2 crosslinks collagen and elastin in the extracellular matrix, leading to tissue stiffening. This increased matrix stiffness can further activate pro-fibrotic signaling through mechanotransduction. Furthermore, LOXL2 can promote the activation of the PI3K/AKT/mTOR pathway, which in turn can amplify TGF-β signaling, creating a positive feedback loop that drives fibrosis. By inhibiting LOXL2, this compound disrupts this cycle.
Caption: this compound inhibits LOXL2, disrupting the pro-fibrotic signaling cascade.
Experimental Protocols
Protocol 1: Assessment of this compound on Fibroblast-to-Myofibroblast Transition
This protocol details the investigation of this compound's effect on the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key event in tissue fibrosis.
References
Application Notes and Protocols for Western Blot Analysis of LOXL2 Following Lenumlostat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Lysyl Oxidase-Like 2 (LOXL2) protein by Western blot in cell lysates, particularly following treatment with the selective LOXL2 inhibitor, Lenumlostat hydrochloride.
Introduction
This compound (also known as PAT-1251) is a potent and selective, orally available, small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][3] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[4][5][6] Upregulation of LOXL2 is associated with the progression of various fibrotic diseases and cancers, making it a significant therapeutic target.[1][5][6][7] this compound irreversibly inhibits the catalytic activity of LOXL2, thereby preventing ECM remodeling and potentially reducing fibrosis.[1] Western blotting is a key immunoassay used to separate and identify proteins, and in this context, it can be utilized to assess the expression levels of LOXL2 in biological samples following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of LOXL2 and the experimental workflow for the Western blot protocol.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LOXL2 (E3P7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. LOXL2 in cancer: regulation, downstream effectors and novel roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The function and mechanisms of action of LOXL2 in cancer (Review) [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Fibrotic Tissue with Lenumlostat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat hydrochloride, also known as PXS-5505, is a potent, orally bioavailable, small molecule inhibitor of the lysyl oxidase (LOX) family of enzymes. The LOX family, which includes LOX and lysyl oxidase-like proteins 1-4 (LOXL1-4), plays a crucial role in the pathogenesis of fibrosis. These enzymes catalyze the covalent cross-linking of collagen and elastin (B1584352), which are essential components of the extracellular matrix (ECM). In fibrotic diseases, the dysregulation of LOX activity leads to excessive ECM deposition, resulting in tissue stiffening, scarring, and eventual organ failure. Lenumlostat, as a pan-LOX inhibitor, offers a promising therapeutic strategy by targeting a key driver of fibrosis.[1][2]
These application notes provide detailed protocols for the immunohistochemical (IHC) staining of fibrotic tissues to assess the expression of key fibrotic markers and the target engagement of Lenumlostat. The provided methodologies and data will aid researchers in evaluating the anti-fibrotic effects of Lenumlostat in preclinical models.
Mechanism of Action
This compound irreversibly inhibits the catalytic activity of all members of the lysyl oxidase family.[2] By doing so, it prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin precursors. This inhibition disrupts the formation of covalent cross-links between ECM proteins, thereby impeding the maturation and stabilization of the fibrotic matrix.[1][3] The reduction in ECM cross-linking can lead to a "softer" tissue microenvironment and may also influence cell signaling pathways that contribute to the fibrotic process.
Signaling Pathways
Lenumlostat's inhibition of the LOX family, particularly LOXL2, can modulate key signaling pathways implicated in fibrosis, including the Transforming Growth Factor-β (TGF-β)/Smad and the Phosphoinositide 3-kinase (PI3K)/AKT pathways. LOXL2 has been shown to promote the activation of these pathways, which in turn drive the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.[4][5][6] By inhibiting LOXL2, Lenumlostat can attenuate these pro-fibrotic signaling cascades.
Caption: Lenumlostat inhibits LOXL2, blocking collagen cross-linking and pro-fibrotic signaling.
Quantitative Data Summary
The following tables summarize the effects of Lenumlostat (PXS-5505) on various fibrotic markers as determined by immunohistochemistry and other histological methods in preclinical models.
Table 1: Effect of Lenumlostat (PXS-5505) on Fibrotic Markers in a Mouse Model of Bleomycin-Induced Skin Fibrosis [1][2]
| Parameter | Method | Control (Vehicle) | Lenumlostat (15 mg/kg, oral, daily) | Outcome |
| Dermal Thickness | Masson's Trichrome Staining | Increased | Significantly Reduced | Attenuation of skin thickening |
| α-SMA Expression | Immunohistochemistry | Strongly Induced | Significantly Reduced | Reduction in myofibroblast infiltration |
| LOX Expression | Immunohistochemistry | ~2-fold Increase | Significantly Ameliorated | Normalization of LOX levels |
Table 2: Effect of Lenumlostat (PXS-5505) in Various Rodent Models of Fibrosis [1][2][7]
| Fibrosis Model | Species | Lenumlostat (PXS-5505) Dose | Key Histological/IHC Findings |
| Bleomycin-induced Lung Fibrosis | Mouse | 15 mg/kg, oral, daily | Reduced pulmonary fibrosis score (Ashcroft), normalized collagen and elastin cross-links. |
| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | 10 mg/kg, oral, daily | Reduced fibrotic extent. |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Mouse | 15 mg/kg, oral, daily | Reduced area of fibrosis (Picro-Sirius red staining). |
| Ischemia-Reperfusion Heart Fibrosis | Rodent | Not specified | Reduced fibrotic extent. |
Experimental Protocols
Immunohistochemistry (IHC) Staining of Paraffin-Embedded Fibrotic Tissue
This protocol provides a general framework for IHC staining. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Caption: A typical workflow for immunohistochemical staining of fibrotic tissue.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary Antibody (specific to the target of interest, e.g., anti-LOX, anti-α-SMA)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
-
Coplin Jars or Staining Dishes
-
Humidified Chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by immersing slides in a graded series of alcohol: two changes of 100% ethanol for 3 minutes each, followed by one change of 95% ethanol for 3 minutes, and one change of 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and incubate at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with blocking buffer (e.g., 10% normal serum from the species in which the secondary antibody was raised) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
Rinse slides three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei.
-
Rinse slides in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohol (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. Positive staining will appear as a brown precipitate at the site of the target antigen, while the nuclei will be stained blue.
-
Quantitative analysis can be performed using image analysis software to measure the staining intensity or the percentage of positive area.
-
Conclusion
This compound is a promising anti-fibrotic agent that targets the fundamental process of ECM cross-linking. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the efficacy of Lenumlostat in various models of fibrosis. The use of immunohistochemistry is essential for visualizing and quantifying the effects of Lenumlostat on key fibrotic markers within the tissue microenvironment, thereby providing critical insights into its mechanism of action and therapeutic potential.
References
- 1. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of AKT by lysyl oxidase-like 2 activates the PI3K/AKT signaling pathway to promote proliferation, invasion and metastasis in esophageal squamous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Lenumlostat Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat hydrochloride, also known as PAT-1251, is a potent, selective, and orally bioavailable small molecule inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352), essential components of the extracellular matrix (ECM).[1][2] Upregulation of LOXL2 is associated with the progression of fibrotic diseases in various organs, including the lungs, liver, kidneys, and heart.[3][4] By irreversibly inhibiting LOXL2, this compound disrupts the pathological ECM remodeling that characterizes fibrosis, presenting a promising therapeutic strategy for these debilitating conditions.[2]
These application notes provide detailed protocols for the oral administration of this compound in established preclinical animal models of fibrosis, along with summarized efficacy and pharmacokinetic data to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
This compound forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[2] The inhibition of LOXL2-mediated collagen and elastin cross-linking mitigates tissue stiffening and the progression of fibrosis. The signaling pathways influenced by LOXL2 are central to the fibrotic process. LOXL2 has been shown to be involved in the activation of key fibrotic signaling cascades, including the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[5]
Caption: Signaling pathway of LOXL2 in fibrosis and the inhibitory action of this compound.
Animal Models and Experimental Protocols
This compound has demonstrated efficacy in various preclinical models of fibrosis. The following sections detail the protocols for two commonly used models: bleomycin-induced pulmonary fibrosis and the COL4A3/Alport mouse model of renal fibrosis.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of lung fibrosis and to evaluate the efficacy of anti-fibrotic compounds.
Experimental Workflow
Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Detailed Protocol
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Fibrosis Induction (Day 0):
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Administer a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 mg/kg) in sterile saline via oropharyngeal aspiration or intratracheal instillation.
-
A control group should receive sterile saline only.
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in sterile water.
-
Administer this compound orally once daily by gavage. Doses can range from 10 to 100 mg/kg. A dose of 30 mg/kg has been shown to be effective.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Treatment can be initiated prophylactically (e.g., 1 day after bleomycin) or therapeutically (e.g., 7-10 days after bleomycin).
-
-
Monitoring:
-
Monitor the body weight and clinical signs of the animals daily.
-
-
Endpoint Analysis (e.g., Day 21):
-
Euthanize animals and collect lung tissue and bronchoalveolar lavage (BAL) fluid.
-
Histology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.
-
BAL Fluid Analysis: Centrifuge BAL fluid and count the total and differential leukocyte numbers. The supernatant can be used to measure total protein and soluble collagen levels.
-
Hydroxyproline (B1673980) Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.
-
COL4A3/Alport Mouse Model of Renal Fibrosis
This genetic model spontaneously develops progressive kidney fibrosis, mimicking human Alport syndrome.
Detailed Protocol
-
Animals: COL4A3-deficient (Col4a3-/-) mice on a 129/SvJ background. Wild-type littermates serve as controls.
-
This compound Administration:
-
Prepare this compound as described above.
-
Administer a daily oral dose of 30 mg/kg by gavage.
-
Treatment is typically initiated at a young age (e.g., 2 weeks) and continued for several weeks (e.g., until 7 weeks of age).
-
-
Monitoring and Endpoint Analysis:
-
Monitor for proteinuria and changes in blood urea (B33335) nitrogen (BUN) levels.
-
At the end of the study, euthanize the animals and collect kidney tissue.
-
Histology: Assess glomerulosclerosis and interstitial fibrosis using Periodic acid-Schiff (PAS) and Masson's trichrome staining, respectively.
-
Gene Expression Analysis: Extract RNA from the renal cortex and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes (e.g., TGF-β1, MMP-2, MMP-9).
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the oral administration of this compound in animal models.
Table 1: Pharmacokinetic Parameters of this compound (PAT-1251) Following Oral Administration in Mice
| Parameter | Value | Animal Model | Notes |
| Dose | 30 mg/kg | Alport Mouse | Achieved plasma concentrations approximately equal to the IC90 in a mouse whole blood assay.[4] |
| Clearance | Rapid | Mouse | Specific half-life data is not currently available in the public domain.[2] |
| Cmax | Not Reported | - | - |
| Tmax | Not Reported | - | - |
| AUC | Not Reported | - | - |
| Half-life (t1/2) | Not Reported | - | - |
Note: Detailed quantitative pharmacokinetic data for this compound in preclinical models is limited in the publicly available literature.
Table 2: Efficacy of Oral this compound (PAT-1251) in the Mouse Bleomycin-Induced Lung Fibrosis Model
| Parameter | Vehicle Control | Lenumlostat HCl (Dose) | % Reduction |
| Ashcroft Score (Mean) | 3.7 | 0.9 (unspecified) | 75.7%[2] |
| Lung Weight | Dose-dependent reduction | - | Data not specified[2] |
| BAL Leukocyte Count | Dose-dependent reduction | - | Data not specified[2] |
| BAL Collagen Concentration | Dose-dependent reduction | - | Data not specified[2] |
Table 3: Efficacy of Oral this compound (30 mg/kg) in the COL4A3/Alport Mouse Model of Renal Fibrosis
| Parameter | Outcome |
| Interstitial Fibrosis | Significantly reduced[4] |
| Glomerulosclerosis | Significantly reduced[4] |
| Albuminuria | Significantly reduced[4] |
| Blood Urea Nitrogen (BUN) | Significantly reduced[4] |
| Pro-fibrotic Gene Expression (MMP-2, MMP-9, TGF-β1) | Significantly reduced[4] |
Conclusion
This compound is a promising oral therapeutic candidate for the treatment of fibrotic diseases. The protocols and data presented in these application notes provide a framework for researchers to design and conduct preclinical studies to further evaluate its efficacy and mechanism of action in relevant animal models. The demonstrated efficacy in both lung and kidney fibrosis models underscores its potential as a broad-spectrum anti-fibrotic agent. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in other fibrotic conditions.
References
- 1. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Bleomycin via the Oropharyngeal Aspiration Route Leads to Sustained Lung Fibrosis in Mice and Rats as Quantified by UTE-MRI and Histology | PLOS One [journals.plos.org]
- 5. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol: Lenumlostat Hydrochloride Stock Solution Preparation
Introduction
Lenumlostat, also known as PAT-1251 or GB2064, is a potent, selective, and orally available inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2).[1][2] As a key enzyme in the cross-linking of collagen and elastin, LOXL2 plays a critical role in the remodeling of the extracellular matrix (ECM).[3][4] Its upregulation is associated with the progression of fibrotic diseases. Lenumlostat hydrochloride acts as an irreversible inhibitor, forming a pseudo-irreversible complex with LOXL2, thereby preventing ECM stiffening and reducing fibrosis.[3][4] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | (3-((4-(Aminomethyl)-6-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)((3R,4R)-3-fluoro-4-hydroxy-1-pyrrolidinyl)methanone hydrochloride | |
| Synonyms | PAT-1251 hydrochloride, GB2064 hydrochloride | [5] |
| CAS Number | 2098884-53-6 | [6] |
| Molecular Formula | C₁₈H₁₈ClF₄N₃O₃ | [6] |
| Molecular Weight | 435.80 g/mol | [6] |
| Appearance | To be determined (typically a solid) | [7] |
Solubility Data
This compound exhibits good solubility in common laboratory solvents. The following table provides solubility data for preparing stock solutions.
| Solvent | Concentration | Molarity (approx.) | Reference |
| DMSO | ≥ 130 mg/mL | 298.30 mM | [8] |
| Water (H₂O) | ≥ 100 mg/mL | 229.46 mM | [8] |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.[8] For DMSO, it is recommended to use a new, unopened bottle as hygroscopic DMSO can negatively impact solubility.[8]
Protocol: Preparing a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Protocol:
-
Pre-Weighing Preparation: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.58 mg.
-
Calculation: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.1 mol/L x 0.001 L x 435.80 g/mol x 1000 mg/g = 43.58 mg
-
-
Solubilization: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL).
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. The solution should be clear.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[8]
-
Storage: Store the aliquots as recommended in the storage and stability section below.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Special Conditions | Reference |
| -20°C | 1 month | Store under nitrogen for best results. | [8] |
| -80°C | 6 months | Recommended for long-term storage. | [8] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to preserve the compound's integrity.[8]
-
Protect from Light: Store vials in a dark container or box.
Protocol: Preparing Aqueous Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium.
Protocol:
-
Thaw Stock Solution: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Serial Dilution (Recommended): Perform a serial dilution of the high-concentration stock into your aqueous buffer or medium. For example, first, dilute the 100 mM stock 1:100 into the medium to create a 1 mM intermediate solution. Then, use this intermediate solution to make the final dilutions.
-
Final Dilution: Add the calculated volume of the intermediate stock solution to the final volume of cell culture medium or assay buffer and mix gently but thoroughly.
-
Sterilization: If preparing a large volume of aqueous working solution, it is recommended to sterilize it by passing it through a 0.22 µm filter before use.[8]
-
Use Immediately: Aqueous solutions should be prepared fresh for each experiment and not stored.
Mechanism of Action and Signaling Pathway
Lenumlostat inhibits LOXL2, an enzyme that is a critical downstream effector in fibrotic pathways. LOXL2 expression can be induced by signaling molecules such as Transforming Growth Factor-β (TGF-β) and by hypoxic conditions, which stabilize the transcription factor HIF-1α.[9] Once active, LOXL2 catalyzes the oxidative deamination of lysine (B10760008) residues on collagen and elastin, leading to covalent cross-linking.[3] This process increases the stiffness of the extracellular matrix, a hallmark of fibrosis. By inhibiting LOXL2, Lenumlostat directly blocks this cross-linking step, representing a targeted therapeutic strategy against fibrosis.[1][3]
Caption: Lenumlostat's role in the LOXL2-mediated fibrosis pathway.
References
- 1. Lenumlostat (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Facebook [cancer.gov]
- 4. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lenumlostat Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the solubility of Lenumlostat hydrochloride in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and a diagram of the associated signaling pathway. The information herein is intended to guide researchers in the effective handling and application of this compound in a laboratory setting.
Introduction
This compound, also known as PAT-1251, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2)[1][2]. LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM)[3]. The dysregulation of LOXL2 has been implicated in the progression of various fibrotic diseases[1][2][3]. Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies, ensuring accurate and reproducible results.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its biological activity and formulation development. The following table summarizes the known solubility of this compound in DMSO and water.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 130 mg/mL | 325.54 mM | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO.[1] |
| Water | ≥ 100 mg/mL | 250.41 mM | For aqueous stock solutions, it is advised to filter and sterilize the solution before use.[1] |
| Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.[1] |
Experimental Protocols for Solubility Determination
While specific experimental details for determining the solubility of this compound are not publicly available, a general and reliable method, the shake-flask method, is commonly employed in pharmaceutical sciences.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized or distilled water
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound.
-
Preparation of Solvent: Prepare the desired solvents (DMSO and water).
-
Addition of Excess Compound: Add an excess amount of this compound powder to a microcentrifuge tube. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO or water) to the microcentrifuge tube.
-
Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates.
-
Quantification:
-
HPLC Method: Dilute the filtrate with a suitable mobile phase and analyze it using a validated HPLC method with a standard curve of known this compound concentrations to determine the concentration in the saturated solution.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, measure the absorbance of the diluted filtrate at its λmax and determine the concentration using a pre-established standard curve.
-
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the respective solvent at the specified temperature.
Signaling Pathway
Lenumlostat is an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme that is critical for the structural integrity of the extracellular matrix (ECM). By catalyzing the cross-linking of collagen and elastin, LOXL2 contributes to tissue stiffness and is often upregulated in fibrotic conditions. Inhibition of LOXL2 by Lenumlostat can therefore disrupt the progression of fibrosis.
Caption: Lenumlostat inhibits LOXL2, preventing ECM cross-linking and fibrosis.
Storage and Handling
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] For short-term use, solutions can be stored at 2-8°C for a few days.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility of the compound.[1] It is best practice to use fresh, anhydrous DMSO for the preparation of stock solutions.
-
Aqueous Solutions: When preparing aqueous solutions, ensure the use of high-purity water. For cell-based assays, sterile filtration of the final working solution is recommended.[1]
Conclusion
This compound exhibits high solubility in both DMSO and water, facilitating its use in a wide range of experimental settings. The provided protocols offer a standardized approach to verify its solubility and prepare solutions for various research applications. A thorough understanding of its mechanism of action as a LOXL2 inhibitor is essential for interpreting experimental outcomes in the context of fibrosis and other related pathologies.
References
Lenumlostat Hydrochloride: Application Notes and Protocols for In Vivo Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat hydrochloride, also known as PAT-1251 and GB2064, is a potent and selective, orally bioavailable small molecule inhibitor of lysyl oxidase-like 2 (LOXL2).[1][2][3] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[4] Upregulation of LOXL2 is associated with the pathological tissue stiffening characteristic of fibrotic diseases. By inhibiting LOXL2, this compound presents a promising therapeutic strategy to prevent the progression of fibrosis in various organs, including the lungs, liver, and kidneys.[5][6] These application notes provide detailed protocols for the formulation of this compound for in vivo studies and its application in established murine models of pulmonary and hepatic fibrosis.
Physicochemical Properties of Lenumlostat
A summary of the key physicochemical properties of Lenumlostat is presented in Table 1. This information is essential for the appropriate handling, storage, and formulation of the compound for in vivo administration.
| Property | Value | Reference |
| Synonyms | PAT-1251, GB2064 | [2][3] |
| Molecular Formula | C₁₈H₁₇F₄N₃O₃ (free base) | |
| Molecular Weight | 399.34 g/mol (free base) | |
| Molecular Formula (HCl salt) | C₁₈H₁₈ClF₄N₃O₃ | |
| Molecular Weight (HCl salt) | 435.80 g/mol | |
| Appearance | Solid | [7] |
| Storage Conditions | Dry, dark, short-term at 0-4°C, long-term at -20°C | [7] |
Mechanism of Action and Signaling Pathway
This compound is a mechanism-based, irreversible inhibitor of LOXL2.[1] LOXL2 catalyzes the oxidative deamination of lysine (B10760008) residues on collagen and elastin, a critical step in the formation of cross-links that stabilize the ECM. In fibrotic diseases, excessive LOXL2 activity leads to the accumulation of a stiff, cross-linked ECM, which promotes fibroblast activation and further tissue scarring. By inhibiting LOXL2, this compound disrupts this pathological feed-forward loop.
The signaling pathway influenced by this compound is centered on the inhibition of LOXL2's enzymatic function, which has downstream effects on multiple pro-fibrotic signaling cascades. Notably, LOXL2 activity is intertwined with the Transforming Growth Factor-β (TGF-β) and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, both of which are central to the fibrotic process.
Caption: LOXL2 signaling pathway in fibrosis.
Formulation of this compound for In Vivo Oral Administration
This compound is orally bioavailable and has demonstrated efficacy in preclinical models with once-daily oral dosing.[1][8] The following are recommended formulations for preparing this compound for oral gavage in mice.
Formulation 1: Methylcellulose-based Suspension (Recommended)
This formulation has been successfully used in a published in vivo study of Lenumlostat (PAT-1251) in a mouse model of renal fibrosis.[8]
| Component | Concentration | Supplier Example |
| This compound | Target dose (e.g., 30 mg/kg) | N/A |
| 0.5% Methylcellulose (B11928114) in water | q.s. to final volume | Sigma-Aldrich |
Formulation 2: Alternative Formulations
The following formulations are suggested by commercial suppliers for in vivo use and may be suitable depending on the specific experimental requirements.[3]
| Formulation | Components & Proportions |
| Aqueous with Solubilizer | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Oil-based | 10% DMSO, 90% Corn Oil |
Protocol for Preparation of 0.5% Methylcellulose Suspension (10 mL)
-
Prepare 0.5% Methylcellulose Solution:
-
Weigh 50 mg of methylcellulose powder.
-
Heat approximately 5 mL of purified water to 60-70°C.
-
Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.
-
Add 5 mL of cold purified water and continue to stir until the solution is uniform and clear. It may require stirring for an extended period or overnight at 4°C for complete dissolution.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the suspension. For example, for a 10 mL suspension to dose mice at 30 mg/kg (assuming an average mouse weight of 20 g and a dosing volume of 10 mL/kg or 0.2 mL/mouse), you would need 60 mg of this compound.
-
Weigh the calculated amount of this compound.
-
In a suitable container, add a small volume of the 0.5% methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% methylcellulose solution while stirring continuously to ensure a homogenous suspension.
-
-
Storage: Store the suspension at 2-8°C and use within a week. Shake well before each use to ensure uniform suspension.
Experimental Protocols for In Vivo Fibrosis Models
The following protocols describe the induction of pulmonary and hepatic fibrosis in mice, which are relevant models for evaluating the anti-fibrotic efficacy of this compound.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for idiopathic pulmonary fibrosis (IPF).[9][10][11]
Experimental Workflow
Caption: Bleomycin-induced pulmonary fibrosis workflow.
Materials and Methods
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (1.5 - 3.0 U/kg) dissolved in sterile saline. The control group receives sterile saline only.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., by gavage) once daily. A dose-response study is recommended (e.g., 10, 30, 100 mg/kg).
-
Treatment can be administered prophylactically (starting at day 0) or therapeutically (starting at day 7-14 after bleomycin instillation).[1]
-
-
Endpoint Analysis (e.g., at Day 21 or 28):
-
Histopathology: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring method).
-
Hydroxyproline (B1673980) Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts (inflammation) and protein concentration (lung injury).
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) in lung tissue by qRT-PCR.
-
Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis Model
This is a classic and reproducible model of toxin-induced liver fibrosis.[12]
Experimental Workflow
Caption: CCl₄-induced hepatic fibrosis workflow.
Materials and Methods
-
Animals: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Fibrosis Induction:
-
Administer carbon tetrachloride (CCl₄) intraperitoneally twice a week for 4-8 weeks. CCl₄ is typically diluted in a vehicle such as corn oil or olive oil (e.g., 1:4 v/v). A typical dose is 0.5-1.0 mL/kg body weight. The control group receives the vehicle only.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally once daily throughout the CCl₄ induction period.
-
-
Endpoint Analysis (24-48 hours after the last CCl₄ injection):
-
Serum Biochemistry: Collect blood and measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology: Harvest the liver, fix, embed, and stain with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Determine the total collagen content in the liver.
-
Gene Expression Analysis: Analyze the expression of fibrotic marker genes (e.g., Col1a1, Acta2, Timp1) in liver tissue.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with Lenumlostat (PAT-1251) and representative data from the fibrosis models described.
Table 2: In Vitro Inhibitory Activity of Lenumlostat
| Target | IC₅₀ (µM) | Species | Reference |
| LOXL2 | 0.71 | Human | [2][3] |
| LOXL3 | 1.17 | Human | [2][3] |
| LOXL2 | 0.10 | Mouse | [2][3] |
| LOXL2 | 0.12 | Rat | [2][3] |
| LOXL2 | 0.16 | Dog | [2][3] |
Table 3: In Vivo Efficacy of Lenumlostat (PAT-1251) in a Mouse Model of Renal Fibrosis (Alport Syndrome)
| Treatment Group | Dose (mg/kg, oral, daily) | Key Findings | Reference |
| Vehicle | - | Progressive glomerulosclerosis and interstitial fibrosis | [8] |
| Lenumlostat (PAT-1251) | 30 | Significantly reduced interstitial fibrosis and glomerulosclerosis; improved renal function (reduced albuminuria and blood urea (B33335) nitrogen) | [8] |
Table 4: Representative Endpoint Data from Bleomycin-Induced Pulmonary Fibrosis Model
| Endpoint | Control (Saline) | Bleomycin + Vehicle | Bleomycin + Lenumlostat HCl |
| Ashcroft Score | 0-1 | 4-6 | Dose-dependent reduction |
| Lung Hydroxyproline (µ g/lung ) | ~100-150 | ~300-500 | Dose-dependent reduction |
| BAL Total Cells (x10⁵) | 1-2 | 5-10 | Dose-dependent reduction |
Table 5: Representative Endpoint Data from CCl₄-Induced Hepatic Fibrosis Model
| Endpoint | Control (Vehicle) | CCl₄ + Vehicle | CCl₄ + Lenumlostat HCl |
| Serum ALT (U/L) | 20-40 | >200 | Reduction towards control |
| Sirius Red Staining (% area) | <1% | 5-10% | Reduction towards control |
| Liver Hydroxyproline (µg/g) | ~50-100 | ~200-400 | Reduction towards control |
Conclusion
This compound is a promising anti-fibrotic agent with demonstrated efficacy in preclinical models of fibrosis. The provided formulations and protocols offer a robust starting point for researchers investigating the therapeutic potential of LOXL2 inhibition in vivo. Careful consideration of the experimental design, including the choice of animal model, treatment regimen (prophylactic vs. therapeutic), and relevant endpoints, is crucial for obtaining meaningful and translatable results.
References
- 1. Attuning hydroxypropyl methylcellulose phthalate to oral delivery vehicle for effective and selective delivery of protein vaccine in ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. curetoday.com [curetoday.com]
- 5. Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. member.thoracic.org [member.thoracic.org]
- 10. aragen.com [aragen.com]
- 11. Harnessing the translational power of bleomycin model: new insights to guide drug discovery for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Application Notes and Protocols for the Investigation of Lenumlostat Hydrochloride in Combination with Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive and irreversible scarring of lung tissue, leading to a relentless decline in lung function.[1][2] The current standard-of-care treatments, pirfenidone (B1678446) and nintedanib, can slow disease progression but do not halt or reverse fibrosis, highlighting the urgent need for more effective therapeutic strategies.[3][4] This document outlines the scientific rationale and provides detailed protocols for the preclinical investigation of a novel combination therapy: Lenumlostat hydrochloride (also known as Ziritaxestat or GLPG1690), a selective autotaxin (ATX) inhibitor, and pirfenidone, a broad-spectrum anti-fibrotic and anti-inflammatory agent.
Lenumlostat (Ziritaxestat/GLPG1690): Lenumlostat is a potent and selective inhibitor of autotaxin (ATX).[1][5] ATX is the primary enzyme responsible for generating lysophosphatidic acid (LPA) from lysophosphatidylcholine.[6] The ATX-LPA signaling axis is significantly upregulated in IPF and plays a crucial role in driving key pathological processes, including fibroblast recruitment, proliferation, and survival.[1][2][7] By inhibiting ATX, lenumlostat effectively reduces LPA levels, thereby mitigating these pro-fibrotic signals.[8][9]
Pirfenidone: Pirfenidone is an orally available small molecule with well-established anti-fibrotic, anti-inflammatory, and antioxidant properties.[4] While its exact mechanism is not fully elucidated, pirfenidone is known to downregulate major pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[4] It also inhibits fibroblast proliferation and differentiation into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition.[4]
Scientific Rationale for Combination Therapy
The combination of lenumlostat and pirfenidone presents a compelling, multi-targeted therapeutic strategy for IPF. The two agents act on distinct, yet complementary, pathways central to fibrosis pathogenesis. Lenumlostat specifically targets the ATX-LPA axis, a key driver of fibroblast recruitment and activation, while pirfenidone exerts a broader inhibitory effect on the TGF-β pathway and other inflammatory mediators. By simultaneously blocking these two critical signaling nodes, the combination therapy has the potential to produce synergistic or additive anti-fibrotic effects, leading to a more profound therapeutic response than either agent alone.
References
- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Lenumlostat Hydrochloride in a Carbon Tetrachloride-Induced Liver Fibrosis Model
For Research Use Only.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and end-stage liver disease. A key player in the fibrotic cascade is the activation of hepatic stellate cells (HSCs), which transform into proliferative, pro-fibrogenic myofibroblasts. The carbon tetrachloride (CCl₄)-induced liver fibrosis model is a widely used and reproducible rodent model that mimics key aspects of human liver fibrosis, including hepatocyte injury, inflammation, and HSC activation.[1]
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is activated by cellular stresses such as reactive oxygen species (ROS).[2][3] Activated ASK1 subsequently activates downstream signaling cascades, including the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which promote inflammation, apoptosis, and fibrosis.[2][4][5] Overexpression of ASK1 has been shown to induce the activation and proliferation of HSCs.[2] Therefore, inhibiting ASK1 presents a promising therapeutic strategy for liver fibrosis.
Lenumlostat hydrochloride (GS-444217) is a selective inhibitor of ASK1. While direct studies of this compound in the CCl₄ model are not yet published, preclinical studies with ASK1 inhibitors have demonstrated anti-fibrotic effects in various models of liver injury.[2][6][7] For instance, ASK1 inhibition has been shown to reduce liver cell death and fibrosis in inflammasome-driven liver injury models and suppress HSC activation in dimethylnitrosamine (DMN)-induced fibrosis.[1][2][6] This document provides a detailed, hypothetical protocol for evaluating the therapeutic potential of this compound in the CCl₄-induced mouse model of liver fibrosis.
Signaling Pathway
The proposed mechanism of action for this compound in the context of CCl₄-induced liver fibrosis is the inhibition of the ASK1 signaling pathway. CCl₄ administration leads to the generation of ROS, a key stress signal that activates ASK1. Activated ASK1 then phosphorylates downstream kinases MKK3/6, which in turn phosphorylate and activate p38 MAPK. This signaling cascade contributes to the activation of HSCs, leading to the production of collagen and other ECM proteins, driving the progression of liver fibrosis. This compound, by selectively inhibiting ASK1, is expected to block these downstream events, thereby reducing HSC activation and attenuating liver fibrosis.
Experimental Protocol
This protocol describes a hypothetical study to assess the anti-fibrotic efficacy of this compound in a CCl₄-induced liver fibrosis mouse model.
Animals and Housing
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Design and Groups
A total of 40 mice are randomly divided into four groups (n=10 per group):
-
Group 1 (Vehicle Control): Intraperitoneal (i.p.) injection of olive oil + oral gavage of vehicle for this compound.
-
Group 2 (CCl₄ Control): i.p. injection of CCl₄ + oral gavage of vehicle.
-
Group 3 (CCl₄ + Lenumlostat Low Dose): i.p. injection of CCl₄ + oral gavage of this compound (e.g., 10 mg/kg).
-
Group 4 (CCl₄ + Lenumlostat High Dose): i.p. injection of CCl₄ + oral gavage of this compound (e.g., 30 mg/kg).
Note: The doses for this compound are hypothetical and should be optimized in preliminary dose-ranging studies.
Induction of Liver Fibrosis
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil.
-
Administer CCl₄ (1 mL/kg body weight) via i.p. injection twice weekly for 8 weeks to mice in Groups 2, 3, and 4.
-
Administer an equivalent volume of olive oil to mice in Group 1.
This compound Administration
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Starting from week 5 (after fibrosis is established) until the end of week 8, administer the assigned treatment daily via oral gavage.
Sample Collection and Processing
At the end of the 8-week period, 24 hours after the final treatment:
-
Anesthetize mice and collect blood via cardiac puncture for serum analysis.
-
Euthanize mice by an approved method (e.g., cervical dislocation).
-
Perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver, weigh it, and divide it into sections for:
-
Histology: Fix in 10% neutral buffered formalin.
-
Hydroxyproline (B1673980) Assay: Snap-freeze in liquid nitrogen and store at -80°C.
-
Gene Expression Analysis (RT-qPCR): Store in an RNA stabilization solution (e.g., RNAlater) at -80°C.
-
Protein Analysis (Western Blot): Snap-freeze in liquid nitrogen and store at -80°C.
-
Assessment of Liver Fibrosis
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Histopathology:
-
Embed formalin-fixed liver tissue in paraffin (B1166041) and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver architecture and inflammation.
-
Perform Sirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition. Fibrosis can be scored using a standardized scoring system (e.g., METAVIR).
-
-
Hydroxyproline Assay: Quantify the hydroxyproline content in liver tissue as an index of total collagen deposition.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from liver tissue and perform reverse transcription quantitative PCR to measure the mRNA levels of key fibrotic genes, including:
-
Alpha-smooth muscle actin (α-SMA, gene: Acta2)
-
Collagen type I alpha 1 (Col1a1)
-
Transforming growth factor-beta 1 (Tgf-β1)
-
Tissue inhibitor of metalloproteinase 1 (Timp1)
-
-
Protein Expression Analysis (Western Blot): Prepare liver tissue lysates and perform Western blotting to determine the protein levels of:
-
α-SMA
-
Phosphorylated p38 (p-p38) and total p38
-
Phosphorylated ASK1 (p-ASK1) and total ASK1
-
Experimental Workflow Diagram
Data Presentation (Hypothetical Data)
The following tables illustrate how quantitative data from this hypothetical study could be presented.
Table 1: Serum Biochemistry and Liver Weight
| Group | ALT (U/L) | AST (U/L) | Liver/Body Weight Ratio (%) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 4.0 ± 0.3 |
| CCl₄ Control | 250 ± 40 | 480 ± 60 | 6.5 ± 0.5 |
| CCl₄ + Lenumlostat (10 mg/kg) | 150 ± 30 | 300 ± 50 | 5.2 ± 0.4 |
| CCl₄ + Lenumlostat (30 mg/kg) | 90 ± 20 | 180 ± 35 | 4.5 ± 0.3** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. CCl₄ Control. |
Table 2: Liver Fibrosis Markers
| Group | Fibrosis Score (METAVIR) | Sirius Red Positive Area (%) | Hydroxyproline (µg/g liver) |
| Vehicle Control | 0.2 ± 0.1 | 0.8 ± 0.2 | 120 ± 15 |
| CCl₄ Control | 3.5 ± 0.5 | 8.2 ± 1.2 | 650 ± 80 |
| CCl₄ + Lenumlostat (10 mg/kg) | 2.4 ± 0.4 | 5.1 ± 0.9 | 420 ± 60 |
| CCl₄ + Lenumlostat (30 mg/kg) | 1.5 ± 0.3 | 2.5 ± 0.5 | 250 ± 45** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. CCl₄ Control. |
Table 3: Relative mRNA Expression of Fibrotic Genes
| Group | Acta2 (α-SMA) | Col1a1 | Tgf-β1 |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| CCl₄ Control | 12.5 ± 2.0 | 15.0 ± 2.5 | 8.0 ± 1.5 |
| CCl₄ + Lenumlostat (10 mg/kg) | 7.0 ± 1.5 | 8.5 ± 1.8 | 4.5 ± 1.0 |
| CCl₄ + Lenumlostat (30 mg/kg) | 3.5 ± 1.0 | 4.0 ± 1.2 | 2.2 ± 0.8** |
| Data are presented as mean ± SD relative to the Vehicle Control group. *p < 0.05, *p < 0.01 vs. CCl₄ Control. |
Conclusion
This document outlines a comprehensive, though hypothetical, framework for investigating the therapeutic efficacy of the ASK1 inhibitor this compound in the CCl₄-induced model of liver fibrosis. The proposed protocols are based on established methodologies and the known mechanism of action of ASK1 inhibitors. The successful execution of these experiments would provide valuable preclinical data on the potential of this compound as an anti-fibrotic agent, warranting further investigation for the treatment of chronic liver diseases. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and preliminary findings.
References
- 1. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and regulation of apoptosis signal-regulated kinase 1 in liver disease | Semantic Scholar [semanticscholar.org]
- 4. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASK1/p38 axis inhibition blocks the release of mitochondrial “danger signals” from hepatocytes and suppresses progression to cirrhosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lenumlostat Hydrochloride in a Unilateral Ureteral Obstruction (UUO) Kidney Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A common pathological feature of CKD, regardless of the underlying cause, is renal fibrosis. This excessive scarring of kidney tissue leads to the destruction of the normal renal architecture and ultimately, end-stage renal disease. The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model to study the mechanisms of renal interstitial fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies in an accelerated manner.[1]
Lenumlostat hydrochloride is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[2][3][4] The enzymatic activity of LOXL2 is upregulated in fibrotic tissues, contributing to the stiffening and excessive deposition of the ECM, which are hallmarks of fibrosis.[3][5] By inhibiting LOXL2, this compound presents a promising therapeutic strategy to attenuate the progression of renal fibrosis.[3][5]
These application notes provide a detailed protocol for utilizing this compound in a murine UUO model to investigate its anti-fibrotic effects. The described methodologies cover the surgical induction of UUO, administration of the compound, and subsequent analysis of key fibrotic and inflammatory markers.
Putative Signaling Pathway of this compound in Renal Fibrosis
Caption: Proposed mechanism of this compound in mitigating renal fibrosis.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgery
This protocol describes the induction of UUO in mice, a standard procedure to model renal fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Buprenorphine (analgesic)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the abdominal area.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently move the intestines to locate the left kidney and ureter.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Ensure complete obstruction of the ureter.
-
Reposition the intestines and suture the abdominal wall and skin.
-
Administer buprenorphine for post-operative pain relief.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
For the sham-operated group, perform the same surgical procedure, including isolation of the ureter, but without ligation.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Divide the UUO and sham-operated mice into treatment and vehicle control groups.
-
Starting on the day of surgery (Day 0) or one day post-surgery (Day 1), administer this compound or vehicle via oral gavage once daily.
-
Continue the daily administration for the duration of the study (typically 7, 14, or 21 days).
-
Monitor the mice daily for any signs of distress or adverse effects.
Tissue Collection and Processing
Procedure:
-
At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood samples via cardiac puncture for serum analysis (e.g., BUN, creatinine).
-
Perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
-
Excise both the obstructed (left) and contralateral (right) kidneys.
-
For histological analysis, fix a portion of the kidney in 10% neutral buffered formalin.
-
For molecular and biochemical analyses, snap-freeze a portion of the kidney in liquid nitrogen and store at -80°C.
Analysis of Renal Fibrosis and Inflammation
a. Histological Analysis:
-
Masson's Trichrome Staining: To assess collagen deposition.
-
Sirius Red Staining: For quantification of collagen fibers.
-
Immunohistochemistry (IHC): For the detection of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, and Fibronectin, an ECM protein.
b. Gene Expression Analysis (qPCR):
-
Isolate total RNA from the kidney tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to quantify the mRNA expression of key fibrotic and inflammatory genes:
-
Fibrosis markers: Col1a1 (Collagen I), Acta2 (α-SMA), Fn1 (Fibronectin), Tgf-β1.
-
Inflammatory markers: Tnf-α, Il-6, Mcp-1.
-
c. Protein Expression Analysis (Western Blot):
-
Extract total protein from kidney tissue lysates.
-
Perform Western blot analysis to quantify the protein levels of:
-
α-SMA
-
Fibronectin
-
Collagen I
-
Phosphorylated Smad2/3 (as an indicator of TGF-β pathway activation)
-
Experimental Workflow
Caption: Overview of the experimental workflow for evaluating Lenumlostat in the UUO model.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Renal Function Parameters
| Group | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Sham + Vehicle | ||
| Sham + Lenumlostat | ||
| UUO + Vehicle | ||
| UUO + Lenumlostat |
Table 2: Histological Quantification of Fibrosis
| Group | Collagen Area (%) (Masson's Trichrome) | Collagen Area (%) (Sirius Red) | α-SMA Positive Area (%) |
| Sham + Vehicle | |||
| Sham + Lenumlostat | |||
| UUO + Vehicle | |||
| UUO + Lenumlostat |
Table 3: Gene Expression of Fibrotic and Inflammatory Markers (Relative Fold Change)
| Group | Col1a1 | Acta2 | Fn1 | Tgf-β1 | Tnf-α | Il-6 | Mcp-1 |
| Sham + Vehicle | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Sham + Lenumlostat | |||||||
| UUO + Vehicle | |||||||
| UUO + Lenumlostat |
Table 4: Protein Expression of Fibrotic Markers (Relative Densitometry)
| Group | α-SMA | Fibronectin | Collagen I | p-Smad2/3 / Total Smad2/3 |
| Sham + Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| Sham + Lenumlostat | ||||
| UUO + Vehicle | ||||
| UUO + Lenumlostat |
Conclusion
The protocols and templates provided in these application notes offer a comprehensive framework for investigating the therapeutic potential of this compound in a preclinical model of renal fibrosis. By systematically evaluating its impact on key pathological readouts, researchers can gain valuable insights into its mechanism of action and its efficacy as an anti-fibrotic agent for chronic kidney disease. The inhibition of LOXL2 by this compound is anticipated to reduce collagen cross-linking, thereby attenuating the progression of renal fibrosis in the UUO model. The experimental design outlined here will enable a robust assessment of this hypothesis.
References
- 1. Inflammatory markers in chronic kidney disease and end stage renal disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lenumlostat Hydrochloride Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Lenumlostat hydrochloride in aqueous buffers. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
A1: this compound exhibits good solubility in both water and dimethyl sulfoxide (B87167) (DMSO). The table below summarizes the known solubility data.
| Solvent | Solubility | Molar Concentration | Notes |
| Water | ≥ 100 mg/mL | ≥ 250.41 mM | General aqueous solubility.[1] |
| DMSO | ≥ 130 mg/mL | ≥ 325.54 mM | Use freshly opened DMSO as it can be hygroscopic.[1] |
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause?
A2: Precipitation upon dilution of a stock solution (often in DMSO) into an aqueous buffer is a common issue for many small molecules. This can occur if the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific buffer system. The organic solvent (like DMSO) in the stock solution can also affect the final solubility. It is recommended to use the minimum necessary concentration of the organic solvent in the final solution.
Q3: How does pH affect the solubility of this compound?
A3: While specific data on the pH-dependent solubility of this compound is not publicly available, its chemical structure as a hydrochloride salt of a molecule with basic functional groups (aminomethyl and pyridine (B92270) moieties) suggests that its solubility will be pH-dependent. Generally, hydrochloride salts of weakly basic compounds are more soluble in acidic to neutral aqueous solutions. At higher pH values, the compound may convert to its free base form, which could be less soluble and lead to precipitation.
Q4: Are there any recommended formulation strategies to enhance the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications where a stable solution is required, co-solvents and other formulation excipients are often used. A formulation achieving a concentration of at least 2.17 mg/mL has been reported using a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous buffers.
Issue 1: this compound does not fully dissolve in my aqueous buffer.
Possible Causes:
-
The concentration you are trying to achieve exceeds the solubility limit in your specific buffer.
-
The pH of your buffer is not optimal for solubility.
-
The quality of the this compound may vary.
Troubleshooting Steps:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation occurs after preparing the solution.
Possible Causes:
-
The solution is supersaturated and thermodynamically unstable.
-
The pH of the solution has shifted over time.
-
The solution has been stored at an inappropriate temperature.
Troubleshooting Steps:
-
Verify pH: Re-check the pH of your final solution. If it has shifted to a more basic pH, the free base may be precipitating. Adjust the pH with a small amount of dilute acid (e.g., HCl) if appropriate for your experiment.
-
Filter Sterilization: If you are filter sterilizing the solution, ensure the filter material is compatible with your solvent system. Some filter materials can cause compounds to precipitate.
-
Storage: Store stock solutions at -20°C or -80°C as recommended. For aqueous solutions for immediate use, it is best to prepare them fresh. If storage is necessary, evaluate the stability at different temperatures (e.g., 4°C vs. room temperature) for your specific buffer.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 130 mg/mL).
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Start with your aqueous buffer of choice.
-
While vortexing the buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is as low as possible (typically <1%, and ideally <0.1%) to minimize its potential effects on the experiment and to reduce the risk of precipitation.
-
If precipitation occurs, you may need to lower the final concentration of this compound or slightly decrease the pH of the buffer.
Protocol 3: Formulation for In Vivo Studies (Example)
This protocol is based on a published method to achieve a concentration of ≥ 2.17 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.
Caption: Workflow for preparing an in vivo formulation of Lenumlostat HCl.
References
troubleshooting Lenumlostat hydrochloride inconsistent results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lenumlostat hydrochloride in their experiments. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PAT-1251 hydrochloride) is a potent and selective irreversible inhibitor of lysyl oxidase-like 2 (LOXL2).[1][2][3][4] Its aminomethyl pyridine (B92270) moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible complex that inhibits its catalytic activity.[4] LOXL2 is an enzyme that plays a key role in the cross-linking of collagen and elastin, which is important in tissue remodeling and fibrosis.[4] By inhibiting LOXL2, this compound can reduce fibrosis.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for LOXL2. It shows significantly less inhibition against other amine oxidases such as semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), and the flavin-dependent monoamine oxidases A (MAO-A) and B (MAO-B).[1]
Q3: How should I store and handle this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Short-term storage (days to weeks): Store in a dry, dark place at 0 - 4°C.[5][6]
-
Stock solutions: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] Avoid repeated freeze-thaw cycles.[7] If using water as a solvent for the stock solution, it should be filtered and sterilized before use.[1]
Q4: In which solvents can I dissolve this compound?
The solubility of this compound can vary. It is advisable to consult the manufacturer's datasheet for specific solubility information. For in vivo experiments, a common vehicle is a solution containing DMSO, PEG300, Tween-80, and saline.[1]
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from reagent handling to assay conditions. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High Variability Between Replicate Wells
High variability between replicate wells can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing. For small volumes, consider using reverse pipetting techniques. |
| Inhomogeneous Solutions | Ensure all solutions (enzyme, substrate, inhibitor) are thoroughly mixed before use. Vortex or gently invert solutions before aliquoting. |
| "Edge Effects" in Microplates | Evaporation from wells on the edges of a microplate can concentrate reactants. To minimize this, fill the outer wells with a blank solution (e.g., buffer or water) and do not use them for experimental data.[7] |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature.[8] Equilibrate all reagents and the plate to the reaction temperature before starting the assay.[7][8] |
Problem 2: Lower-Than-Expected or No Inhibition
If you observe weaker-than-expected or no inhibition by this compound, consider the following factors.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.[1][7] Prepare fresh dilutions from a new stock if degradation is suspected. |
| Inactive Enzyme | Verify the activity of your LOXL2 enzyme with a known control substrate and without any inhibitor. Ensure the enzyme has been stored and handled correctly to maintain its activity. |
| Sub-optimal Assay Conditions | Enzyme activity is highly sensitive to pH and temperature.[9][10] Ensure your assay buffer is at the optimal pH for LOXL2 activity and maintain a consistent temperature throughout the experiment.[9][10] |
| Incorrect Reagent Concentrations | Double-check the concentrations of all reagents, including the enzyme, substrate, and this compound. |
| Insufficient Pre-incubation Time | As an irreversible inhibitor, this compound's inhibitory effect is time-dependent.[11] Ensure sufficient pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for the formation of the covalent bond.[10] |
Problem 3: Higher-Than-Expected Inhibition or High Background Signal
Unexpectedly high inhibition or a high background signal can be caused by several factors.
| Potential Cause | Recommended Solution |
| Contaminants in Reagents | Use high-purity reagents and water to prepare buffers and solutions. Contaminants in the buffer or substrate could interfere with the assay. |
| Autofluorescence/Autoluminescence | If using a fluorescence or luminescence-based assay, check for autofluorescence of this compound or other components in your assay at the excitation and emission wavelengths used. |
| Non-specific Inhibition | At very high concentrations, some compounds can cause non-specific inhibition. Ensure you are using a concentration range appropriate for this compound's IC50 value. |
| Precipitation of this compound | Visually inspect the wells for any precipitation of the compound, which can interfere with optical measurements.[12] If precipitation occurs, you may need to adjust the solvent or concentration. |
Experimental Protocols & Visualizations
General Protocol for an In Vitro LOXL2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on LOXL2. Specific parameters may need to be optimized for your experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the LOXL2 enzyme solution in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay Procedure:
-
Add the LOXL2 enzyme solution to the wells of a microplate.
-
Add the different concentrations of this compound (or vehicle control) to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Concepts
.dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
Lenumlostat hydrochloride off-target effects in cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential questions regarding the use of Lenumlostat Hydrochloride in in vitro cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Lenumlostat is an orally available, small-molecule, and irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] The aminomethyl pyridine (B92270) moiety of lenumlostat forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1] Inhibition of LOXL2 is being investigated as a therapeutic strategy for fibrotic diseases.[1]
Q2: What is the known selectivity profile of Lenumlostat?
Lenumlostat is a potent and selective inhibitor of LOXL2. It also shows inhibitory activity against LOXL3. Current data indicates high selectivity for LOXL2 over other key members of the amine oxidase family, including semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), and the flavin-dependent monoamine oxidases A (MAO-A) and B (MAO-B).
Q3: Is there any publicly available data on the off-target effects of this compound in cell lines?
Based on a comprehensive review of publicly available scientific literature, specific data detailing the off-target effects of this compound in various cell lines have not been reported. The primary focus of published research has been on its on-target activity and selectivity for the LOXL family of enzymes.
Q4: My cells are showing an unexpected phenotype after treatment with Lenumlostat that doesn't seem related to LOXL2 inhibition. What could be the cause?
While Lenumlostat is highly selective, unexpected phenotypes in cell-based assays can arise from several factors:
-
Undiscovered Off-Target Effects: The compound may interact with other cellular proteins at concentrations used in your experiments.
-
Cell Line Specific Effects: The observed phenotype might be unique to the genetic background or expression profile of your specific cell line.
-
Experimental Conditions: Factors such as compound concentration, treatment duration, and cell density can influence cellular responses.
-
Compound Purity and Stability: Ensure the compound is of high purity and has been stored correctly to avoid degradation products that might have biological activity.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of Lenumlostat in your cell line experiments, the following troubleshooting guide provides a systematic approach to investigate the issue.
Problem: Unexpected Cellular Phenotype Observed
Table 1: Troubleshooting Steps for Unexpected Phenotypes
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm On-Target Activity | Verify that Lenumlostat is inhibiting LOXL2 activity in your cell line at the concentrations used. | Perform a LOXL2 activity assay (e.g., using a fluorometric substrate) in cell lysates or conditioned media after Lenumlostat treatment. |
| 2. Dose-Response Analysis | Determine if the unexpected phenotype is concentration-dependent. Off-target effects often occur at higher concentrations. | Treat cells with a wide range of Lenumlostat concentrations, from well below to well above the reported IC50 for LOXL2. Correlate the dose-response of the unexpected phenotype with the dose-response of LOXL2 inhibition. |
| 3. Use a Structurally Unrelated LOXL2 Inhibitor | Determine if the phenotype is specific to Lenumlostat or a general consequence of LOXL2 inhibition. | Treat your cells with a different, structurally distinct LOXL2 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect. |
| 4. Genetic Knockdown/Knockout of LOXL2 | The most definitive way to confirm if a phenotype is on-target is to see if it is recapitulated by removing the target protein. | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate LOXL2 expression in your cell line. Assess if the phenotype matches that observed with Lenumlostat treatment. |
| 5. Broad-Panel Kinase Screening | To identify potential off-target kinases. | Submit Lenumlostat for screening against a large panel of kinases. Several commercial services offer this. |
| 6. Target Deconvolution Studies | To identify novel binding partners of Lenumlostat. | Employ techniques such as affinity chromatography with immobilized Lenumlostat followed by mass spectrometry to pull down and identify interacting proteins from cell lysates. |
Experimental Protocols
Protocol 1: Cellular LOXL2 Activity Assay
This protocol provides a general method to assess the inhibition of LOXL2 in a cellular context.
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired duration.
-
Sample Collection:
-
Conditioned Media: Collect the cell culture supernatant, as LOXL2 is a secreted enzyme.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer).
-
-
LOXL2 Activity Measurement:
-
Use a commercially available LOXL2 activity assay kit (typically fluorometric or colorimetric). These kits usually provide a LOXL2 substrate and a standard.
-
Follow the manufacturer's instructions to measure the enzymatic activity in your collected samples.
-
-
Data Analysis: Normalize the LOXL2 activity to the total protein concentration in the corresponding cell lysates. Plot the percentage of LOXL2 inhibition against the log of the Lenumlostat concentration to determine the cellular IC50.
Protocol 2: Western Blot for LOXL2 Expression
This protocol is to confirm LOXL2 protein levels, particularly after genetic knockdown or knockout.
-
Sample Preparation: Prepare cell lysates as described in Protocol 1. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for LOXL2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes.
Caption: Lenumlostat's primary mechanism of action on the LOXL2 pathway.
References
Technical Support Center: Optimizing Lenumlostat Hydrochloride Concentration for Cell-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Lenumlostat hydrochloride in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PAT-1251) is a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[3][4] By inhibiting LOXL2, this compound disrupts the pathological remodeling of the ECM, which is a key process in fibrosis and cancer progression.[4]
Q2: What is a recommended starting concentration for this compound in a new cell-based assay?
A2: A good starting point for a dose-response experiment is to use a broad concentration range, typically from 1 nM to 10 µM. The enzymatic IC50 values for this compound against human LOXL2 are in the sub-micromolar range (around 0.71 µM), which can serve as a guide.[2][5] For initial screening, a logarithmic or semi-logarithmic serial dilution is recommended to efficiently cover a wide concentration range.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: this compound is soluble in water (≥ 100 mg/mL) and DMSO (≥ 130 mg/mL). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should then be serially diluted in your cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific cell line, its doubling time, and the biological process being investigated. For many assays, a 24 to 72-hour incubation period is a common starting point. For long-term experiments, it may be necessary to replenish the medium with fresh this compound every 2-3 days to maintain a consistent concentration, especially for compounds with limited stability in culture medium.
Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A5: While Lenumlostat is designed to be selective, high cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of LOXL2 or potential off-target effects.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%.
-
Off-Target Effects: Although selective, at higher concentrations, off-target effects on other kinases or enzymes essential for cell survival cannot be entirely ruled out.
-
Compound Instability: Degradation of the compound in the culture medium could potentially lead to toxic byproducts.
It is advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) in your specific cell line.
Data Presentation
This compound (PAT-1251) IC50 Values
| Target | Species | IC50 (µM) | Reference |
| LOXL2 | Human | 0.71 | [2][5] |
| LOXL3 | Human | 1.17 | [2][5] |
| LOXL2 | Mouse | 0.10 | [2][5] |
| LOXL2 | Rat | 0.12 | [2][5] |
| LOXL2 | Dog | 0.16 | [2][5] |
Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Type | Starting Concentration Range | Recommended Incubation Time |
| Enzyme Activity | Recombinant LOXL2 | 0.01 - 10 µM | 30 minutes - 2 hours |
| Cell Viability (MTT/XTT) | Various | 0.1 - 50 µM | 24 - 72 hours |
| Cell Proliferation | e.g., Breast Cancer Cell Lines | 0.1 - 20 µM | 48 - 96 hours |
| Cell Migration (Transwell) | e.g., Fibroblasts, Cancer Cells | 1 - 25 µM | 12 - 48 hours |
| In Vitro Fibrosis (Collagen Gel Contraction) | e.g., Lung Fibroblasts | 1 - 10 µM | 48 - 72 hours |
| Signaling Pathway Analysis (Western Blot) | Various | 5 - 15 µM | 6 - 24 hours |
Note: These are suggested starting ranges and should be optimized for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Fibrosis Assay (Collagen Gel Contraction)
This assay measures the effect of this compound on the ability of fibroblasts to contract a collagen matrix, a key process in fibrosis.
Materials:
-
This compound
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Rat tail collagen, type I
-
DMEM
-
Fetal Bovine Serum (FBS)
-
24-well plates
Procedure:
-
Prepare Collagen Gels: On ice, mix collagen solution with DMEM and cell culture medium to neutralize the pH.
-
Cell Suspension: Resuspend fibroblasts in serum-free medium.
-
Embed Cells: Mix the cell suspension with the neutralized collagen solution.
-
Gel Polymerization: Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
Treatment: After polymerization, add culture medium containing different concentrations of this compound or vehicle control to each well.
-
Gel Contraction: Incubate the plates at 37°C. The gels will contract over time.
-
Quantification: At various time points (e.g., 24, 48, 72 hours), capture images of the gels. The area of the gel can be measured using image analysis software (e.g., ImageJ). A decrease in gel area indicates contraction.
Mandatory Visualization
LOXL2 Signaling Pathway
Caption: this compound inhibits LOXL2, disrupting downstream signaling pathways.
Experimental Workflow for Optimizing Lenumlostat Concentration
References
Lenumlostat hydrochloride stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lenumlostat hydrochloride in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For optimal stability, prepare high-concentration stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I store this compound stock solutions?
A2: Store stock solutions in small aliquots to minimize freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[2]
Q3: Can I store this compound diluted in cell culture media?
A3: It is not recommended to store this compound in cell culture media for extended periods. Prepare fresh dilutions in your cell culture medium on the day of the experiment.
Q4: I am observing a decrease in the expected activity of this compound in my long-term experiments. What could be the cause?
A4: A loss of activity could be due to several factors, including degradation of the compound in the cell culture medium over time, adsorption to plasticware, or cellular metabolism. It is advisable to replenish the media with freshly diluted this compound for experiments extending beyond 24 hours.
Q5: What are the known stability liabilities of this compound?
A5: this compound has been found to be sensitive to acidic and basic hydrolysis. While it is stable under neutral, oxidative, thermal, and photolytic stress conditions, the pH of the cell culture medium should be monitored as shifts towards acidic or basic conditions could promote degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological effect | 1. Compound Degradation: this compound may have degraded in the cell culture medium. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Cellular Resistance: The cell line may have intrinsic or acquired resistance. | 1. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols). Replenish the medium with fresh compound for long-term experiments. 2. Verify calculations and prepare fresh dilutions. 3. Confirm the expression of the target, LOXL2, in your cell line. |
| Inconsistent results between experiments | 1. Variability in compound stability: Differences in media batches or incubation times. 2. Precipitation of the compound: The concentration used may exceed its solubility in the medium. 3. Adsorption to labware: The compound may bind to plastic surfaces. | 1. Standardize all experimental conditions, including media source and incubation times. 2. Visually inspect for precipitates. If observed, consider reducing the final concentration or using a different solvent system for the final dilution. 3. Consider using low-binding plates and tubes. |
| Observed precipitation in the cell culture medium | 1. Low aqueous solubility: The final concentration exceeds the solubility limit of this compound in the aqueous medium. 2. Interaction with media components: Components in the serum or media may cause the compound to precipitate. | 1. Lower the final concentration of this compound. 2. Test the solubility in serum-free versus serum-containing media. |
Stability of this compound in Cell Culture Media
While specific stability data for this compound in various cell culture media is not extensively published, the following table provides an illustrative example of what a stability profile might look like. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C, 5% CO₂
| Time (Hours) | % Remaining (HPLC-UV) | Observations |
| 0 | 100% | Clear solution |
| 24 | 92% | Clear solution |
| 48 | 85% | Clear solution |
| 72 | 78% | Slight decrease in clarity |
Note: This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.W. 435.8 g/mol ), dissolve 4.358 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[2]
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Materials: this compound stock solution, complete cell culture medium (e.g., DMEM + 10% FBS), sterile microcentrifuge tubes, incubator (37°C, 5% CO₂), HPLC or LC-MS/MS system.
-
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately analyze the concentration of intact this compound using a validated HPLC or LC-MS/MS method.
-
The sample for time point 0 should be analyzed immediately after preparation.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Visualizations
LOXL2 Signaling Pathway
This compound is an inhibitor of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a secreted enzyme that plays a crucial role in extracellular matrix (ECM) remodeling and is implicated in fibrosis and cancer progression. It can influence several downstream signaling pathways.
Caption: LOXL2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Reduced Compound Efficacy
This diagram provides a logical approach to troubleshooting experiments where this compound shows reduced efficacy.
Caption: Troubleshooting decision tree for reduced Lenumlostat efficacy.
References
Technical Support Center: Lenumlostat Hydrochloride Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background in Western blot experiments involving Lenumlostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound (also known as PAT-1251) is a potent and selective oral inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2).[1][2] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the formation and remodeling of the extracellular matrix (ECM).[3][4] It catalyzes the cross-linking of collagen and elastin, processes that are often upregulated in fibrotic diseases.[3][4]
Q2: Can this compound treatment directly cause high background on my Western blot?
It is highly unlikely that this compound itself is the cause of high background. High background is a common technical artifact in Western blotting that typically results from suboptimal experimental conditions rather than the specific biological effects of a drug treatment.[5][6] The troubleshooting steps outlined below should be followed to address the procedural causes of the high background.
Q3: What are the most common causes of high background in a Western blot?
The most frequent causes of high background are related to non-specific antibody binding and can usually be attributed to one or more of the following factors:
-
Insufficient Blocking: The blocking buffer fails to adequately cover all non-specific binding sites on the membrane.[6][7]
-
Antibody Concentration: The concentration of the primary or secondary antibody is too high.[5][8]
-
Inadequate Washing: Washing steps are not sufficient to remove unbound antibodies.[6][8]
-
Contamination: Buffers or equipment may be contaminated with particles that bind antibodies.
-
Membrane Handling: The membrane may have been allowed to dry out at some stage of the process.[5][6]
Troubleshooting High Background
This guide is structured to help you diagnose the cause of high background based on its appearance on the blot.
Problem 1: Uniformly High or Splotchy Background
A consistently dark or unevenly splotchy background across the entire membrane often points to issues with blocking or antibody concentrations.
| Potential Cause & Solution | Detailed Recommendations |
| Insufficient Blocking | Optimize your blocking protocol. Blocking prevents non-specific antibody binding to the membrane. Increase blocking time or concentration. Consider switching blocking agents, as one may work better for your specific antibody-antigen pair. For detecting phosphorylated proteins, use Bovine Serum Albumin (BSA) instead of milk, as milk contains the phosphoprotein casein which can cause interference.[5][7] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[8][9] A dot blot can be an effective method for quickly optimizing antibody dilutions without running multiple full Westerns. |
| Incubation Temperature Too High | High temperatures can increase non-specific binding. Try performing antibody incubations at 4°C overnight instead of at room temperature.[5] |
| Inadequate Washing | Increase the number and duration of your wash steps after primary and secondary antibody incubations.[8][9] Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane and that the wash buffer contains a detergent like Tween-20.[8] |
Problem 2: Speckled or Dotted Background
The appearance of small black dots or speckles on the membrane is often due to aggregation or contamination.
| Potential Cause & Solution | Detailed Recommendations |
| Antibody Aggregates | Before dilution, centrifuge the primary and secondary antibody vials at >10,000 x g for 5-10 minutes at 4°C to pellet any aggregates. Use the supernatant for your experiment. |
| Contaminated Buffers | Particulates in blocking or antibody dilution buffers can settle on the membrane and cause speckling. Filter your buffers using a 0.22 µm or 0.45 µm filter, especially if you are using powdered milk or BSA which may not fully dissolve. |
| Secondary Antibody Issues | The secondary antibody may be binding non-specifically. Perform a control experiment where the primary antibody is omitted to see if the secondary antibody is the source of the background.[5][7] If it is, consider using a pre-adsorbed secondary antibody. |
Data Presentation: Optimization Parameters
The following table provides starting points for optimizing your Western blot protocol to reduce background.
| Parameter | Standard Protocol | Optimization Suggestions |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST | Increase concentration to 7%.[7] Try switching agent (milk to BSA or vice versa). Add 0.05% Tween-20 if not already present.[8] |
| Blocking Time | 1 hour at Room Temperature (RT) | Increase to 2 hours at RT or perform overnight at 4°C.[8] |
| Primary Antibody Dilution | 1:1000 | Titrate from 1:500 to 1:10,000. |
| Secondary Antibody Dilution | 1:5000 | Titrate from 1:2000 to 1:20,000. |
| Wash Steps | 3 x 5 minutes in TBST | Increase to 4-5 washes of 10-15 minutes each.[6][8] Increase Tween-20 concentration to 0.1%.[8] |
Experimental Protocols
Standard Western Blot Protocol for Reduced Background
This protocol incorporates best practices to minimize non-specific binding and background.
-
Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.[7] Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 15-30 µg of total protein per lane onto a polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a low-background nitrocellulose or PVDF membrane. Ensure the membrane is not allowed to dry out at any point.[5][6]
-
Blocking: Immediately after transfer, place the membrane in blocking buffer (e.g., 5% BSA in TBST) and incubate for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in fresh blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the primary antibody solution and wash the membrane thoroughly with wash buffer (TBST). Perform at least three washes of 10 minutes each with gentle agitation.[6]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in fresh blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (Step 6) to remove all unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film. Start with a short exposure time and increase as needed to avoid overexposure.
Visualizations
Signaling Pathway
Caption: Role of LOXL2 in ECM cross-linking and its inhibition by Lenumlostat.
Experimental Workflow
Caption: Troubleshooting workflow for high background in Western blots.
Logical Relationship Diagram
Caption: Cause-and-effect diagram for high background in Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. arp1.com [arp1.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Lenumlostat Hydrochloride in Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of non-specific staining that may be encountered when using Lenumlostat hydrochloride in immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound, also known as PAT-1251, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2).[1] It also shows inhibitory activity against LOXL3.[1] It is primarily investigated for its therapeutic potential in fibrotic diseases.[1]
Q2: We are observing high background staining in our IHC experiments with an antibody targeting the downstream pathway of LOXL2, after treatment with this compound. What are the common causes?
High background staining in IHC can arise from various factors, not necessarily specific to this compound treatment. Common causes include:
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection reagents, leading to non-specific signal.[2][3][4]
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets or cellular components.[2][4][5] This can be due to excessively high antibody concentrations.[3][5]
-
Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to background staining.[2][6]
-
Problems with tissue fixation: Over-fixation or under-fixation of the tissue can either mask the epitope or lead to poor tissue morphology and diffusion of antigens.[4][6]
-
Issues with antigen retrieval: Suboptimal antigen retrieval can fail to properly expose the target epitope.[3]
Q3: Could this compound itself be causing non-specific staining?
While less common, it is important to consider the properties of any small molecule used in a biological system. Small molecules can sometimes exhibit off-target effects.[7][8] However, non-specific staining in IHC is more frequently associated with the technical aspects of the staining protocol itself. A well-designed experiment with proper controls is crucial to determine the source of any observed staining.
Q4: What are essential controls to include in my IHC experiment when using this compound?
To ensure the specificity of your staining, the following controls are highly recommended:
-
No primary antibody control: This helps to identify non-specific binding of the secondary antibody.[5]
-
Isotype control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody to assess non-specific background staining.
-
Negative tissue control: Use a tissue known not to express the target antigen to check for off-target antibody binding.[9]
-
Positive tissue control: Use a tissue known to express the target antigen to confirm that the antibody and staining procedure are working correctly.
-
Vehicle control: Treat a tissue section with the vehicle used to dissolve this compound to account for any effects of the solvent on the tissue or staining.
Troubleshooting Non-Specific Staining
This guide provides a systematic approach to troubleshooting high background and non-specific staining in your IHC experiments.
Problem: High Background Staining
High background staining appears as a general, uniform color across the entire tissue section, making it difficult to distinguish specific signals.
Troubleshooting Workflow for High Background Staining
Caption: Troubleshooting workflow for high background staining in IHC.
Quantitative Recommendations for Troubleshooting High Background
| Parameter | Recommendation | Reference |
| Endogenous Peroxidase Quenching | 3% H₂O₂ in methanol (B129727) or water for 10-15 minutes. | [2][3][4] |
| Blocking | 10% normal serum from the species of the secondary antibody for 30-60 minutes. | [2] |
| Primary Antibody Concentration | Perform a titration series (e.g., 1:50, 1:100, 1:200) to find the optimal dilution. | [3] |
| Washing Steps | Increase the number or duration of washes with an appropriate buffer (e.g., TBS-T, PBS-T). | [2] |
Problem: Non-Specific Staining (Specific but in the wrong place)
This refers to well-defined staining in unexpected locations, which could be due to cross-reactivity of the antibody or other factors.
Decision Tree for Troubleshooting Non-Specific Staining
Caption: Decision tree for troubleshooting non-specific staining patterns.
Key Experimental Protocol Steps to Optimize
A standard IHC protocol involves several critical steps. Optimizing each can help reduce non-specific staining.
General Immunohistochemistry Workflow
Caption: A generalized workflow for immunohistochemistry (IHC).
Detailed Methodologies for Key Steps
| Step | Detailed Protocol |
| 1. Deparaffinization and Rehydration | Immerse slides in xylene (2-3 changes, 5-10 minutes each). Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%), 5 minutes each. Rinse in distilled water.[10] |
| 2. Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) is common. Use a citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) and heat at 95-100°C for 20-40 minutes.[11][12] Cool slides for 20 minutes. |
| 3. Endogenous Enzyme Blocking | For peroxidase-based detection, incubate sections in 0.3-3% hydrogen peroxide in methanol or water for 10-30 minutes at room temperature.[2][5] For alkaline phosphatase, use levamisole.[2][5] |
| 4. Blocking Non-Specific Binding | Incubate sections with 1-10% normal serum from the same species as the secondary antibody for 30-60 minutes at room temperature.[2][12] |
| 5. Primary Antibody Incubation | Dilute the primary antibody in a suitable antibody diluent (e.g., PBS or TBS with 1-3% BSA). Incubate overnight at 4°C or for 1-2 hours at room temperature.[11][12] |
By systematically addressing each of these potential issues, researchers can significantly improve the quality and specificity of their IHC staining results when working with this compound and other small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. qedbio.com [qedbio.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. youtube.com [youtube.com]
- 5. bma.ch [bma.ch]
- 6. biossusa.com [biossusa.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 10. genscript.com [genscript.com]
- 11. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. usbio.net [usbio.net]
Lenumlostat hydrochloride batch to batch variability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments with Lenumlostat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1][2] The aminomethyl pyridine (B92270) moiety of lenumlostat forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby inhibiting its catalytic activity.[1][2] LOXL2 is a secreted glycoprotein (B1211001) that plays a key role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] By inhibiting LOXL2, lenumlostat has the potential to reduce fibrosis.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[3] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: My this compound IC50 values are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors, including batch-to-batch variability of the compound, variations in experimental conditions (e.g., incubation time, temperature, pH), enzyme activity, and substrate concentration. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential causes and solutions.
Q4: How can I be sure my this compound is active?
A4: To confirm the activity of your this compound, it is crucial to include a positive control in your assay. Additionally, you should verify the experimental setup by testing a known, potent inhibitor of LOXL2 if available. Consistent results with the positive control can help differentiate between issues with your compound batch and assay-related problems.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability is a known challenge in pharmaceutical research and can manifest as differences in potency, solubility, or other physical characteristics.[4][5][6][7] This guide provides a structured approach to troubleshooting issues that may be related to the variability of this compound batches.
Problem: Inconsistent LOXL2 Inhibition Observed Between Different Batches of this compound
This is a common issue that can derail research efforts. The following sections provide potential causes and systematic solutions to identify and mitigate the source of variability.
Step 1: Verify Compound Identity and Purity
Before troubleshooting your assay, it is critical to ensure the identity and purity of your this compound batches.
Recommended Actions:
-
Analytical Chemistry: If possible, perform independent analytical tests such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the purity and identity of each batch.
-
Certificate of Analysis (CoA): Carefully review the CoA for each batch. Pay close attention to the reported purity levels and any specified impurities.
Table 1: Example Certificate of Analysis Comparison
| Parameter | Batch A | Batch B | Acceptable Range |
| Purity (HPLC) | 99.5% | 98.2% | >98% |
| Identity (MS) | Confirmed | Confirmed | Matches Reference |
| Appearance | White Solid | Off-white Solid | White to Off-white Solid |
| Solubility (DMSO) | >10 mg/mL | >10 mg/mL | >10 mg/mL |
Step 2: Standardize Compound Handling and Preparation
Inconsistencies in how the compound is handled and prepared can lead to significant variability.
Recommended Actions:
-
Fresh Stock Solutions: Always prepare fresh stock solutions from each batch for critical experiments.[8] Avoid using old stock solutions that may have degraded.
-
Consistent Solvent: Use the same high-purity solvent (e.g., DMSO) for all dilutions.
-
Solubility Check: Visually inspect solutions to ensure complete dissolution. If solubility is a concern, consider gentle warming or sonication.
-
Storage: Adhere strictly to the recommended storage conditions to prevent degradation.[3]
Step 3: Optimize and Validate the Enzyme Inhibition Assay
Assay conditions can significantly impact the observed inhibitory activity.
Recommended Actions:
-
Enzyme Activity: Ensure the LOXL2 enzyme is active and used at a consistent concentration. Enzyme activity can vary between lots.
-
Substrate Concentration: Use a substrate concentration at or below the Michaelis constant (Km) for competitive inhibitors.
-
Incubation Time: As Lenumlostat is an irreversible inhibitor, pre-incubation time of the enzyme with the inhibitor before adding the substrate is a critical parameter. Optimize and keep this time consistent across all experiments.[8]
-
Controls: Always include positive and negative controls in your assay plate to monitor for assay drift and performance.[9]
Experimental Protocols
Standard LOXL2 Enzyme Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.2, containing 1.2 M urea (B33335) and 50 µM CuCl2).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of recombinant human LOXL2 enzyme in the assay buffer.
-
Prepare a solution of the fluorescent substrate (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound serial dilutions to the wells of a black, 96-well microplate.
-
Add 25 µL of the LOXL2 enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate/HRP solution to each well.
-
Monitor the fluorescence intensity (e.g., excitation at 530 nm, emission at 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. blog.minitab.com [blog.minitab.com]
- 7. Generic dry powder inhalers bioequivalence: Batch-to-batch variability insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. youtube.com [youtube.com]
avoiding precipitation of Lenumlostat hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of Lenumlostat hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as PAT-1251 hydrochloride, is a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2).[1][2][3] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, which plays a significant role in fibrotic diseases.[4][5][6] Lenumlostat is an orally available, small-molecule, irreversible inhibitor with potential antifibrotic activity.[5]
Q2: What are the recommended solvents for dissolving this compound?
This compound has good solubility in Dimethyl Sulfoxide (DMSO) and water.[7] For in vitro experiments, it is soluble in DMSO at ≥ 130 mg/mL (325.54 mM) and in water at ≥ 100 mg/mL (250.41 mM).[7] It is important to use newly opened, hygroscopic DMSO to ensure maximum solubility.[7]
Q3: My this compound is precipitating when I add it to my aqueous experimental medium. Why is this happening?
Precipitation upon addition to aqueous solutions is a common issue for compounds initially dissolved in a high concentration of an organic solvent like DMSO.[8][9] This occurs due to a phenomenon known as "solvent shifting." When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the local concentration of DMSO around the drug molecule decreases drastically. The aqueous environment may not be sufficient to keep the hydrophobic drug in solution, causing it to precipitate.[10]
Q4: How can I prevent the precipitation of this compound in my experiments?
Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of aqueous medium, first perform an intermediate dilution in a smaller volume of the medium or a buffer.[9][10]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, to minimize cytotoxicity while maintaining solubility.[8]
-
Gentle Mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[9]
-
Warming the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[9][10]
-
Use of Excipients: For in vivo studies, specific formulations containing excipients like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution in aqueous buffer/media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound.[10]- Prepare a higher concentration stock solution in DMSO to reduce the volume added to the aqueous solution.[10]- Perform a stepwise dilution as described in the FAQs.[9][10] |
| Precipitate forms over time in the incubator | The compound may be unstable in the culture medium at 37°C, or the pH of the medium may have changed. | - Check the stability of this compound in your specific medium at 37°C over your experimental time course.- Ensure your culture medium is well-buffered.[9] |
| Inconsistent experimental results | Precipitation may be occurring, leading to a lower effective concentration of the inhibitor. | - Visually inspect your solutions for any signs of precipitation before and during the experiment.- Consider filtering the final working solution through a 0.22 µm filter before use, especially if prepared from a water stock.[7] |
Solubility Data
| Solvent | Solubility | Molar Concentration |
| DMSO | ≥ 130 mg/mL | 325.54 mM |
| Water | ≥ 100 mg/mL | 250.41 mM |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is unknown.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 435.8 g/mol .
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.358 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[7]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Intermediate Dilution (Recommended): Perform a 1:10 intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium to get a 1 mM solution). Mix gently.
-
Final Dilution: Add the desired volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the final working concentration. For example, to make 10 mL of a 1 µM working solution, add 10 µL of the 1 mM intermediate dilution to 9.99 mL of medium.
-
Mixing: Mix the final working solution gently by inverting the tube or swirling.
-
Application: Immediately add the working solution to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LOXL2 signaling pathway in fibrosis.
References
- 1. Reaction mechanism of lysyl oxidase-like 2 (LOXL2) studied by computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Lenumlostat Hydrochloride Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of Lenumlostat hydrochloride in primary cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PAT-1251, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1][2] Its aminomethyl pyridine (B92270) moiety interacts with the active site of LOXL2, inhibiting its catalytic activity.[1] LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the remodeling of the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin.[1][2] By inhibiting LOXL2, Lenumlostat has the potential to reduce fibrosis.[1]
Q2: What are the expected cytotoxic effects of this compound on primary cells?
Currently, publicly available data specifically detailing the broad cytotoxic effects of this compound on a wide variety of primary cells is limited. Lenumlostat is primarily investigated for its antifibrotic properties by targeting LOXL2.[3][4][5] While direct cytotoxicity is not its intended therapeutic action, high concentrations or prolonged exposure may induce cytotoxic effects in certain primary cell types, potentially through mechanisms related to the disruption of ECM homeostasis or off-target effects. It is crucial to perform dose-response studies to determine the cytotoxic potential in the specific primary cell type of interest.
Q3: Which primary cell types are relevant for studying the effects of this compound?
Given its role as a LOXL2 inhibitor with antifibrotic potential, relevant primary cell types for investigation would include those involved in fibrotic diseases. A panel of primary cells could include:
-
Peripheral blood mononuclear cells (PBMCs)
-
Monocyte-macrophages
-
Dendritic cells
-
Bone marrow progenitor cells
-
Primary hepatocytes
-
Induced pluripotent stem cell (iPS) derived cardiomyocytes or neurons
-
Renal proximal tubule cells (RPTEC)[6]
Q4: What are the recommended starting concentrations for in vitro cytotoxicity studies with this compound?
The IC50 values for Lenumlostat (also referred to as PAT-1251) against human LOXL2 and LOXL3 are reported to be 0.71 µM and 1.17 µM, respectively.[3][4] For cytotoxicity testing, it is advisable to start with a concentration range that brackets these IC50 values. A suggested starting range could be from 0.1 µM to 100 µM to establish a dose-response curve.
Q5: Which cytotoxicity assays are suitable for assessing the effects of this compound in primary cells?
Several standard cytotoxicity assays can be employed to evaluate the effect of this compound on primary cells. The choice of assay depends on the specific research question and the cell type.[7] Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
-
LDH (Lactate Dehydrogenase) Assays: These assays quantify the release of LDH from damaged cells, indicating a loss of membrane integrity.[10][11][12][13]
-
Live/Dead Staining: This method uses fluorescent dyes to differentiate between viable and dead cells.[10]
-
Flow Cytometry: This technique can quantify cell death, apoptosis, and changes in the cell cycle.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in MTT assay | Contamination of the culture medium with bacteria or yeast. The medium may contain substances that reduce the MTT reagent. | Ensure sterile technique during cell plating and handling. Use a medium-only control to subtract background absorbance.[12] |
| Low signal or high variability in LDH assay | Insufficient cell lysis for the "maximum LDH release" control.[14] Cell density is too low. | Ensure complete cell lysis by optimizing the lysis buffer concentration and incubation time. Optimize the initial cell seeding density for your specific primary cell type.[12] |
| Inconsistent results between experiments | Variation in primary cell lots or donor variability. Passage number of primary cells affecting their sensitivity. | Use cells from the same lot or donor for a set of comparative experiments. Keep the passage number of the primary cells consistent across experiments. |
| Unexpected cell morphology changes | Lenumlostat's effect on the extracellular matrix may indirectly affect cell adhesion and morphology. | Document any morphological changes with microscopy. Consider co-staining for cytoskeletal and ECM proteins to investigate the underlying mechanism. |
| Precipitation of this compound in culture medium | The compound may have limited solubility in aqueous solutions at higher concentrations. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all conditions.[3] |
Quantitative Data Summary
| Compound | Target | IC50 (Human) | IC50 (Mouse) | IC50 (Rat) | IC50 (Dog) |
| Lenumlostat (PAT-1251) | LOXL2 | 0.71 µM[3][4] | 0.10 µM[3][4] | 0.12 µM[3][4] | 0.16 µM[3][4] |
| LOXL3 | 1.17 µM[3][4] |
Experimental Protocols
MTT Assay Protocol for Primary Cells
This protocol is a general guideline and should be optimized for the specific primary cell type and experimental conditions.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[9]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's mechanism and potential cytotoxic effect.
References
- 1. Facebook [cancer.gov]
- 2. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Primary Cell Toxicity Assays at ImQuest [imquestbio.com]
- 7. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Lenumlostat Hydrochloride Dose-Response Interpretation: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenumlostat hydrochloride. The information is designed to assist in the accurate interpretation of dose-response curves and to address common experimental challenges.
Data Presentation: this compound Potency
This compound is a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), varies across species.
| Target Enzyme | Species | IC50 (µM) | Reference |
| LOXL2 | Human (hLOXL2) | 0.71 | [1] |
| LOXL3 | Human (hLOXL3) | 1.17 | [1] |
| LOXL2 | Mouse | 0.10 | [1] |
| LOXL2 | Rat | 0.12 | [1] |
| LOXL2 | Dog | 0.16 | [1] |
Experimental Protocols: LOXL2 Enzyme Activity Assay
A common method to determine the dose-response of this compound is to measure its effect on LOXL2 enzyme activity. A widely used approach is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of a substrate.
Principle: LOXL2 oxidizes a substrate (e.g., 1,5-diaminopentane), producing an aldehyde, H₂O₂, and ammonia. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent product (resorufin). The fluorescence intensity is directly proportional to the LOXL2 activity.
Materials:
-
Recombinant LOXL2 enzyme
-
This compound
-
Amine substrate (e.g., 1,5-diaminopentane)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., borate (B1201080) buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor. Prepare working solutions of LOXL2, the amine substrate, HRP, and the fluorescent probe in assay buffer.
-
Assay Reaction:
-
Add a fixed amount of LOXL2 enzyme to each well of the microplate.
-
Add the various concentrations of this compound to the wells.
-
Include control wells: a "no inhibitor" control (maximum enzyme activity) and a "no enzyme" control (background fluorescence).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-120 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the amine substrate, HRP, and fluorescent probe mixture to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 540 nm excitation / 590 nm emission for Amplex Red) over time (kinetic assay) or at a fixed endpoint.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Troubleshooting and FAQs
Q1: My dose-response curve is not sigmoidal. What could be the issue?
A non-sigmoidal dose-response curve can arise from several factors. A "U-shaped" or biphasic curve, where the response decreases at low doses and then increases at higher doses, can indicate complex biological responses or off-target effects. A shallow or steep curve can be influenced by the assay conditions or the mechanism of inhibition.
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and stability of your this compound stock.
-
Review Assay Conditions: Ensure that the enzyme concentration, substrate concentration, and incubation times are optimal.
-
Check for Solubility Issues: At high concentrations, the compound may precipitate, leading to a loss of effect. Visually inspect the wells for any precipitation.
-
Consider Assay Artifacts: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching). Run controls to test for this.
Q2: I am seeing high variability between my replicate wells. How can I improve my precision?
High variability can obscure the true dose-response relationship.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions.
-
Reagent Mixing: Thoroughly mix all reagents before adding them to the plate.
-
Plate Uniformity: Check for "edge effects" on the microplate by including controls on the outer wells.
-
Cell-Based Assays: If using a cell-based assay, ensure even cell seeding and uniform cell health across the plate.
Q3: The IC50 value I obtained is different from the published values. Why?
Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.
Factors Influencing IC50:
-
Enzyme and Substrate Concentrations: The IC50 of a competitive inhibitor is dependent on the substrate concentration.
-
Incubation Time: For irreversible or slowly binding inhibitors, the IC50 will decrease with longer pre-incubation times.
-
Assay Buffer Components: pH, ionic strength, and the presence of additives can all influence enzyme activity and inhibitor binding.
-
Biological System: IC50 values obtained in a cell-free enzyme assay may differ from those in a cell-based assay due to factors like cell permeability and metabolism.
Q4: How should I prepare my this compound stock solution?
This compound is soluble in water (≥ 100 mg/mL) and DMSO (≥ 130 mg/mL). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
Preparation and Storage:
-
Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
When preparing working dilutions, ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.
Signaling Pathways and Experimental Workflows
This compound exerts its effect by inhibiting LOXL2, an enzyme involved in extracellular matrix remodeling and fibrotic processes. LOXL2 is implicated in several signaling pathways, including the TGF-β/Smad and PI3K/AKT/mTOR pathways.
Caption: LOXL2 signaling in fibrosis and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
Lenumlostat Hydrochloride Specificity Control Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting control experiments to ensure the specificity of lenumlostat hydrochloride in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is an irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase.[1][2] It functions by forming a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1][2]
Q2: Does this compound inhibit other enzymes?
Lenumlostat shows some inhibitory activity against Lysyl Oxidase-Like 3 (LOXL3).[3][4] However, it demonstrates high selectivity for LOXL2 over other key human amine oxidases, including semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), with minimal inhibition observed at concentrations up to 10 µM.[3][4]
Q3: Why is it crucial to perform specificity control experiments?
Q4: What are the basic types of control experiments I should consider?
At a minimum, you should include:
-
Vehicle Control: To account for any effects of the solvent used to dissolve lenumlostat.
-
Inactive Compound Control: If available, a structurally similar but inactive analogue of lenumlostat can help confirm that the observed effects are due to its specific chemical structure and target engagement.
-
Positive and Negative Controls for the Assay: These ensure that your assay is performing as expected.[8]
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent IC50 Values for Lenumlostat
Possible Cause 1: Assay Conditions
-
Incorrect Buffer or pH: Enzyme activity is highly sensitive to pH. Ensure your assay buffer is at the optimal pH for LOXL2 activity.[5][9]
-
Sub-optimal Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration. Use a substrate concentration at or below the Km for the enzyme.
-
Incorrect Incubation Time: For an irreversible inhibitor like lenumlostat, the IC50 can be time-dependent. Ensure you are using a consistent and appropriate pre-incubation time.
Troubleshooting Steps:
-
Verify the pH of your assay buffer.
-
Determine the Km of your substrate for LOXL2 under your assay conditions and use a substrate concentration accordingly.
-
Perform a time-dependency experiment to determine the optimal pre-incubation time for lenumlostat with LOXL2.
Possible Cause 2: Reagent Quality
-
Degraded Lenumlostat: Improper storage can lead to degradation of the compound.
-
Inactive Enzyme: The LOXL2 enzyme may have lost activity due to improper storage or handling.
Troubleshooting Steps:
-
Prepare fresh dilutions of lenumlostat from a new stock.
-
Test the activity of your LOXL2 enzyme with a known substrate and compare it to the expected activity.
-
Always store enzymes and compounds according to the manufacturer's recommendations.[5]
Issue 2: Observing Effects in a LOXL2-Knockout or Knockdown Model Treated with Lenumlostat
Possible Cause 1: Off-Target Effects
-
Lenumlostat may be inhibiting other proteins in your experimental system, such as LOXL3, leading to the observed phenotype.[3][4]
Troubleshooting Steps:
-
Selectivity Profiling: Test the effect of lenumlostat on the activity of other closely related enzymes that are expressed in your model system (e.g., other LOX family members, other amine oxidases).
-
Rescue Experiment: In a LOXL2-knockout background, express a lenumlostat-resistant mutant of LOXL2. If the phenotype is rescued, it confirms the effect is on-target.
Possible Cause 2: Incomplete Knockout/Knockdown
-
Residual LOXL2 expression may still be sufficient to produce a biological effect.
Troubleshooting Steps:
-
Confirm Knockout/Knockdown Efficiency: Use qPCR and Western blot to confirm the absence or significant reduction of LOXL2 mRNA and protein.
-
Measure LOXL2 Activity: Directly measure LOXL2 activity in your knockout/knockdown cells or tissues to confirm a functional knockout.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against LOX Family Enzymes
| Enzyme Target | Species | IC50 (µM) | Reference |
| LOXL2 | Human | 0.71 | [3][4] |
| Mouse | 0.10 | [3][4] | |
| Rat | 0.12 | [3][4] | |
| Dog | 0.16 | [3][4] | |
| LOXL3 | Human | 1.17 | [3][4] |
Table 2: Selectivity Profile of this compound Against Other Amine Oxidases
| Enzyme Target | Inhibition at 10 µM | Reference |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | <10% | [3][4] |
| Diamine Oxidase (DAO) | <10% | [3][4] |
| Monoamine Oxidase A (MAO-A) | <10% | [3][4] |
| Monoamine Oxidase B (MAO-B) | <10% | [3][4] |
Experimental Protocols
Protocol 1: Determining the IC50 of Lenumlostat Against LOXL2
Objective: To determine the concentration of this compound required to inhibit 50% of LOXL2 enzymatic activity.
Materials:
-
Recombinant human LOXL2 enzyme
-
This compound
-
Appropriate assay buffer (e.g., phosphate (B84403) buffer)
-
LOXL2 substrate (e.g., a fluorescently labeled peptide or a substrate that generates a detectable product)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Lenumlostat Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant LOXL2 enzyme to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add a fixed volume of the diluted LOXL2 enzyme to each well of the 96-well plate.
-
Add the various concentrations of lenumlostat to the wells.
-
Include control wells:
-
100% Activity Control: Enzyme with vehicle (e.g., DMSO).
-
0% Activity Control (Blank): Buffer only (no enzyme).
-
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow lenumlostat to bind to the enzyme.
-
Reaction Initiation: Add a fixed concentration of the LOXL2 substrate to each well to start the reaction.
-
Detection: Monitor the reaction progress by measuring the signal (e.g., fluorescence) at regular intervals or at a fixed endpoint using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each lenumlostat concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the lenumlostat concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Amine Oxidase Selectivity Profiling
Objective: To assess the selectivity of this compound against other amine oxidases.
Materials:
-
Recombinant human MAO-A, MAO-B, DAO, and SSAO enzymes.
-
This compound.
-
Specific substrates for each enzyme (e.g., kynuramine (B1673886) for MAO-A/B, putrescine for DAO).
-
Appropriate assay buffers for each enzyme.
-
96-well microplates.
-
Plate reader.
Procedure:
-
Follow the general procedure outlined in Protocol 1 for each of the amine oxidases.
-
Use a fixed, high concentration of lenumlostat (e.g., 10 µM) and a lower concentration as needed.
-
Use the specific substrate and optimal assay conditions for each respective enzyme.
-
Calculate the percentage of inhibition of each enzyme's activity by lenumlostat.
-
Compare the inhibition of the off-target enzymes to the inhibition of LOXL2 to determine the selectivity.
Visualizations
Caption: LOXL2 signaling pathway and the inhibitory action of lenumlostat.
Caption: Experimental workflow for specificity testing of lenumlostat.
Caption: Troubleshooting logic for unexpected results with lenumlostat.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. What is LOXL2 Protein? - Creative BioMart [creativebiomart.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Lenumlostat Hydrochloride In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenumlostat hydrochloride. The information addresses common issues encountered during in vitro experiments, with a specific focus on the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PAT-1251) is a potent, selective, and orally available small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] By irreversibly inhibiting LOXL2, this compound prevents the pathological stiffening of the ECM, which is a hallmark of fibrotic diseases.[3]
Q2: What are the reported IC50 values for this compound against LOXL2?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species from which the LOXL2 enzyme is derived. The reported IC50 value for human LOXL2 is approximately 0.71 µM.[1][4][5]
Q3: How might the presence of serum in my cell culture medium affect the in vitro activity of this compound?
A3: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs can bind to these proteins, primarily albumin. According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target. If this compound binds to serum proteins, its free concentration in the culture medium will be reduced, leading to a higher apparent IC50 value. This phenomenon is known as an "IC50 shift."
Q4: Is there specific data on the plasma protein binding of this compound?
A4: Publicly available data on the specific percentage of plasma protein binding for this compound is limited. However, one study reported that the IC50 of Lenumlostat in a human whole blood assay was 0.71 µM, which is identical to its IC50 against the purified human LOXL2 enzyme.[5] This suggests that the impact of blood components, including plasma proteins, on the in vitro activity of Lenumlostat may be minimal, and a significant IC50 shift might not be observed.
Q5: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A5: Variability in IC50 values can arise from several factors, including:
-
Cell-based vs. biochemical assays: Cell-based assays introduce more variables (e.g., cell health, passage number, density) than purified enzyme assays.
-
Serum concentration: Variations in the lot or concentration of fetal bovine serum (FBS) can alter the free fraction of the compound.
-
Compound stability: Ensure proper storage and handling of this compound to prevent degradation.
-
Assay conditions: Inconsistent incubation times, temperatures, or reagent concentrations can lead to variability.
-
Data analysis: The method used to calculate the IC50 can influence the result.
Troubleshooting Guides
Guide 1: Investigating an Unexpectedly High IC50 Value in the Presence of Serum
Problem: You observe a significantly higher IC50 for this compound in your cell-based assay containing serum compared to a biochemical assay with purified LOXL2.
dot
Caption: Troubleshooting workflow for a suspected IC50 shift.
Troubleshooting Steps:
-
Perform an IC50 Shift Assay: This is a direct method to quantify the effect of serum proteins. The detailed protocol is provided below.
-
Vary Serum Concentration: Conduct your assay with different concentrations of FBS (e.g., 10%, 5%, 2%, and 0%). A dose-dependent increase in the IC50 with increasing serum concentration is indicative of protein binding.
-
Consider the Whole Blood Assay Data: As mentioned in the FAQs, the reported IC50 in a whole blood assay is similar to that of the purified enzyme, suggesting minimal impact from blood components.[5] If you observe a significant IC50 shift, it may be due to other factors in your specific assay system.
Guide 2: General Troubleshooting for IC50 Assay Variability
Problem: You are experiencing high variability in your this compound IC50 values across different experimental runs.
dot
Caption: Key areas to investigate for IC50 assay variability.
Troubleshooting Checklist:
-
Compound:
-
Verify the concentration of your this compound stock solution.
-
Prepare fresh dilutions for each experiment.
-
Ensure proper storage of the solid compound and stock solutions to avoid degradation.
-
-
Cells (for cell-based assays):
-
Use cells with a consistent and low passage number.
-
Ensure high cell viability (>95%) before seeding.
-
Standardize cell seeding density.
-
-
Reagents:
-
Use the same lot of FBS for a set of comparative experiments.
-
Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Protocol:
-
Maintain consistent incubation times and temperatures.
-
Use calibrated pipettes and consistent pipetting techniques.
-
-
Data Analysis:
-
Use a consistent curve-fitting model (e.g., four-parameter logistic regression) to calculate the IC50.
-
Properly subtract background signals.
-
Data Presentation
Table 1: IC50 Values of this compound against LOXL2 from Various Species
| Species | Enzyme | IC50 (µM) |
| Human | hLOXL2 | 0.71[1][4][5] |
| Human | hLOXL3 | 1.17[1] |
| Mouse | mLOXL2 | 0.10[1] |
| Rat | rLOXL2 | 0.12[1] |
| Dog | dLOXL2 | 0.16[1] |
Table 2: Hypothetical Data Illustrating an IC50 Shift Assay for this compound
This table presents hypothetical data for illustrative purposes to demonstrate the concept of an IC50 shift.
| Serum Concentration (%) | Apparent IC50 (µM) | Fold Shift |
| 0 | 0.71 | 1.0 |
| 2.5 | 0.85 | 1.2 |
| 5 | 1.03 | 1.5 |
| 10 | 1.42 | 2.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorometric LOXL2 Activity Assay
This protocol is adapted from established methods for measuring LOXL2 activity.
dot
Caption: Experimental workflow for LOXL2 activity assay.
Materials:
-
Recombinant human LOXL2 enzyme
-
This compound
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
LOXL2 substrate (e.g., 1,5-diaminopentane)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Include a vehicle control (DMSO only).
-
Prepare a working solution of recombinant human LOXL2 in assay buffer.
-
Prepare a substrate master mix containing Amplex Red, HRP, and the LOXL2 substrate in assay buffer.
-
-
Assay:
-
Add the this compound dilutions or vehicle to the wells of the 96-well plate.
-
Add the LOXL2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: IC50 Shift Assay to Determine the Impact of Serum
This protocol is a modification of the LOXL2 activity assay to include serum.
Procedure:
-
Follow the steps outlined in Protocol 1 .
-
In the reagent preparation step, prepare parallel sets of this compound dilutions in assay buffer containing different concentrations of heat-inactivated FBS (e.g., 0%, 2.5%, 5%, and 10%).
-
Proceed with the assay as described, ensuring that the final concentration of serum in the respective wells is maintained.
-
Calculate the apparent IC50 value for each serum concentration.
-
Determine the fold shift in IC50 by dividing the apparent IC50 at each serum concentration by the IC50 value obtained in the absence of serum.
Signaling Pathway
This compound inhibits LOXL2, which is involved in multiple signaling pathways that promote fibrosis.
dot
Caption: Simplified signaling pathway of LOXL2 in fibrosis and the point of inhibition by this compound.
References
Technical Support Center: Lenumlostat Hydrochloride Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenumlostat hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, predictions can be made based on its chemical structure, which includes a substituted pyridine (B92270) ring, an amide bond, and a phenoxy ether linkage. The most probable degradation pathways include:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to cleavage of the molecule.[1][2][3] Acid-catalyzed hydrolysis may occur on the amide functional group.[1] Base-catalyzed hydrolysis is also likely to target the amide linkage.[1]
-
Oxidation: The pyridine ring and the secondary amine are potential sites for oxidation.[4] This could lead to the formation of N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially involving the pyridine and phenyl rings.
Q2: What are the recommended starting conditions for forced degradation studies of this compound?
A2: Forced degradation studies are crucial for understanding the stability of a drug substance.[5][6] It is recommended to begin with the following general conditions and adjust as necessary based on the observed degradation. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 - 72 hours |
| Photolytic | UV (254 nm) & Visible | Room Temperature | 24 - 48 hours |
Q3: How can I develop a stability-indicating HPLC method for this compound and its degradation products?
A3: A stability-indicating method is essential to separate the drug from its degradation products.[8][9][10] A reverse-phase HPLC (RP-HPLC) method is a suitable starting point.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good initial choice for separating a moderately polar compound like this compound from its potentially more polar degradation products.
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or 10 mM Ammonium Acetate in water. The choice of buffer will depend on the desired pH and compatibility with mass spectrometry if used.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for nitrogen-containing compounds.
-
-
Elution Profile: Start with a gradient elution to ensure the separation of compounds with a wide range of polarities. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity. Based on the chromophores in this compound (pyridine and phenyl rings), a starting wavelength of 260 nm is suggested.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
| Possible Cause | Suggested Solution |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., use 1 M HCl or NaOH), increase the temperature, or extend the duration of the study. |
| The compound is highly stable under the tested conditions. | Consider more aggressive stress conditions, but be mindful of creating unrealistic degradation pathways. |
| Analytical method is not sensitive enough to detect low levels of degradants. | Optimize the detector settings or use a more sensitive analytical technique like LC-MS. |
Problem 2: The drug substance degrades completely.
| Possible Cause | Suggested Solution |
| Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products. |
Problem 3: Poor chromatographic separation of this compound and its degradation products.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition. | Adjust the pH of the aqueous mobile phase to alter the ionization state of the analytes. Experiment with different organic modifiers (acetonitrile vs. methanol). |
| Suboptimal gradient profile. | Modify the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient can often enhance separation. |
| Incorrect column chemistry. | If a C18 column does not provide adequate separation, consider a different stationary phase such as a phenyl-hexyl or a polar-embedded column. |
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for HPLC method development.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. labinsights.nl [labinsights.nl]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 10. iajps.com [iajps.com]
ensuring consistent delivery of Lenumlostat hydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lenumlostat hydrochloride in animal studies. Our goal is to ensure the consistent and effective delivery of this compound in your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PAT-1251 hydrochloride) is a potent and selective oral inhibitor of lysyl oxidase-like 2 (LOXL2).[1] LOXL2 is an enzyme that plays a critical role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM).[2][3][4] In fibrotic diseases, the excessive cross-linking of these fibers leads to tissue stiffening and organ dysfunction. This compound irreversibly inhibits the catalytic activity of LOXL2, thereby preventing this pathological ECM remodeling.[4][5]
Q2: What are the recommended administration routes for this compound in animal studies?
A2: Lenumlostat is designed to be orally bioavailable.[1] Therefore, oral gavage is the most common and recommended route of administration for preclinical studies. Intravenous injection can also be used for specific pharmacokinetic or mechanistic studies.
Q3: What are the reported IC50 values for Lenumlostat?
A3: The half-maximal inhibitory concentration (IC50) values for Lenumlostat vary across species. A summary of these values is provided in the table below.
| Species | Target | IC50 (μM) |
| Human | hLOXL2 | 0.71[1] |
| Human | hLOXL3 | 1.17[1] |
| Mouse | mLOXL2 | 0.10[1] |
| Rat | rLOXL2 | 0.12[1] |
| Dog | dLOXL2 | 0.16[1] |
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Formulation and Administration
Consistent delivery of this compound is critical for reliable and reproducible results in animal studies. Below are common issues and troubleshooting tips for formulation and administration.
Formulation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation | - Incomplete dissolution of this compound. - Vehicle saturation has been exceeded. - Temperature fluctuations. | - Gently warm the solution (to no more than 40°C) and/or use a sonicator to aid dissolution. - Prepare a fresh solution, ensuring the concentration does not exceed the solubility limits of the chosen vehicle. - Prepare formulations fresh daily and store at a consistent room temperature, protected from light. |
| Phase separation (e.g., in oil-based formulations) | - Incompatibility of co-solvents. - Insufficient mixing. | - Ensure all components of the vehicle are thoroughly mixed before adding this compound. - Vortex the formulation vigorously immediately before each administration to ensure a homogenous suspension. |
| High viscosity of the formulation | - High concentration of co-solvents like PEG300. | - If viscosity is impeding accurate dosing, consider slightly increasing the proportion of saline or water in the vehicle, ensuring the compound remains solubilized. - Use a larger gauge gavage needle if appropriate for the animal size. |
Administration Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Regurgitation or reflux during oral gavage | - Incorrect gavage technique (e.g., improper tube placement, excessive volume). - Animal stress. | - Ensure proper training in oral gavage techniques. Use a flexible gavage tube of the appropriate size for the animal. - Administer the formulation slowly and steadily. - Handle animals gently to minimize stress. Consider acclimatizing animals to the procedure. |
| Difficulty with intravenous injection | - Poor visualization of the tail vein. - Dehydration of the animal. | - Warm the animal's tail using a heat lamp or warm water to dilate the veins. - Ensure animals are adequately hydrated before the procedure. - Use a new, sharp needle for each injection. |
| Leakage from the injection site (IV) | - Needle not fully inserted into the vein. - Puncture of the vein wall. | - Ensure the needle is correctly positioned within the vein before injecting. - Apply gentle pressure to the injection site with sterile gauze immediately after withdrawing the needle. |
Experimental Protocols
Below are detailed methodologies for the preparation of common this compound formulations for in vivo studies.
Vehicle Formulations for Oral Administration
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Preparation of Vehicle:
-
In a sterile conical tube, combine 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound and add it to the prepared vehicle.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming and/or sonication can be used to facilitate dissolution.
-
A final concentration of up to 2 mg/mL can typically be achieved with this vehicle.
-
Protocol 2: SBE-β-CD/Saline Formulation
-
Preparation of Vehicle:
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Stir the solution until the SBE-β-CD is fully dissolved.
-
-
Dissolving this compound:
-
Add the weighed this compound to the SBE-β-CD solution.
-
Vortex or stir until the compound is completely dissolved. This formulation is particularly useful for improving the solubility of hydrochloride salts.
-
Protocol 3: Corn Oil Formulation
-
Preparation of Vehicle:
-
Use sterile corn oil as the vehicle.
-
-
Dissolving this compound:
-
To aid in the suspension of the hydrochloride salt in oil, a small amount of a suitable surfactant (e.g., 1-2% Tween-80) can be added to the corn oil and mixed thoroughly.
-
Add the weighed this compound to the vehicle.
-
Vortex vigorously to create a uniform suspension immediately before administration.
-
Representative Experimental Workflow for a Murine Model of Lung Fibrosis
Signaling Pathway
The diagram below illustrates the role of LOXL2 in the fibrotic process and the mechanism of action of Lenumlostat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysyl oxidase-like 2 (LOXL2)-mediated cross-linking of tropoelastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
Validation & Comparative
A Comparative Guide to Lenumlostat Hydrochloride and Other LOXL2 Inhibitors for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-fibrotic therapies is evolving, with lysyl oxidase-like 2 (LOXL2) emerging as a compelling target. This enzyme's pivotal role in extracellular matrix stiffening through collagen cross-linking has made it a focal point for drug discovery. This guide provides an objective comparison of Lenumlostat hydrochloride (also known as PAT-1251 or GB2064), a clinical-stage small molecule LOXL2 inhibitor, with other notable LOXL2 inhibitors, supported by experimental data.
Introduction to LOXL2 Inhibition
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that catalyzes the oxidative deamination of lysine (B10760008) residues in collagen and elastin (B1584352). This process is fundamental to the formation of covalent cross-links that stabilize the extracellular matrix (ECM). In pathological conditions such as fibrosis and cancer, upregulated LOXL2 activity contributes to tissue stiffening, promoting disease progression.[1][2] Inhibition of LOXL2 is therefore a promising therapeutic strategy to mitigate fibrosis and associated pathologies.[3]
This compound: A Profile
This compound is an orally bioavailable, selective, and irreversible inhibitor of LOXL2.[4] It has demonstrated anti-fibrotic potential in preclinical models and is currently under clinical investigation for myelofibrosis, a bone marrow disorder characterized by extensive fibrosis.[5][6]
Comparative Efficacy and Selectivity
The therapeutic potential of a LOXL2 inhibitor is defined by its potency, selectivity, and pharmacokinetic properties. This section compares this compound with other small molecule inhibitors and an antibody-based inhibitor.
In Vitro Potency and Selectivity
A critical aspect of LOXL2 inhibitor development is achieving selectivity over other members of the lysyl oxidase (LOX) family (LOX, LOXL1, LOXL3, LOXL4) and other amine oxidases to minimize off-target effects.[3]
| Inhibitor | Type | hLOXL2 IC50/pIC50 | hLOXL3 IC50 | hLOX IC50/pIC50 | Selectivity Notes | Reference(s) |
| Lenumlostat (PAT-1251) | Small Molecule | 0.71 µM | 1.17 µM | - | >400-fold selective for LOXL2 vs LOX. <10% inhibition of SSAO, DAO, MAO-A, and MAO-B at 10 µM. | [4][7][8] |
| PXS-S1A | Small Molecule | pIC50: 6.8 | - | pIC50: 5.3 | Dual inhibitor of LOX and LOXL2, with similar activity to BAPN. | [9] |
| PXS-S2A | Small Molecule | pIC50: 8.3 | - | pIC50: 5.9 | Highly selective for LOXL2 over LOX. | [9][10] |
| PXS-5338 | Small Molecule | 35 nM | - | - | Potent and fast-acting LOXL2 inhibitor. | [11][12] |
| (2-chloropyridin-4-yl) methanamine (Cmpd 20) | Small Molecule | 126 nM | 214 nM | 5.91 µM | 31-fold selective for LOXL2 over LOX. | [13] |
| BAPN | Small Molecule | pIC50: 6.4 | - | pIC50: 5.5 | Non-selective pan-LOX inhibitor. | [9] |
| Simtuzumab (GS-6624) | Monoclonal Antibody | EC50: 0.03857 µg/mL | - | - | Specific for LOXL2; non-competitive allosteric inhibitor. | [1][10][14] |
Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50. A higher pIC50 value indicates greater potency.
Preclinical and Clinical Findings
| Inhibitor | Indication(s) Studied | Key Preclinical Findings | Key Clinical Findings | Reference(s) |
| Lenumlostat (GB2064) | Myelofibrosis | Dose-dependent reductions in lung fibrosis in bleomycin-induced models.[10] Reduced interstitial fibrosis in a model of Alport syndrome.[15] | In the Phase 2a MYLOX-1 trial, 6 out of 10 evaluable patients with myelofibrosis showed a ≥1 grade reduction in bone marrow collagen fibrosis after at least 6 months of treatment. The treatment was generally well-tolerated.[5][6][16] | [5][6][10][15][16] |
| PXS-S1A & PXS-S2A | Breast Cancer | PXS-S1A (dual LOX/LOXL2 inhibitor) showed a ~75% decrease in primary tumor volume, while PXS-S2A (LOXL2 selective) showed a ~55% decrease.[9] | Not in clinical trials. | [9] |
| PXS-5338 | Fibrotic Diseases | - | Phase 1 trial in healthy volunteers showed the drug was safe and well-tolerated, with a single daily dose leading to >80% inhibition of LOXL2 for 24 hours.[12] | [12] |
| Simtuzumab | Idiopathic Pulmonary Fibrosis (IPF), Liver Fibrosis, Pancreatic Cancer | Showed efficacy in preclinical models of fibrosis.[1][17] | Failed to demonstrate efficacy in Phase 2 clinical trials for IPF, liver fibrosis, and pancreatic cancer, leading to the termination of its development for these indications.[2][10] The lack of clinical efficacy may be due to incomplete inhibition of LOXL2's catalytic activity in humans.[17] | [1][2][10][17] |
Signaling Pathways and Mechanisms of Action
LOXL2 contributes to fibrosis through both enzymatic and non-enzymatic functions. Its primary role is the cross-linking of collagen and elastin in the ECM. Additionally, LOXL2 can influence cellular signaling pathways that promote a fibrotic phenotype.
Caption: LOXL2 signaling pathway in fibrosis and points of intervention.
As depicted, growth factors like TGF-β can upregulate LOXL2 expression through pathways such as PI3K/AKT/mTOR.[18][19] Secreted LOXL2 then cross-links collagen, leading to ECM stiffening and fibrosis. Small molecule inhibitors like Lenumlostat directly target the catalytic activity of the LOXL2 protein, while antibodies like Simtuzumab bind to the protein to allosterically inhibit its function.[14]
Experimental Protocols
LOXL2 Enzyme Activity Assay (Amplex Red Method)
This is a common in vitro method to determine the inhibitory potential of compounds against LOXL2.
Caption: Workflow for a fluorometric LOXL2 activity assay.
Principle: LOXL2-mediated oxidation of a substrate produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with Amplex Red to generate the fluorescent product resorufin. The rate of fluorescence increase is proportional to LOXL2 activity.[13][20][21]
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human LOXL2, the test inhibitor at various concentrations, Amplex Red reagent, HRP, and a suitable substrate (e.g., cadaverine (B124047) or diaminopentane) in an appropriate buffer (e.g., sodium borate, pH 8.2).[21]
-
Pre-incubation: In a microplate, pre-incubate the LOXL2 enzyme with the inhibitor for a specified time (e.g., 30 minutes) at 37°C to allow for binding.[11]
-
Reaction Initiation: Add a mixture of Amplex Red, HRP, and the substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period (e.g., 60 minutes) at 37°C using a fluorescence plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.[20]
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This is a widely used animal model to evaluate the anti-fibrotic efficacy of therapeutic agents.
Principle: Intratracheal administration of the cytotoxic agent bleomycin (B88199) in rodents induces lung injury and inflammation, followed by a progressive fibrotic response that mimics aspects of human idiopathic pulmonary fibrosis.[22]
Detailed Methodology:
-
Animal Model: Use appropriate rodent strains (e.g., C57BL/6 mice).
-
Induction of Fibrosis: Anesthetize the animals and intratracheally instill a single dose of bleomycin sulfate (B86663) dissolved in sterile saline. Control animals receive saline only.
-
Inhibitor Administration: Administer the LOXL2 inhibitor (e.g., Lenumlostat) or vehicle control via a clinically relevant route (e.g., oral gavage) starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic regimen). Dosing is typically performed daily for a period of 14 to 28 days.
-
Efficacy Assessment: At the end of the study, sacrifice the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Histology: Process lung tissue for histological staining (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Measure the total lung collagen content using a hydroxyproline (B1673980) assay. Analyze BALF for inflammatory cell counts and cytokine levels.
-
Conclusion
This compound stands out as a potent and selective small molecule inhibitor of LOXL2 with promising clinical data in myelofibrosis. Its oral bioavailability and demonstrated anti-fibrotic activity in preclinical models position it as a significant candidate in the development of therapies for fibrotic diseases.
In comparison, while other small molecules like the PXS series show interesting preclinical activity, their clinical development is at earlier stages. The failure of the monoclonal antibody Simtuzumab in clinical trials, despite preclinical promise, highlights the potential advantages of small molecule inhibitors that may achieve more complete and sustained target engagement.
The choice of a LOXL2 inhibitor for research or therapeutic development will depend on the specific application, balancing the need for selectivity, potency, and a favorable pharmacokinetic profile. The experimental protocols outlined provide a framework for the continued evaluation and comparison of this important class of inhibitors.
References
- 1. Simtuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lenumlostat (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. onclive.com [onclive.com]
- 6. curetoday.com [curetoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 13. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. targetedonc.com [targetedonc.com]
- 17. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Linking LOXL2 to Cardiac Interstitial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Lysyl Oxidase Inhibitors: Lenumlostat Hydrochloride vs. β-aminopropionitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fibrotic disease and cancer research, the inhibition of lysyl oxidase (LOX) enzymes presents a compelling therapeutic strategy. These copper-dependent enzymes are crucial for the cross-linking of collagen and elastin (B1584352), a fundamental process in the maturation of the extracellular matrix (ECM). Dysregulation of LOX activity is a hallmark of numerous pathologies characterized by excessive ECM deposition and tissue stiffening. This guide provides an objective, data-driven comparison of two key lysyl oxidase inhibitors: Lenumlostat hydrochloride, a modern selective inhibitor, and β-aminopropionitrile (BAPN), the classical, non-selective research tool.
At a Glance: Key Differences
| Feature | This compound (PAT-1251) | β-aminopropionitrile (BAPN) |
| Target | Primarily Lysyl Oxidase-Like 2 (LOXL2) | Pan-Lysyl Oxidase (LOX, LOXL1-4) family |
| Selectivity | Highly selective for LOXL2 over other LOX isoforms | Non-selective |
| Mechanism | Potent, pseudo-irreversible inhibitor[1] | Potent, irreversible inhibitor[2][3] |
| Primary Use | Investigational therapeutic for fibrotic diseases | Broad-spectrum research tool for studying LOX function |
Mechanism of Action: A Tale of Selectivity
The fundamental difference between Lenumlostat and BAPN lies in their interaction with the lysyl oxidase family of enzymes.
This compound is a potent, orally available small molecule designed for high selectivity. Its aminomethyl pyridine (B92270) moiety interacts with the active site of LOXL2, forming a pseudo-irreversible inhibitory complex.[1] This targeted action prevents LOXL2 from catalyzing the oxidative deamination of lysine (B10760008) residues on collagen and elastin, thereby inhibiting the cross-linking that drives fibrotic progression.[1]
β-aminopropionitrile (BAPN) , in contrast, is an irreversible inhibitor that acts broadly across the entire LOX family (LOX, LOXL1, LOXL2, LOXL3, LOXL4).[2][3][4] It covalently binds to the active site of these enzymes, preventing the formation of aldehyde precursors necessary for collagen and elastin cross-linking.[2] Its lack of specificity makes it a powerful tool for studying the overall biological effects of LOX inhibition, but also contributes to a less favorable safety profile for therapeutic use.
Potency and Selectivity Profile
Quantitative analysis of inhibitory activity highlights the distinct profiles of these two compounds. Lenumlostat demonstrates potent inhibition of LOXL2 with significantly less activity against other LOX family members, whereas BAPN shows broad, potent activity across the family.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Selectivity Notes |
| Lenumlostat HCl | human LOXL2 | 0.71[5][6][7] | >400-fold selective over human LOX[6] |
| human LOXL3 | 1.17[5][7] | ||
| β-aminopropionitrile | human LOXL2 | 3.8 - 6.8[2][8] | Relatively non-selective (6-fold difference vs. LOX in one study)[9] |
| human LOX | ~1.0 (estimated) | Potent inhibitor of all LOX family members[2][3] |
IC₅₀ values for BAPN can vary depending on the assay conditions.
Preclinical Efficacy in Fibrosis Models
Both Lenumlostat and BAPN have demonstrated anti-fibrotic effects in preclinical models, most notably the bleomycin-induced pulmonary fibrosis model. This model mimics key aspects of idiopathic pulmonary fibrosis (IPF) by inducing lung injury and subsequent fibrotic scarring.
Lenumlostat has shown efficacy in the mouse bleomycin-induced lung fibrosis model, underscoring its potential as a targeted anti-fibrotic therapeutic.[6]
BAPN has a long history of use in various fibrosis models. In a hamster model of bleomycin-induced pulmonary fibrosis, BAPN administration prevented excessive collagen accumulation, reduced fibrosis, and improved mortality.[10] It has also been shown to prevent increases in collagen content in radiation-induced lung fibrosis models.[11]
| Study Type | Model | Compound | Key Findings |
| In Vivo | Mouse Bleomycin-induced Lung Fibrosis | Lenumlostat | Demonstrates anti-fibrotic efficacy.[6] |
| In Vivo | Hamster Bleomycin-induced Lung Fibrosis | BAPN | Prevented excess collagen accumulation; improved mortality rate from 51% to 24%.[10] |
| In Vivo | Rat Radiation-induced Lung Fibrosis | BAPN | Significantly prevented the increase in lung collagen content (measured by hydroxyproline).[11] |
| In Vivo | Rat Arteriovenous Fistula Fibrosis | BAPN | Reduced fibrosis and improved vascular remodeling.[12] |
Signaling Pathways
LOXL2, the primary target of Lenumlostat, is implicated in several pro-fibrotic signaling pathways. By inhibiting LOXL2, Lenumlostat can modulate these downstream cascades. BAPN, through its pan-LOX inhibition, affects these pathways more broadly. Key pathways influenced by LOXL2 include:
-
TGF-β/Smad Pathway: LOXL2 expression is often upregulated by TGF-β, a master regulator of fibrosis. In turn, LOXL2 can activate lung fibroblasts and promote fibrogenesis through the TGF-β/Smad signaling cascade.[13][14]
-
PI3K/AKT Pathway: LOXL2 can activate the PI3K/AKT/mTOR pathway, which can also activate TGF-β signaling and contribute to the fibrotic process.[15][16]
Experimental Protocols
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay measures H₂O₂ produced during the oxidative deamination of a LOX substrate.
Principle: The LOX enzyme oxidizes its substrate, releasing hydrogen peroxide (H₂O₂). In a coupled reaction, Horseradish Peroxidase (HRP) uses this H₂O₂ to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
LOX Assay Buffer
-
LOX Substrate (e.g., 1,5-diaminopentane)
-
HRP
-
Fluorescent Probe (e.g., Amplex Red)
-
Purified LOX enzyme, cell media, or tissue lysate
-
Test inhibitors (Lenumlostat, BAPN)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~540/590 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe and HRP in the LOX assay buffer.
-
Sample Preparation: Add 50 µL of the sample (e.g., concentrated conditioned cell culture medium) to the wells of the microplate.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme/sample with various concentrations of Lenumlostat or BAPN according to the experimental design. Include appropriate vehicle controls.
-
Reaction Initiation: Add 50 µL of the LOX working solution (containing substrate, HRP, and probe) to each well.
-
Incubation: Incubate the plate at 37°C for 10-40 minutes, protected from light.
-
Measurement: Measure fluorescence intensity in kinetic mode using a microplate reader (Ex/Em = 535-570 / 590-600 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate IC₅₀ values.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used in vivo model to evaluate potential anti-fibrotic therapies.[17]
Principle: A single intratracheal or oropharyngeal administration of the chemotherapeutic agent bleomycin (B88199) causes acute lung injury and inflammation, which progresses to established fibrosis over 14-28 days.[18]
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
C57BL/6 mice (8-12 weeks old)
-
Intubation equipment or microsprayer
-
Test compounds (Lenumlostat, BAPN) formulated for oral gavage or other appropriate route
Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Fibrosis Induction (Day 0): Anesthetize a mouse. Administer a single dose of bleomycin (e.g., 3 mg/kg) via intratracheal instillation or oropharyngeal aspiration.[19] Control animals receive sterile saline.
-
Compound Administration: Begin daily administration of the test compound (Lenumlostat or BAPN) or vehicle control at a predetermined time point (e.g., prophylactically from Day 0 or therapeutically from Day 7 or 14).
-
Monitoring: Monitor animals daily for weight loss and signs of distress.
-
Termination (Day 21 or 28): Euthanize animals.
-
Endpoint Analysis:
-
Histology: Harvest the left lung, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition (blue staining) and assess fibrosis severity using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Biochemistry: Harvest the right lung and homogenize for a hydroxyproline (B1673980) assay. Hydroxyproline is a major component of collagen, and its content is a quantitative measure of total lung collagen.[18]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels.
-
Conclusion
This compound and β-aminopropionitrile represent two distinct classes of lysyl oxidase inhibitors.
β-aminopropionitrile remains an invaluable research tool for elucidating the broad biological roles of the entire LOX family. Its potent, irreversible, and non-selective inhibition is ideal for preclinical models where the goal is to understand the total effect of blocking ECM cross-linking. However, its lack of selectivity and associated toxicities (e.g., osteolathyrism) limit its therapeutic potential.[2]
This compound exemplifies the modern, targeted approach to anti-fibrotic drug development. Its high selectivity for LOXL2 offers the potential for a more refined therapeutic intervention, minimizing off-target effects by focusing on a specific, pathologically relevant isoform.[6][7] The progression of Lenumlostat and other selective LOXL2 inhibitors into clinical investigation highlights the promise of this strategy for treating fibrotic diseases.
The choice between these two compounds is therefore dictated by the research objective: BAPN for broad, exploratory studies of pan-LOX function, and Lenumlostat for investigating the specific role of LOXL2 and for potential translation into clinical applications.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lenumlostat (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta-Aminopropionitrile prevents bleomycin-induced pulmonary fibrosis in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-aminopropionitrile as a radiation reaction preventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Periadventitial β-aminopropionitrile-loaded nanofibers reduce fibrosis and improve arteriovenous fistula remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]
- 17. Update on models of pulmonary fibrosis therapy for preclinical drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 19. Comparison of the Results of Modeling Pulmonary Fibrosis in Sprague Dawley Rats by Intratracheal Administration of Bleomycin in the Form of Sulfate and Chloride at a Dose of 3 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LOXL2 Inhibition: Lenumlostat Hydrochloride vs. siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the role of Lysyl Oxidase-Like 2 (LOXL2) in various pathological processes, choosing the right inhibitory tool is a critical decision. This guide provides an objective comparison of two prominent methods for downregulating LOXL2 function: the small molecule inhibitor Lenumlostat hydrochloride and siRNA-mediated gene knockdown. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in your experimental design.
Performance Comparison: this compound vs. siRNA
The following tables summarize the quantitative data on the efficacy of this compound and siRNA in inhibiting LOXL2. It is important to note that the data presented is compiled from separate studies and does not represent a direct head-to-head comparison in a single experimental system.
Table 1: this compound (PAT-1251) - In Vitro Efficacy
| Target Species | IC50 Value (μM) | Selectivity | Mechanism of Action |
| Human (hLOXL2) | 0.71[1][2][3] | Highly selective over other amine oxidases (MAO-A, MAO-B, SSAO, DAO) with <10% inhibition at 10 μM.[1][2] Also inhibits hLOXL3 with an IC50 of 1.17 μM.[1][2] | Orally available, small-molecule, irreversible inhibitor that interacts with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex.[4] |
| Mouse | 0.10[1][2] | Potently inhibits mouse, rat, and dog LOXL2.[1][2] | Not specified, presumed similar to human. |
| Rat | 0.12[1][2] | Potently inhibits mouse, rat, and dog LOXL2.[1][2] | Not specified, presumed similar to human. |
| Dog | 0.16[1][2] | Potently inhibits mouse, rat, and dog LOXL2.[1][2] | Not specified, presumed similar to human. |
Table 2: LOXL2 siRNA - Knockdown Efficiency
| Cell Line | Transfection Method | Knockdown Assessment | Knockdown Efficiency | Downstream Effects |
| HepG2 (human liver cancer) | Lentiviral vector with shRNA | RT-qPCR & Western Blot | Significant decrease in LOXL2 mRNA and protein levels.[5] | Decreased cell proliferation, colony formation, and induced cell cycle arrest and apoptosis.[5] |
| SMMC-7721 (human liver cancer) | Lentiviral vector with shRNA | RT-qPCR | Significant decrease in LOXL2 mRNA expression.[5] | Decreased cell proliferation, colony formation, and induced cell cycle arrest and apoptosis.[5] |
| CD133+ HepG2 & CD133+ Hep3B (liver cancer stem cells) | shRNA lentiviral vector or siRNA with Lipofectamine RNAiMAX | Western Blot & RT-PCR | Effective knockdown of LOXL2 protein and mRNA.[6] | Decreased spheroid formation, migration, and invasion; induced apoptosis and cell cycle arrest.[6][7] |
| 786-O (clear cell renal cell carcinoma) | siRNA | qPCR & Western Blot | Significant reduction in LOXL2 mRNA and protein levels.[8] | Reduced stress fiber and focal adhesion formation.[8] |
Experimental Protocols
To ensure reproducibility, we provide detailed methodologies for both LOXL2 inhibition techniques based on established protocols.
This compound Inhibition Protocol (In Vitro)
This protocol is a general guideline for treating cultured cells with this compound.
-
Preparation of Lenumlostat Stock Solution:
-
Dissolve this compound (also known as PAT-1251) in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
The following day, dilute the Lenumlostat stock solution in a complete growth medium to the desired final concentrations (e.g., ranging from 0.1 μM to 10 μM).
-
Remove the old medium from the cells and replace it with the medium containing Lenumlostat.
-
Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Following incubation, assess the effects of Lenumlostat on LOXL2 activity or downstream signaling pathways. This can be done through various assays, including Western blotting for downstream targets, immunofluorescence, or functional assays relevant to the research question.
-
LOXL2 siRNA Knockdown Protocol
This protocol outlines a general procedure for transiently knocking down LOXL2 expression using siRNA.
-
siRNA and Reagents:
-
Obtain pre-designed and validated siRNA targeting LOXL2 and a non-targeting (scrambled) control siRNA.
-
Use a suitable transfection reagent, such as Lipofectamine RNAiMAX.
-
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate in an antibiotic-free growth medium so that they reach 60-80% confluency at the time of transfection.
-
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the LOXL2 siRNA or control siRNA in an appropriate amount of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute the transfection reagent in serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection and Validation:
-
Change the medium 4-6 hours post-transfection if toxicity is a concern.
-
Harvest the cells 24-72 hours post-transfection to assess knockdown efficiency.
-
Validation:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription followed by qPCR to quantify the reduction in LOXL2 mRNA levels.[9]
-
Western Blotting: Prepare cell lysates and perform Western blotting using an antibody specific for LOXL2 to confirm the reduction in protein levels.[9]
-
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the LOXL2 signaling pathway and the experimental workflows for its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenumlostat (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Facebook [cancer.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Inhibitory effects of LOXL2 knockdown on cellular functions of liver cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of LOXL2 knockdown on cellular functions of liver cancer stem cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Lenumlostat Hydrochloride Demonstrates Efficacy in Preclinical Models, Offering a Novel Approach for Pirfenidone-Resistant Pulmonary Fibrosis
For Immediate Release
SHANGHAI, China – December 12, 2025 – In the persistent search for more effective treatments for idiopathic pulmonary fibrosis (IPF), particularly for patients who show limited response to current therapies, the investigational drug Lenumlostat hydrochloride is showing promise in preclinical studies. By targeting a distinct molecular pathway from the current standard-of-care, pirfenidone (B1678446), Lenumlostat offers a potential new avenue for therapeutic intervention. This comparison guide provides an in-depth analysis of the available preclinical data for Lenumlostat and pirfenidone, detailing their mechanisms of action, efficacy in animal models, and the experimental protocols supporting these findings.
A Divergent Mechanistic Approach to Combating Fibrosis
Pirfenidone, an established anti-fibrotic agent, exerts its effects through a multi-faceted mechanism that includes the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β), as well as anti-inflammatory and antioxidant activities.[1][2][3][4] TGF-β is a central mediator in the fibrotic process, promoting the transformation of fibroblasts into myofibroblasts, the primary cells responsible for excessive collagen deposition.
In contrast, this compound (formerly PAT-1251) operates through a more targeted mechanism as a potent and selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2).[5] LOXL2 plays a crucial role in the final stages of fibrosis by cross-linking collagen and elastin (B1584352) fibers in the extracellular matrix.[6] This cross-linking process increases the stiffness and insolubility of the fibrotic tissue, contributing to the progressive loss of lung function. By inhibiting LOXL2, Lenumlostat directly interferes with the structural integrity of the fibrotic matrix.
dot graph "Signaling_Pathways" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Pirfenidone" { label="Pirfenidone's Mechanism"; bgcolor="#F1F3F4"; "TGF-β" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fibroblast_to_Myofibroblast" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Collagen_Synthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pirfenidone" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
}
subgraph "cluster_Lenumlostat" { label="Lenumlostat's Mechanism"; bgcolor="#F1F3F4"; "Collagen_Elastin" [fillcolor="#FBBC05", fontcolor="#202124"]; "LOXL2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cross-linked_Matrix" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lenumlostat" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
} } Caption: Comparative signaling pathways of Pirfenidone and Lenumlostat.
Preclinical Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced animal model is a widely used and well-characterized tool for studying pulmonary fibrosis and evaluating the efficacy of potential therapeutics. In this model, intratracheal administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury and subsequent fibrosis that mimics key aspects of human IPF.
While direct comparative "head-to-head" studies between Lenumlostat and pirfenidone in a pirfenidone-resistant model are not yet available in published literature, independent studies in the bleomycin-induced fibrosis model demonstrate the anti-fibrotic potential of both compounds. The concept of "pirfenidone resistance" in a preclinical setting is not formally established; however, the distinct mechanism of Lenumlostat suggests it may offer therapeutic benefits in cases where the fibrotic process is not adequately controlled by pirfenidone's targeting of the TGF-β pathway.
This compound (PAT-1251) Efficacy Data
A study on a mechanism-based, irreversible inhibitor of LOXL2, PAT-1251, demonstrated significant anti-fibrotic efficacy in a mouse bleomycin model of lung fibrosis. The study reported dose-dependent reductions in key fibrotic endpoints.[5]
| Treatment Group | Dose | Lung Weight Reduction | Ashcroft Score Reduction | BAL Leukocyte Count Reduction | BAL Collagen Reduction |
| Racemic PAT-1251 | Dose-dependent | Significant | Significant | Significant | Significant |
Table 1: Summary of Lenumlostat (PAT-1251) efficacy in the mouse bleomycin model. "Significant" indicates a statistically meaningful reduction compared to the vehicle-treated control group.
The study highlighted that Lenumlostat was effective in both prophylactic (administered before or at the time of bleomycin) and therapeutic (administered after the establishment of fibrosis) settings, and even accelerated the reversal of established fibrosis.[5]
Pirfenidone Efficacy Data
Numerous studies have demonstrated the anti-fibrotic effects of pirfenidone in the bleomycin-induced lung fibrosis model in various animal species.[1][2][7][8][9] Pirfenidone has been shown to significantly reduce the extent of inflammation and fibrosis, as measured by histological scoring and collagen content.[7][8][9]
| Treatment Group | Animal Model | Key Efficacy Endpoints | Reference |
| Pirfenidone | Rat | Reduced alveolitis and fibrosis scores, decreased hydroxyproline (B1673980) content, suppressed periostin and TGF-β1 expression. | [7] |
| Pirfenidone | Mouse | Attenuated lung histopathological changes, reversed elevations in plasma TGF-β1, KL-6, SP-A, and SP-D. | [8] |
| Pirfenidone | Mouse | Decreased BAL lymphocyte numbers and lung hydroxyproline levels. | [9] |
Table 2: Summary of Pirfenidone efficacy in bleomycin-induced pulmonary fibrosis models from various studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of anti-fibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
dot digraph "Bleomycin_Model_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Anesthetize_Mouse" [label="Anesthetize Mouse"]; "Intratracheal_Instillation" [label="Intratracheal Instillation of Bleomycin"]; "Fibrosis_Development" [label="Fibrosis Development (e.g., 14-28 days)"]; "Treatment_Administration" [label="Administer Lenumlostat or Pirfenidone"]; "Sacrifice_and_Tissue_Harvest" [label="Sacrifice and Harvest Lung Tissue"]; "Analysis" [label="Histological and Biochemical Analysis"];
"Anesthetize_Mouse" -> "Intratracheal_Instillation"; "Intratracheal_Instillation" -> "Fibrosis_Development"; "Fibrosis_Development" -> "Treatment_Administration" [label="Prophylactic or Therapeutic Dosing"]; "Treatment_Administration" -> "Sacrifice_and_Tissue_Harvest"; "Sacrifice_and_Tissue_Harvest" -> "Analysis"; } Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Procedure:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Bleomycin Administration: A single intratracheal dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) is administered to induce lung injury. Control animals receive sterile saline.
-
Treatment: this compound or pirfenidone is administered orally (e.g., via gavage) at specified doses and schedules (prophylactic or therapeutic).
-
Monitoring: Animals are monitored for signs of distress and body weight changes throughout the study period.
-
Euthanasia and Tissue Collection: At a predetermined endpoint (e.g., 14, 21, or 28 days post-bleomycin), mice are euthanized, and lung tissues are collected for analysis.
Histological Assessment of Fibrosis (Masson's Trichrome Staining)
Purpose: To visualize and quantify collagen deposition in lung tissue.
Procedure:
-
Tissue Fixation and Processing: Lungs are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on glass slides.
-
Staining: The sections are stained using a Masson's trichrome staining kit, which typically involves the following steps:
-
Staining nuclei with an iron hematoxylin (B73222) solution (black/blue).
-
Staining cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin (red).
-
Staining collagen with aniline (B41778) blue (blue).
-
-
Imaging and Analysis: Stained sections are imaged using a light microscope. The extent of fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.
Biochemical Quantification of Collagen (Hydroxyproline Assay)
Purpose: To quantitatively measure the total collagen content in lung tissue.
Procedure:
-
Tissue Homogenization: A weighed portion of the lung tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down collagen into its constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized using an oxidizing agent (e.g., Chloramine-T).
-
Colorimetric Reaction: A color-forming reagent (e.g., p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 550-560 nm).
-
Quantification: The hydroxyproline concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content is then calculated based on the fact that hydroxyproline constitutes a relatively constant fraction of collagen (approximately 13.5%).
Conclusion
This compound, with its distinct mechanism of inhibiting LOXL2, represents a promising therapeutic strategy for idiopathic pulmonary fibrosis. While direct comparative data in pirfenidone-resistant models is a critical next step for research, the existing preclinical evidence strongly suggests that Lenumlostat has significant anti-fibrotic efficacy. Its ability to target the cross-linking of the extracellular matrix offers a complementary approach to pirfenidone's modulation of pro-fibrotic signaling pathways. For researchers and drug development professionals, the investigation of Lenumlostat, both as a monotherapy and in combination with existing treatments, warrants further exploration to address the unmet needs of patients with progressive and difficult-to-treat fibrotic lung diseases.
References
- 1. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 7. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. researchgate.net [researchgate.net]
Lenumlostat Hydrochloride: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Lenumlostat hydrochloride (also known as PAT-1251), a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). The following sections present quantitative data on its inhibitory activity against its primary target and other related amine oxidases, alongside detailed experimental methodologies for a comprehensive understanding of its selectivity.
Introduction to this compound
This compound is a small molecule inhibitor targeting LOXL2, a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix.[1] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases. Lenumlostat is a first-in-class small-molecule LOXL2 inhibitor that has entered clinical development.[1] Its therapeutic potential is underscored by its high potency and selectivity for LOXL2.
In Vitro Inhibitory Activity of Lenumlostat (PAT-1251)
The inhibitory potency of Lenumlostat has been evaluated against its primary target, LOXL2, across multiple species, and against the closely related enzyme, LOXL3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | Species | IC50 (µM) |
| LOXL2 | Human | 0.71[2] |
| Mouse | 0.10[2] | |
| Rat | 0.12[2] | |
| Dog | 0.16[2] | |
| LOXL3 | Human | 1.17[2] |
Cross-Reactivity Profile Against Other Amine Oxidases
A critical aspect of a targeted inhibitor is its selectivity over other related enzymes to minimize off-target effects. Lenumlostat has been profiled against a panel of other human amine oxidases. The data demonstrates a high degree of selectivity for LOXL2.
| Off-Target Enzyme | Enzyme Family | % Inhibition @ 10 µM | IC50 (µM) |
| Monoamine Oxidase A (MAO-A) | Flavin-dependent | <10%[2] | >10 |
| Monoamine Oxidase B (MAO-B) | Flavin-dependent | <10%[2] | >10 |
| Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) | Copper-dependent | <10%[2] | >10 |
| Diamine Oxidase (DAO) | Copper-dependent | <10%[2] | >10 |
The data clearly indicates that Lenumlostat is a highly selective inhibitor of LOXL2, with minimal activity against other key amine oxidases at a concentration significantly higher than its IC50 for LOXL2. This selectivity is a key attribute for its potential as a therapeutic agent. One study reported that Lenumlostat is 400-fold selective for LOXL2 versus LOX.[3]
Signaling Pathway and Experimental Workflow
To visually represent the context of Lenumlostat's action and the methodology for its evaluation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LOXL2 Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of LOXL2 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the amine oxidation reaction.
-
Principle: The assay utilizes a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the LOXL2 activity.
-
Materials:
-
Recombinant human LOXL2 enzyme
-
Amine substrate (e.g., 1,5-diaminopentane)
-
This compound (or other test inhibitors)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black microplate
-
-
Procedure:
-
A reaction mixture containing assay buffer, HRP, and Amplex® Red reagent is prepared.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In the wells of the microplate, the recombinant LOXL2 enzyme is pre-incubated with the various concentrations of Lenumlostat for a defined period (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the amine substrate.
-
The fluorescence (Excitation: ~540 nm, Emission: ~590 nm) is measured kinetically over time using a microplate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The percent inhibition at each Lenumlostat concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)
This assay is similar in principle to the LOXL2 assay, measuring H₂O₂ production.
-
Principle: MAO-A and MAO-B catalyze the oxidative deamination of their respective substrates, also producing H₂O₂. This is detected using a fluorometric probe like Amplex® Red.
-
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., p-tyramine for both, or specific substrates like kynuramine)
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
-
Procedure:
-
The assay is set up similarly to the LOXL2 inhibition assay.
-
Recombinant MAO-A or MAO-B is pre-incubated with Lenumlostat.
-
The reaction is started by adding the appropriate substrate.
-
Fluorescence is monitored to determine the reaction rate.
-
Percent inhibition and IC50 values are calculated as described for the LOXL2 assay.
-
By employing these standardized assays, the high selectivity of this compound for LOXL2 over other amine oxidases can be robustly demonstrated, providing critical data for its development as a targeted therapeutic.
References
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
Lenumlostat Hydrochloride's Impact on the TGF-β Pathway: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lenumlostat hydrochloride's effect on the Transforming Growth Factor-beta (TGF-β) pathway with other notable TGF-β inhibitors. Experimental data and detailed methodologies are presented to support the evaluation of these compounds in the context of fibrotic diseases.
This compound is an orally available, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM). While not a direct inhibitor of the TGF-β pathway, emerging evidence indicates that Lenumlostat's anti-fibrotic effects are, in part, mediated through the modulation of TGF-β signaling. This guide will delve into this indirect mechanism and compare its quantitative effects with direct inhibitors of the TGF-β pathway.
Mechanism of Action: Lenumlostat and the TGF-β Connection
The TGF-β signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and ECM production. Its dysregulation is a hallmark of fibrotic diseases. The canonical TGF-β pathway involves the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors. This activated receptor complex phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in fibrosis.
Lenumlostat's primary target, LOXL2, has been shown to influence this pathway. Inhibition of LOXL2 by Lenumlostat can lead to a reduction in the phosphorylation of Smad2 and Smad3, thereby attenuating the downstream effects of TGF-β signaling. This indirect modulation presents a distinct therapeutic approach compared to direct inhibitors of the TGF-β pathway.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the potency of this compound against its target, LOXL2, and compares it with the potencies of selected direct TGF-β pathway inhibitors against their respective targets.
| Compound | Target | Mechanism of Action | Potency (IC50 / Kd) | Reference(s) |
| This compound | LOXL2 | Irreversible inhibitor of lysyl oxidase-like 2 | hLOXL2: 0.71 µM | [1][2][3][4][5] |
| Galunisertib (B1674415) (LY2157299) | TGF-β Receptor I (ALK5) | Small molecule kinase inhibitor | ALK5: 172 nM, ALK4: 77.7 nM | [6] |
| Fresolimumab (GC1008) | TGF-β1, TGF-β2, TGF-β3 | Neutralizing monoclonal antibody | TGF-β2: 1.8 nM (Kd) | [7][8][9][10] |
| Pirfenidone (B1678446) | Pleiotropic | Downregulates TGF-β gene expression and inhibits other pro-fibrotic factors | Does not directly inhibit TGF-β kinase activity; acts on multiple pathways. | [11][12][13][14][15] |
Experimental Data: Lenumlostat's Effect on TGF-β Signaling
Studies have demonstrated the impact of LOXL2 inhibition on the TGF-β pathway. For instance, in preclinical models of fibrosis, the inhibition of LOXL2 has been shown to decrease the levels of phosphorylated Smad2 and Smad3, key mediators of TGF-β signaling. This reduction in Smad phosphorylation leads to a downstream decrease in the expression of fibrotic markers.
Experimental Protocols
Western Blot for Phospho-Smad2/3 Detection
This protocol is a standard method to quantify the phosphorylation status of Smad2 and Smad3, providing a direct measure of TGF-β pathway activation.
1. Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., fibroblasts, epithelial cells) to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours.
-
Treat cells with TGF-β1 (e.g., 10 ng/mL) with or without the inhibitor (e.g., Lenumlostat, Galunisertib) for a specified time (e.g., 30-60 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors. Commonly used lysis buffers include RIPA buffer supplemented with sodium pyrophosphate and beta-glycerophosphate.[16]
-
Sonicate the cell lysate briefly to ensure the release of nuclear proteins like phospho-Smads.[16]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) or phospho-Smad3 (Ser423/425) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Smad signal to the total Smad or a housekeeping protein (e.g., GAPDH, β-actin) to account for loading differences.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
1. Animal Model:
-
Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.[18]
2. Bleomycin (B88199) Administration:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis.[18][19] Alternatively, bleomycin can be administered via osmotic minipumps for a more sustained exposure.[20]
3. Treatment:
-
Administer the test compound (e.g., this compound) or a comparator (e.g., Pirfenidone) daily or as per the desired dosing regimen, starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic).
4. Efficacy Assessment:
-
At the end of the study period (e.g., 14 or 21 days post-bleomycin), euthanize the animals and collect lung tissue.
-
Histology: Fix the lungs, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition and the extent of fibrosis (e.g., using the Ashcroft scoring system).
-
Biochemical Analysis: Homogenize lung tissue to measure collagen content (e.g., using the Sircol collagen assay) or perform Western blotting for fibrotic markers and phospho-Smad proteins.
-
Gene Expression Analysis: Extract RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).
Visualizing the Pathways and Workflows
Caption: TGF-β signaling pathway and points of inhibition.
Caption: Experimental workflows for evaluating anti-fibrotic agents.
Clinical Trial Landscape
This compound has been investigated in clinical trials for myelofibrosis, a hematological malignancy characterized by bone marrow fibrosis. While direct head-to-head trials with TGF-β inhibitors for the same indication may be limited, the clinical development of both classes of drugs in fibrotic conditions provides valuable comparative insights.
| Compound | Indication(s) | Phase | Key Findings/Endpoints | Reference(s) |
| This compound | Myelofibrosis | Phase 2 | Spleen volume reduction, symptom score improvement, bone marrow fibrosis improvement. | [21][22] |
| Galunisertib | Myelofibrosis, Hepatocellular Carcinoma | Phase 1/2 | Improved myelofibrosis in mouse models, acceptable safety profile in HCC. | [23][24][25] |
| Pirfenidone | Idiopathic Pulmonary Fibrosis (IPF) | Approved | Reduced decline in forced vital capacity (FVC), improved progression-free survival. | [12][26][27][28][29] |
| Fresolimumab | Idiopathic Pulmonary Fibrosis, Focal Segmental Glomerulosclerosis, Cancer | Phase 1/2 | Investigated for safety and anti-tumor activity. | [9][10] |
Conclusion
This compound presents a novel, indirect approach to modulating the pro-fibrotic TGF-β pathway. By targeting LOXL2, it can attenuate TGF-β signaling through the reduction of Smad2/3 phosphorylation, in addition to its primary role in inhibiting ECM cross-linking. This mechanism contrasts with direct TGF-β pathway inhibitors like Galunisertib and Fresolimumab, which target the receptor and ligand, respectively. Pirfenidone offers a broader, multi-faceted anti-fibrotic effect.
The choice of therapeutic strategy will depend on the specific fibrotic disease, the desired level of pathway inhibition, and the safety profile of the compound. The data and protocols presented in this guide provide a framework for researchers to objectively evaluate and compare the utility of this compound and other TGF-β modulating agents in their drug discovery and development efforts. Further research is warranted to fully elucidate the intricate crosstalk between LOXL2 and the TGF-β pathway and to determine the optimal clinical positioning of LOXL2 inhibitors in the landscape of anti-fibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lenumlostat (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structures of a pan-specific antagonist antibody complexed to different isoforms of TGFβ reveal structural plasticity of antibody–antigen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fresolimumab - Wikipedia [en.wikipedia.org]
- 10. Phase I Study of GC1008 (Fresolimumab): A Human Anti-Transforming Growth Factor-Beta (TGFβ) Monoclonal Antibody in Patients with Advanced Malignant Melanoma or Renal Cell Carcinoma | PLOS One [journals.plos.org]
- 11. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 13. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Modeling pulmonary fibrosis through bleomycin delivered by osmotic minipump: a new histomorphometric method of evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 22. AbbVie reports positive data from Phase II myelofibrosis therapy trial [clinicaltrialsarena.com]
- 23. Efficacy of ALK5 inhibition in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bmjopen.bmj.com [bmjopen.bmj.com]
- 28. researchgate.net [researchgate.net]
- 29. Efficacy and adverse events of pirfenidone in treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Lenumlostat Hydrochloride Combination Therapy: A Comparative Guide to Emerging Strategies in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of anti-fibrotic therapies is rapidly evolving, with a growing emphasis on combination strategies to target the multifaceted nature of fibrotic diseases. This guide provides a comparative analysis of the investigational drug lenumlostat hydrochloride, a lysyl oxidase-like 2 (LOXL2) inhibitor, and its potential role in combination therapy. Due to the absence of published clinical data on lenumlostat in combination regimens for fibrosis, this guide will explore its mechanism of action and propose a rationale for its use alongside other therapeutic agents. This hypothetical framework will be compared with existing and emerging combination therapies for which experimental data are available.
This compound: A Novel Approach to Inhibit Matrix Stiffening
Lenumlostat (also known as PAT-1251) is an orally available, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a crucial enzyme in the final stages of fibrosis, responsible for the cross-linking of collagen and elastin (B1584352) fibers in the extracellular matrix (ECM). This cross-linking process leads to the stiffening of tissue, a hallmark of fibrosis that disrupts normal organ function. By inhibiting LOXL2, lenumlostat aims to prevent the pathological stiffening of the ECM, thereby impeding the progression of fibrosis.
Currently, lenumlostat is under investigation in a Phase 2 clinical trial for myelofibrosis, a type of bone marrow fibrosis (NCT04054245). Preclinical studies with LOXL2 inhibitors have demonstrated anti-fibrotic effects in models of liver and pulmonary fibrosis.[1][2][3]
Hypothetical Combination Therapy with Lenumlostat
Given its unique mechanism of action targeting ECM remodeling, lenumlostat holds the potential for synergistic effects when combined with agents that target other key pathways in fibrosis, such as inflammation and fibroblast activation. A rational combination approach could involve pairing lenumlostat with inhibitors of the Transforming Growth Factor-β (TGF-β) pathway or Lysophosphatidic Acid Receptor 1 (LPA1) antagonists.
Below is a diagram illustrating the potential synergistic action of a hypothetical lenumlostat combination therapy.
References
Lenumlostat Hydrochloride in Myelofibrosis: A Comparative Clinical Trial Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Lenumlostat hydrochloride (formerly PAT-1251), an investigational, orally available, small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), is currently under clinical development for the treatment of myelofibrosis, a rare and serious bone marrow disorder characterized by fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms. This guide provides a comparative meta-analysis of available clinical trial data for this compound against established treatments for myelofibrosis, primarily focusing on the class of Janus kinase (JAK) inhibitors, which are the current standard of care.
Executive Summary
Myelofibrosis treatment has been significantly advanced by the introduction of JAK inhibitors, which have demonstrated efficacy in reducing splenomegaly and improving constitutional symptoms. This compound offers a novel therapeutic approach by targeting LOXL2, an enzyme implicated in the fibrotic process underlying myelofibrosis. While direct comparative trial data between Lenumlostat and JAK inhibitors is not yet available, this guide synthesizes the primary efficacy and safety outcomes from key Phase 3 trials of approved JAK inhibitors to provide a benchmark for evaluating the potential of Lenumlostat.
Comparative Analysis of Clinical Trial Data
Quantitative data from the pivotal clinical trials of the leading JAK inhibitors for myelofibrosis are summarized below. At the time of this publication, detailed results from the Phase 2 clinical trial of this compound (NCT04054245) have not been publicly released. Therefore, a direct quantitative comparison is not yet possible. The following tables provide a baseline for future comparisons once Lenumlostat data becomes available.
Table 1: Comparison of Primary Efficacy Endpoints in Pivotal Phase 3 Trials for Myelofibrosis
| Drug (Trial) | Primary Endpoint | Treatment Arm | Placebo/Best Available Therapy (BAT) Arm | p-value |
| Ruxolitinib (B1666119) (COMFORT-I) | Proportion of patients with ≥35% reduction in spleen volume at week 24 | 41.9% | 0.7% | <0.0001[1] |
| Fedratinib (B1684426) (JAKARTA) | Proportion of patients with ≥35% reduction in spleen volume at the end of cycle 6 (24 weeks) | 36% (400mg) | 1% | <0.0001[2][3][4] |
| Pacritinib (B611967) (PERSIST-2) | Proportion of patients with ≥35% reduction in spleen volume at week 24 | 18% (pooled pacritinib arms) | 3% | 0.001[5] |
| Momelotinib (B1663569) (SIMPLIFY-1) | Proportion of patients with ≥35% reduction in spleen volume at week 24 (non-inferiority to Ruxolitinib) | 26.5% | 29.0% | 0.011 (non-inferior)[6][7][8] |
Table 2: Key Secondary Endpoint - Symptom Improvement
| Drug (Trial) | Secondary Endpoint | Treatment Arm | Placebo/Best Available Therapy (BAT) Arm | p-value |
| Ruxolitinib (COMFORT-I) | Proportion of patients with ≥50% reduction in Total Symptom Score (TSS) at week 24 | 45.9% | 5.3% | <0.0001 |
| Fedratinib (JAKARTA) | Proportion of patients with ≥50% reduction in Total Symptom Score (TSS) at the end of cycle 6 | 36% (400mg) | 7% | <0.0001[2] |
| Pacritinib (PERSIST-2) | Proportion of patients with ≥50% reduction in Total Symptom Score (TSS) at week 24 | 25% (pooled pacritinib arms) | 14% | 0.0791[9] |
| Momelotinib (SIMPLIFY-1) | Proportion of patients with ≥50% reduction in Total Symptom Score (TSS) at week 24 (non-inferiority to Ruxolitinib) | 28.4% | 42.2% | 0.98 (non-inferiority not met)[6][7][8] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies for the key comparator trials are outlined below.
COMFORT-I: A Study of Ruxolitinib in Myelofibrosis
-
Objective: To evaluate the efficacy and safety of ruxolitinib compared with placebo in patients with intermediate-2 or high-risk myelofibrosis.
-
Study Design: Randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: 309 patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.
-
Intervention: Ruxolitinib administered orally twice daily (15 mg or 20 mg based on platelet count) or a matching placebo.[10]
-
Primary Endpoint: The proportion of subjects achieving a ≥35% reduction in spleen volume from baseline at week 24 as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[11]
-
Key Secondary Endpoints: Duration of maintenance of spleen volume reduction, proportion of patients with ≥50% reduction in Total Symptom Score (TSS), and overall survival.
JAKARTA: A Study of Fedratinib in Myelofibrosis
-
Objective: To assess the efficacy and safety of two different doses of fedratinib versus placebo in patients with intermediate-2 or high-risk myelofibrosis.
-
Study Design: A randomized, double-blind, placebo-controlled, 3-arm Phase 3 study.[2]
-
Patient Population: 289 JAK inhibitor-naïve patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2]
-
Intervention: Fedratinib administered orally once daily at 400 mg or 500 mg, or placebo.[2]
-
Primary Endpoint: Spleen response rate, defined as the proportion of patients with a ≥35% reduction in spleen volume from baseline at the end of cycle 6 (24 weeks), confirmed by a follow-up scan 4 weeks later.[2]
-
Key Secondary Endpoints: Symptom response rate (≥50% reduction in TSS) and safety.[2]
PERSIST-2: A Study of Pacritinib in Myelofibrosis with Thrombocytopenia
-
Objective: To evaluate the efficacy and safety of pacritinib compared to the best available therapy (BAT), including ruxolitinib, in patients with myelofibrosis and thrombocytopenia.
-
Study Design: A randomized, controlled, open-label, multinational Phase 3 clinical trial.
-
Patient Population: 311 patients with myelofibrosis and platelet counts of ≤100,000/μL.
-
Intervention: Patients were randomized 1:1:1 to receive pacritinib 200 mg twice daily, pacritinib 400 mg once daily, or BAT.
-
Co-Primary Endpoints: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at Week 24 and the proportion of patients achieving a ≥50% reduction in TSS at Week 24.[9]
SIMPLIFY-1: A Study of Momelotinib in JAK Inhibitor-Naïve Myelofibrosis
-
Objective: To compare the efficacy and safety of momelotinib with ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
-
Study Design: A Phase 3, randomized, double-blind, active-controlled study.[6]
-
Patient Population: 432 myelofibrosis patients who had not previously been treated with a JAK inhibitor.[6]
-
Intervention: Momelotinib (200 mg once daily) or ruxolitinib for 24 weeks.[6]
-
Primary Endpoint: Non-inferiority of momelotinib to ruxolitinib in the splenic response rate at Week 24 (≥35% reduction in spleen volume).[6][7]
-
Key Secondary Endpoint: Response rate in total symptom score.[6][7]
Signaling Pathways and Experimental Workflows
This compound (LOXL2 Inhibition) Signaling Pathway
This compound targets LOXL2, a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[12] In myelofibrosis, dysregulation of LOXL2 is thought to contribute to bone marrow fibrosis. By inhibiting LOXL2, Lenumlostat aims to reduce the fibrotic process.
Caption: Lenumlostat inhibits LOXL2, disrupting ECM cross-linking and subsequent pro-fibrotic signaling.
Typical Clinical Trial Workflow for a Myelofibrosis Drug
The development of a new drug for myelofibrosis typically follows a structured clinical trial process to evaluate its safety and efficacy.
Caption: A standard workflow for a randomized controlled clinical trial in myelofibrosis.
Conclusion
The current treatment landscape for myelofibrosis is dominated by JAK inhibitors, which have demonstrated significant clinical benefits in reducing spleen size and alleviating symptoms. This compound, with its distinct mechanism of action targeting the fibrotic process through LOXL2 inhibition, represents a promising novel therapeutic strategy. While eagerly awaiting the results of the NCT04054245 trial, this guide provides the necessary context from the pivotal trials of established therapies to allow for a robust and objective comparison once the data for Lenumlostat becomes publicly available. Future research, including head-to-head comparative trials, will be crucial to fully elucidate the relative efficacy and safety of Lenumlostat in the management of myelofibrosis.
References
- 1. Efficacy, safety and survival with ruxolitinib in patients with myelofibrosis: results of a median 2-year follow-up of COMFORT-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survival outcomes of fedratinib for patients with myelofibrosis: JAKARTA and JAKARTA2 trials [mpn-hub.com]
- 5. ashpublications.org [ashpublications.org]
- 6. gilead.com [gilead.com]
- 7. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
- 10. Long-term treatment with ruxolitinib for patients with myelofibrosis: 5-year update from the randomized, double-blind, placebo-controlled, phase 3 COMFORT-I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Benchmarking Lenumlostat Hydrochloride: A Comparative Guide for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lenumlostat hydrochloride, an investigational antifibrotic agent, with the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed overview of the mechanisms of action, preclinical data, and relevant experimental protocols to inform future research and development in the field of fibrosis.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. The current standard of care for IPF involves two approved drugs, pirfenidone and nintedanib, which slow disease progression but do not offer a cure. This compound represents a novel therapeutic approach by targeting the lysyl oxidase-like 2 (LOXL2) enzyme, a key player in the cross-linking of collagen and elastin (B1584352), which is a critical step in the fibrotic process. This guide will delve into the comparative preclinical performance and mechanisms of these three agents.
Mechanism of Action
This compound: Targeting Collagen Cross-Linking
This compound is an orally available, small-molecule inhibitor of the lysyl oxidase-like 2 (LOXL2) enzyme.[1] LOXL2 is a secreted glycoprotein (B1211001) that plays a crucial role in the final stages of fibrosis by catalyzing the cross-linking of collagen and elastin fibers in the extracellular matrix.[1][2] This cross-linking process is essential for the stabilization and accumulation of scar tissue. By inhibiting LOXL2, Lenumlostat aims to prevent the formation of a rigid and insoluble fibrotic matrix, thereby impeding the progression of fibrosis.[1][2] The expression of LOXL2 is often upregulated in fibrotic tissues, making it a rational therapeutic target.[1][3]
Pirfenidone: A Multi-faceted Antifibrotic Agent
Pirfenidone is an orally active small molecule with established anti-fibrotic and anti-inflammatory properties.[4] Its precise mechanism of action is not fully elucidated but is known to be multi-faceted. Pirfenidone downregulates the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β), a central mediator in fibrosis. By inhibiting TGF-β signaling, pirfenidone reduces fibroblast proliferation and the synthesis of collagen and other ECM components.
Nintedanib: Tyrosine Kinase Inhibition
Nintedanib is a small molecule inhibitor of multiple tyrosine kinases. It targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). These growth factors are key drivers of fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for ECM deposition in fibrosis. By blocking these signaling pathways, nintedanib effectively attenuates the fibrotic process.
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing this compound with pirfenidone and nintedanib are not publicly available. The following tables summarize the available preclinical data for LOXL2 inhibitors (as a proxy for Lenumlostat) and the standard-of-care drugs in relevant models of fibrosis.
Table 1: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | LOXL2 Inhibitors | Pirfenidone | Nintedanib |
| Ashcroft Score (Fibrosis) | Significant reduction.[1] | Significant reduction. | Significant reduction. |
| Lung Elastance | Significantly lowered.[1] | Data not consistently reported | Data not consistently reported |
| Collagen Content (Hydroxyproline) | Dose-dependent reductions.[5] | Significant reduction. | Significant reduction. |
| Inflammatory Cell Infiltration (BAL) | Reduction in leukocyte count.[5] | Reduction in inflammatory cells. | Reduction in inflammatory cells. |
Table 2: In Vitro Efficacy in Fibroblast Assays
| Parameter | LOXL2 Inhibitors | Pirfenidone | Nintedanib |
| Fibroblast Proliferation | Not a direct target | Dose-dependent inhibition. | Dose-dependent inhibition. |
| Collagen Synthesis/Deposition | Reduced cross-link formation and matrix stiffness.[1] | Dose-dependent reduction. | Dose-dependent reduction. |
| Myofibroblast Differentiation | Not a direct target | Inhibition of differentiation. | Inhibition of differentiation. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used and well-established animal model to induce lung fibrosis and evaluate the efficacy of potential therapeutic agents.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age, are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Anesthesia: Mice are anesthetized using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Bleomycin Administration: A single intratracheal dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.[6] Control animals receive sterile saline.
-
Drug Treatment: Treatment with the test compound (Lenumlostat, pirfenidone, or nintedanib) or vehicle is typically initiated on the same day or one day after bleomycin administration and continued daily via oral gavage until the end of the study.
-
Endpoint Analysis: Animals are euthanized at a predetermined time point, commonly 14 or 21 days post-bleomycin instillation.[3]
-
Histological Analysis: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., total and differential cell counts).[3]
-
Fibroblast Proliferation Assay
This in vitro assay is used to assess the direct effect of a compound on the proliferation of lung fibroblasts.
Detailed Methodology:
-
Cell Culture: Primary human lung fibroblasts isolated from IPF patients or normal human lung fibroblasts are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., pirfenidone, nintedanib) or vehicle control for a specified duration (e.g., 24-72 hours).
-
Proliferation Measurement: Cell proliferation can be quantified using various methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU), a synthetic nucleoside, into the DNA of proliferating cells.
-
Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an automated cell counter.
-
Collagen Quantification Assay
This assay measures the amount of collagen produced and secreted by fibroblasts in vitro.
Detailed Methodology:
-
Cell Culture and Treatment: Similar to the proliferation assay, fibroblasts are cultured and treated with the test compounds.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Collagen Measurement:
-
Sircol Soluble Collagen Assay: This is a quantitative dye-binding assay that specifically measures soluble collagen in the supernatant.
-
Hydroxyproline Assay: The cell layer can be hydrolyzed to measure the total collagen content by quantifying hydroxyproline.
-
Western Blotting: Specific collagen types (e.g., Collagen I, Collagen III) can be quantified in the cell lysate or supernatant using specific antibodies.
-
Conclusion
This compound, with its targeted inhibition of LOXL2, presents a distinct and promising mechanism of action for the treatment of fibrosis. While direct comparative data with the standard-of-care agents, pirfenidone and nintedanib, is currently lacking, the available preclinical evidence for LOXL2 inhibitors suggests a potent anti-fibrotic effect centered on preventing the final step of scar tissue formation. Pirfenidone and nintedanib, in contrast, act further upstream by targeting key signaling pathways involved in fibroblast activation and proliferation.
The detailed experimental protocols provided in this guide offer a framework for conducting further preclinical studies to directly benchmark the efficacy and safety of Lenumlostat against the current standards of care. Such studies are crucial to fully elucidate the therapeutic potential of this novel agent and to inform its future clinical development for patients with fibrotic diseases. The distinct mechanisms of action also suggest the potential for combination therapies, which warrants further investigation.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. miragenews.com [miragenews.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Final Set of Interim Data from PXS-5505 in Myelofibrosis - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
A Comparative Guide: The Distinct Specificities of Lenumlostat Hydrochloride and Pan-Lipoxygenase (LOX) Inhibitors
An Important Distinction for Researchers: While the acronym "LOX" is used for both the Lysyl Oxidase and Lipoxygenase enzyme families, it is crucial to understand that these are two distinct families of enzymes with different structures, functions, and roles in disease. This guide clarifies the specificity of Lenumlostat hydrochloride, an inhibitor of a Lysyl Oxidase family member, and compares its mode of action to that of pan-Lipoxygenase inhibitors, which target the Lipoxygenase family.
This compound (also known as PAT-1251) is a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in the cross-linking of collagen and elastin, which is implicated in fibrotic diseases.[1][2][3] In contrast, pan-Lipoxygenase (pan-LOX) inhibitors target multiple isoforms of the Lipoxygenase enzyme family (e.g., 5-LOX, 12-LOX, 15-LOX), which are involved in the synthesis of pro-inflammatory leukotrienes and other lipid mediators from fatty acids like arachidonic acid.[4][5]
This guide will provide a comparative overview of this compound and pan-LOX inhibitors, focusing on their distinct mechanisms of action, target specificities, and the experimental protocols used to evaluate their activity.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 values) of this compound against Lysyl Oxidase isoforms and representative pan-LOX inhibitors against Lipoxygenase isoforms.
Table 1: Inhibitory Activity of this compound against Lysyl Oxidase (LOX) Family Enzymes
| Compound | Target | IC50 (µM) | Species |
| This compound | hLOXL2 | 0.71 | Human |
| hLOXL3 | 1.17 | Human | |
| mLOXL2 | 0.10 | Mouse | |
| rLOXL2 | 0.12 | Rat | |
| dLOXL2 | 0.16 | Dog |
Data sourced from MedChemExpress.[1][2]
Table 2: Inhibitory Activity of Representative Pan-LOX Inhibitors against Lipoxygenase (LOX) Isoforms
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Comments |
| Nordihydroguaiaretic Acid (NDGA) | 8 | Data not readily available | 3.8 | A natural product and well-characterized non-selective LOX inhibitor with antioxidant properties.[4] |
| Baicalein | Data not readily available | Potent inhibitor | Potent inhibitor (IC50 range of 9.6 µM to 20.7 µM for MPM cell lines) | A flavonoid known to inhibit both 12-LOX and 15-LOX.[4] |
| (-)-Epicatechin | 22-50 | Data not readily available | Data not readily available | A flavonoid found in cocoa that inhibits human 5-LOX.[4] |
It is important to note that IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.[4]
Signaling Pathways and Inhibition Mechanisms
The distinct targets of this compound and pan-LOX inhibitors are reflected in the different signaling pathways they modulate.
Experimental Protocols
The assessment of inhibitor potency for these two distinct enzyme classes requires different experimental setups.
1. Lysyl Oxidase (LOX) Inhibition Assay (Amplex Red Method)
This assay is commonly used to determine the activity of lysyl oxidase inhibitors like Lenumlostat.
-
Principle: The enzymatic activity of LOXL2 results in the production of hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the fluorescent compound resorufin, which can be measured.
-
Materials:
-
Recombinant human LOXL2 enzyme
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., putrescine or a specific peptide)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, LOXL2 enzyme, and the inhibitor at various concentrations.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Add the Amplex Red reagent, HRP, and substrate to initiate the reaction.
-
Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint.
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric Method)
This is a classic method to screen for inhibitors of lipoxygenase activity.
-
Principle: Lipoxygenases catalyze the formation of conjugated dienes from polyunsaturated fatty acids (e.g., arachidonic acid, linoleic acid), which results in an increase in absorbance at 234 nm.
-
Materials:
-
Purified lipoxygenase enzyme (e.g., 5-LOX, 15-LOX) or cell/tissue lysate
-
Pan-LOX inhibitor (e.g., NDGA)
-
Substrate solution (e.g., sodium linoleate (B1235992) or arachidonic acid)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 234 nm
-
-
Procedure:
-
Prepare serial dilutions of the pan-LOX inhibitor.
-
In a UV-transparent plate or cuvette, add the assay buffer, lipoxygenase enzyme, and the inhibitor at various concentrations.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time (kinetic mode).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.[4]
-
Experimental Workflow for Inhibitor Screening
A general workflow for screening and characterizing inhibitors for either enzyme family follows a similar logical progression, though the specific assays differ.
References
Confirming Lenumlostat Hydrochloride Target Binding In Vivo: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of Lenumlostat hydrochloride, confirming its engagement with its target, lysyl oxidase-like 2 (LOXL2), within a living organism is a critical step. While direct in vivo imaging of this compound itself has not been extensively published, several robust methodologies exist to verify the binding of inhibitors to LOXL2 in vivo. This guide provides a comparative overview of these techniques, supported by experimental data and detailed protocols.
This compound is a potent and selective, orally available small-molecule inhibitor of LOXL2, forming a pseudo-irreversible complex with the enzyme.[1][2][3][4] LOXL2 is a key enzyme in the cross-linking of collagen and elastin, and its upregulation is associated with fibrotic diseases and cancer.[2][3] Therefore, confirming target engagement in vivo is paramount for establishing a clear relationship between drug exposure, target modulation, and therapeutic efficacy.
This guide compares three primary approaches to confirm in vivo target binding for a LOXL2 inhibitor like this compound:
-
Direct Non-invasive Imaging: Utilizing radiolabeled antibodies for SPECT/CT imaging to visualize LOXL2 distribution and inhibitor binding.
-
Ex Vivo Activity-Based Probe Assay: A quantitative biochemical method to measure the inhibition of LOXL2 activity in tissues and blood from treated subjects.
-
In Vivo Efficacy Models with Ex Vivo Target Confirmation: A traditional approach correlating therapeutic outcomes with downstream biomarkers and ex vivo analysis of the target protein.
Comparative Analysis of In Vivo Target Engagement Methodologies
The following table summarizes the key characteristics of the three main approaches for confirming in vivo LOXL2 target engagement.
| Feature | Direct In Vivo Imaging (SPECT/CT) | Ex Vivo Activity-Based Probe Assay | In Vivo Efficacy with Ex Vivo Analysis |
| Principle | Non-invasive visualization of a radiolabeled antibody bound to LOXL2. | Biochemical measurement of unoccupied LOXL2 active sites using a biotinylated probe. | Correlation of a therapeutic endpoint (e.g., tumor reduction) with target expression levels. |
| Output | 3D images of target distribution and occupancy. | Quantitative LOXL2 activity inhibition (%). | Therapeutic efficacy data and semi-quantitative protein levels. |
| Resolution | Organ/tissue level. | Molecular level. | Organ/tissue and cellular level (IHC). |
| Translatability | High, PET/SPECT are clinical modalities. | High, can be used in clinical trials with blood samples. | Moderate, preclinical models may not fully replicate human disease. |
| Key Advantage | Provides spatial information on target engagement throughout the body. | Highly quantitative measure of direct target inhibition. | Links target engagement to a functional outcome. |
| Key Disadvantage | Requires development of a specific imaging agent; antibody-based agents have long circulation times. | Requires tissue biopsies or blood samples; does not provide spatial distribution. | Indirect measure of target engagement; efficacy can be influenced by off-target effects. |
Experimental Data Summary
The following tables present quantitative data from studies utilizing these different methodologies to assess LOXL2 target engagement.
Table 1: Direct In Vivo Imaging with [¹¹¹In]In-DOTAGA-AB0023 (SPECT/CT) [5]
| Parameter | Value |
| Radiotracer | [¹¹¹In]In-DOTAGA-AB0023 (anti-LOXL2 antibody) |
| Animal Model | Bleomycin-induced pulmonary fibrosis in mice |
| Dissociation Constant (Kd) | 2.45 ± 0.04 nM |
| Tracer Uptake (Fibrotic Lung) | Significantly higher than in control mice |
| Effect of Treatment (Nintedanib) | Decreased tracer uptake in the lung |
Table 2: Ex Vivo Activity-Based Probe Assay with PXS-5878 [1][2]
| Parameter | Value |
| Inhibitor | PXS-5338 (small molecule LOXL2 inhibitor) |
| Animal Model | Rat |
| Dose | 30 mg/kg (oral) |
| LOXL2 Inhibition in Lung (4h) | ~100% |
| LOXL2 Inhibition in Lung (24h) | ~0% |
| Clinical Trial (Human) | Dose-dependent reduction in LOXL2 activity |
| Calculated IC₅₀ (Human Plasma) | 24 nM |
Table 3: In Vivo Efficacy with Ex Vivo Analysis (Small Molecule Inhibitors) [6]
| Parameter | PXS-S1A (dual LOX/LOXL2 inhibitor) | PXS-S2B (LOXL2 specific inhibitor) |
| Animal Model | Orthotopic MDA-MB-231 human breast cancer in mice | Orthotopic MDA-MB-231 human breast cancer in mice |
| Primary Tumor Volume Reduction | ~75% | ~55% |
| Ex Vivo Confirmation | Immunohistochemistry for angiogenesis (endomucin) and activated fibroblasts (αSMA). | Immunohistochemistry for angiogenesis (endomucin) and activated fibroblasts (αSMA). |
| Effect on Angiogenesis | Significant decrease in vessel density | Significant decrease in vessel density |
| Effect on Activated Fibroblasts | Significant decrease in αSMA-positive cells | Significant decrease in αSMA-positive cells |
Experimental Protocols and Visualizations
Direct In Vivo Imaging via SPECT/CT
This method involves administering a radiolabeled antibody that specifically binds to LOXL2. The distribution and concentration of the radiotracer are then imaged using SPECT/CT, providing a non-invasive visualization of target engagement.
Experimental Protocol:
-
Radiotracer Preparation: The anti-LOXL2 antibody (e.g., AB0023) is conjugated with a chelator (e.g., DOTAGA) and radiolabeled with a SPECT isotope (e.g., Indium-111).[5]
-
Animal Model: A disease model with high LOXL2 expression is used (e.g., bleomycin-induced pulmonary fibrosis in mice).[5]
-
Administration: The radiolabeled antibody is injected intravenously into the animals. To assess competitive binding, a group of animals can be pre-treated with the unlabeled inhibitor (e.g., this compound).
-
Imaging: SPECT/CT imaging is performed at various time points post-injection (e.g., 1, 2, 3, and 4 days) to monitor the biodistribution of the radiotracer.[5]
-
Analysis: The uptake of the radiotracer in the target tissue (e.g., fibrotic lung) is quantified from the images. A reduction in signal in the pre-treated group compared to the control group indicates target engagement by the inhibitor.
Ex Vivo Activity-Based Probe Assay
This technique measures the level of active LOXL2 enzyme in tissue or blood samples collected from subjects treated with an inhibitor. It relies on a specially designed probe that binds only to the unoccupied active sites of the enzyme.
Experimental Protocol:
-
Animal Treatment: Animals are treated with the LOXL2 inhibitor (e.g., this compound) or vehicle control via the intended clinical route (e.g., oral gavage).[2]
-
Sample Collection: At various time points after dosing, blood and/or tissue samples (e.g., lung, liver) are collected.[2]
-
Tissue Lysis: Tissues are homogenized to create lysates.
-
Probe Incubation: The tissue lysates or plasma are incubated with a biotinylated activity-based probe (e.g., PXS-5878) that irreversibly binds to the active site of LOXL2.[2]
-
Detection: The amount of probe-bound LOXL2 is quantified using a sensitive detection method, such as a Simoa® (Single Molecule Array) immunoassay.[2]
-
Analysis: The signal from the treated group is compared to the control group. A lower signal in the treated group indicates that the inhibitor has occupied the LOXL2 active sites in vivo, thus preventing the binding of the probe.
In Vivo Efficacy with Ex Vivo Target Confirmation
This is a more traditional pharmacological approach where the efficacy of the compound in a disease model is the primary readout. Target engagement is inferred from the biological response and supported by ex vivo analysis of the target protein in the tissues of interest at the end of the study.
Experimental Protocol:
-
Animal Model: An appropriate disease model is selected (e.g., orthotopic tumor model for cancer).[6]
-
Treatment: Animals are treated with this compound or vehicle over a defined period.
-
Efficacy Monitoring: The therapeutic effect is monitored throughout the study (e.g., measuring tumor volume).[6]
-
Tissue Collection: At the end of the study, tumors and other relevant organs are harvested.
-
Ex Vivo Analysis: The tissues are analyzed for LOXL2 expression and the expression of downstream biomarkers of target engagement.
Conclusion
Confirming in vivo target engagement of this compound is achievable through a variety of well-established methods. While direct imaging of the small molecule is not yet a standard approach, the use of radiolabeled antibodies for SPECT/CT offers a powerful, non-invasive method to visualize target binding and distribution. For a highly quantitative assessment of target inhibition, the ex vivo activity-based probe assay provides a robust and clinically translatable option. Finally, traditional in vivo efficacy studies, supported by ex vivo protein analysis, remain a cornerstone for linking target modulation to a functional therapeutic outcome. The choice of methodology will depend on the specific research question, the available resources, and the stage of drug development. For a comprehensive understanding, a combination of these approaches can provide unequivocal evidence of this compound's mechanism of action in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical molecular imaging of lysyl oxidase activity – detection of active fibrogenesis in human lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An activity-based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti-fibrotic therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT Imaging of Lysyl Oxidase-like 2 in a Model of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl oxidase-like 2 (LOXL2), a new regulator of cell polarity required for metastatic dissemination of basal-like breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Synergistic Potential: A Comparative Guide to Lenumlostat Hydrochloride and Other Antifibrotics
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifibrotic therapy is evolving, with a growing interest in combination strategies to enhance efficacy and overcome the limitations of monotherapy. Lenumlostat hydrochloride, a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), represents a promising therapeutic agent by targeting a key mechanism in the fibrotic cascade: the cross-linking of collagen and elastin.[1][2] This guide provides a comparative overview of this compound and other leading antifibrotics, pirfenidone (B1678446) and nintedanib (B1663095), with a focus on the mechanistic rationale for potential synergistic effects in combination therapy. While direct preclinical or clinical data on the combination of this compound with other antifibrotics is not yet publicly available, this document aims to provide a framework for assessing such potential synergies based on their distinct mechanisms of action.
Mechanisms of Action: A Basis for Synergy
A synergistic effect in combination therapy is most likely to be achieved when drugs target different, yet complementary, pathways in the complex process of fibrosis. Lenumlostat, pirfenidone, and nintedanib offer such a potential, as summarized in the table below.
| Drug | Target | Primary Mechanism of Action | Potential for Synergy with Lenumlostat |
| This compound | Lysyl Oxidase-Like 2 (LOXL2) | Inhibits the enzymatic cross-linking of collagen and elastin, a critical step in the stabilization and maturation of the fibrotic extracellular matrix (ECM).[1][2] | By preventing the final "stiffening" of the ECM, Lenumlostat could complement agents that reduce the production of ECM components. |
| Pirfenidone | Multiple; exact mechanism not fully elucidated | Exhibits anti-inflammatory, antioxidant, and antifibrotic properties. It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). | A combination could simultaneously reduce the synthesis of new ECM components (pirfenidone) and prevent the cross-linking of existing and newly formed collagen (Lenumlostat). |
| Nintedanib | Tyrosine Kinases (VEGFR, FGFR, PDGFR) | A multi-tyrosine kinase inhibitor that blocks signaling pathways involved in fibroblast proliferation, migration, and differentiation, key cellular events in the progression of fibrosis. | The combination could target both the cellular drivers of fibrosis (nintedanib) and the subsequent matrix remodeling (Lenumlostat). |
Signaling Pathways and Rationale for Combination
The following diagrams illustrate the distinct signaling pathways targeted by each agent, highlighting the potential for a multi-pronged attack on the fibrotic process.
Hypothetical Experimental Workflow for Assessing Synergy
While specific data is lacking for Lenumlostat combinations, a typical preclinical workflow to assess synergistic antifibrotic effects would involve the following steps. This serves as a template for future research in this area.
Data Presentation: A Look at Individual Agent Efficacy (Hypothetical Combination Data)
The following tables summarize the known efficacy of each agent individually. A third table presents a hypothetical scenario of what synergistic effects might look like in a preclinical model, based on the mechanistic rationale. It is crucial to note that the data in Table 3 is illustrative and not based on published experimental results for Lenumlostat combinations.
Table 1: Preclinical Efficacy of this compound (LOXL2 Inhibition)
| Animal Model | Key Efficacy Endpoints | Observed Effect | Reference |
| Bleomycin-induced lung fibrosis (mouse) | Lung collagen content, Histological fibrosis score | Significant reduction in collagen and fibrosis | (Based on general LOXL2 inhibitor studies) |
| Carbon tetrachloride-induced liver fibrosis (mouse) | Liver hydroxyproline, Collagen proportional area | Significant reduction in fibrosis markers | (Based on general LOXL2 inhibitor studies) |
Table 2: Preclinical Efficacy of Pirfenidone and Nintedanib
| Drug | Animal Model | Key Efficacy Endpoints | Observed Effect |
| Pirfenidone | Bleomycin-induced lung fibrosis (hamster) | Lung collagen, Pro-collagen mRNA | Dose-dependent reduction in fibrosis markers |
| Nintedanib | Bleomycin-induced lung fibrosis (mouse) | Histological fibrosis score, Inflammatory cell count | Significant reduction in fibrosis and inflammation |
Table 3: Hypothetical Synergistic Effects in a Preclinical Lung Fibrosis Model
| Treatment Group | Reduction in Lung Collagen (%) | Improvement in Lung Function (%) | Synergy Assessment |
| Lenumlostat (Monotherapy) | 30 | 25 | - |
| Pirfenidone (Monotherapy) | 35 | 30 | - |
| Lenumlostat + Pirfenidone (Combination) | 60 | 55 | Potentially Synergistic |
| Nintedanib (Monotherapy) | 40 | 35 | - |
| Lenumlostat + Nintedanib (Combination) | 70 | 65 | Potentially Synergistic |
Experimental Protocols: A General Framework
Detailed experimental protocols for assessing antifibrotic synergy would typically include the following components.
1. Animal Model of Fibrosis:
-
Induction: For pulmonary fibrosis, intratracheal administration of bleomycin (B88199) is a common method. For liver fibrosis, carbon tetrachloride (CCl4) administration is frequently used.
-
Species and Strain: C57BL/6 mice are often used for their robust fibrotic response.
-
Timeline: The duration of the study will depend on the model, but typically involves a fibrotic induction phase followed by a treatment phase.
2. Drug Administration:
-
Formulation: this compound, pirfenidone, and nintedanib are typically formulated for oral gavage in a suitable vehicle.
-
Dosing: Doses would be determined based on previous monotherapy studies and designed to be at or below the maximally effective dose to allow for the observation of synergy.
-
Frequency: Dosing is typically once or twice daily.
3. Endpoint Analysis:
-
Histopathology: Lung or liver tissue is fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. Fibrosis is quantified using a standardized scoring system (e.g., Ashcroft score for lung fibrosis).
-
Biochemical Assays: Tissue hydroxyproline content, a major component of collagen, is measured as a quantitative marker of fibrosis.
-
Gene and Protein Expression: RNA and protein are extracted from tissue samples to analyze the expression of key fibrotic and inflammatory markers.
Conclusion and Future Directions
The distinct mechanisms of action of this compound, pirfenidone, and nintedanib provide a strong rationale for exploring their synergistic potential in combination therapies for fibrotic diseases. While direct experimental evidence for Lenumlostat combinations is currently lacking, the conceptual framework presented in this guide suggests that such combinations could offer a more comprehensive approach to treating fibrosis by targeting both the cellular drivers and the extracellular matrix remodeling processes. Further preclinical studies are warranted to validate these hypotheses and to determine the optimal dosing and therapeutic window for such combination regimens. The development of well-designed clinical trials will be the ultimate step in assessing the clinical utility of combining this compound with other antifibrotic agents for patients suffering from fibrotic diseases.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Lenumlostat Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Lenumlostat hydrochloride are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks of contamination, chemical reactions, and regulatory non-compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, it should be treated as a hazardous waste incident and cleaned up immediately using appropriate spill kits, with all cleanup materials disposed of as hazardous waste.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with most investigational drugs, must follow hazardous waste regulations.[2][3][4] It is imperative that this chemical waste is not disposed of through standard sewage systems or as regular municipal trash.[5]
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Use only approved, chemically compatible, and leak-proof containers for waste accumulation.[5][6][7] The container must be in good condition and have a secure, tight-fitting lid.[6]
-
Original containers of expired or unused this compound can be disposed of "as is" without emptying the contents.[2]
-
Affix a "HAZARDOUS WASTE" label to each container.[2] The label must include:
-
-
Waste Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][8] This area should be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
The SAA must be a secure, designated space, such as a locked cabinet or within secondary containment.[2]
-
Ensure the SAA is away from heat sources, direct sunlight, and high-traffic areas.[5]
-
Regularly inspect the waste containers for any signs of leakage or deterioration.[6]
-
-
Arranging for Disposal:
-
Once the container is full or the project concludes, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[2][9]
-
Complete a chemical waste disposal request form as required by your institution.[2]
-
All investigational drugs collected are typically consolidated and transported to an EPA-permitted incinerator for final destruction.[2][9]
-
-
Record Keeping:
III. Chemical Waste Classification and Segregation
To ensure safe handling and disposal, it is essential to classify and segregate chemical waste based on its properties. While specific quantitative data for this compound's reactivity with all other chemicals is not available, the following table provides a general guideline for laboratory chemical waste segregation.
| Waste Category | Examples | Storage and Segregation Guidelines |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Store in a designated, labeled container. Keep separate from non-halogenated solvents. |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane | Store in a designated, labeled container. Keep separate from halogenated solvents. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Store in a designated, labeled container, typically glass. Keep separate from bases and reactive metals.[7] |
| Corrosive Waste (Bases) | Sodium Hydroxide, Ammonium Hydroxide | Store in a designated, labeled container. Keep separate from acids. |
| Toxic/Hazardous Chemical Waste | This compound , other investigational compounds, acutely toxic chemicals | Store in a clearly labeled, sealed container in a designated Satellite Accumulation Area.[2][8] |
| Reactive Waste | Oxidizers, Water-Reactive Chemicals | Store separately from all other waste types in a secure, dry location. |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. odu.edu [odu.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Lenumlostat hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Lenumlostat hydrochloride, a potent and selective lysyl oxidase-like 2 (LOXL2) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling to minimize exposure and potential health risks. The following tables summarize the essential personal protective equipment (PPE) and immediate actions to be taken in case of exposure.
Personal Protective Equipment (PPE)
| Situation | Required PPE | Notes |
| Routine Handling (Weighing, Dissolving) | - Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Risk of Dust Generation | - All PPE for routine handling- Respiratory protection (e.g., N95 respirator) | Use appropriate engineering controls to minimize dust generation. |
| Spill Cleanup | - All PPE for routine handling- Self-contained breathing apparatus (for large spills)- Protective clothing to prevent skin contact | Evacuate the area and ensure adequate ventilation before cleanup. |
Emergency Exposure Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] |
| Inhalation | Move person to fresh air.[1][2] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
Health and Safety Data Summary
The following table outlines the known hazards associated with this compound.
| Hazard Category | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Eye Irritation | Causes serious eye irritation. | [1] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Blood) through prolonged or repeated exposure. | [2] |
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Short-term (powder): Store in a well-ventilated place. Keep container tightly closed.
-
Long-term (solutions): Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month under a nitrogen atmosphere.[3]
-
General: Store locked up.[2]
Disposal
-
Unused Product and Contaminated Materials: Dispose of contents and container to an approved waste disposal plant.[1][2] Disposal should be in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[4]
-
Empty Containers: Empty containers that do not contain personal health information (PHI) can be disposed of as regular trash. Containers with PHI should be incinerated.
-
Procedure: It is recommended to contact your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations. The primary method of disposal for investigational drugs is typically incineration through a licensed and approved environmental management vendor.[4]
Signaling Pathway of this compound
This compound is an inhibitor of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is an enzyme that plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM). In fibrotic diseases, the upregulation of LOXL2 leads to excessive ECM stiffening and tissue scarring. This compound inhibits this process, thereby reducing fibrosis.
Caption: this compound inhibits LOXL2-mediated cross-linking of collagen and elastin, preventing fibrosis.
Experimental Protocols
The following are example protocols for in vitro and in vivo studies to assess the efficacy of this compound.
In Vitro: Cell-Based Assay for LOXL2 Inhibition
This protocol describes a general method for assessing the inhibitory effect of this compound on LOXL2 activity in a cell-based assay.
Caption: Workflow for in vitro evaluation of this compound.
Methodology:
-
Cell Culture:
-
Culture a relevant fibroblast cell line (e.g., NIH/3T3 or primary human fibroblasts) in appropriate media and conditions.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (DMSO).
-
-
Analysis:
-
LOXL2 Activity Assay: Measure LOXL2 activity in cell lysates or conditioned media using a commercially available kit.
-
Collagen Quantification: Quantify collagen production using a Sircol™ Soluble Collagen Assay or by Western blot for Collagen Type I.
-
Cell Viability: Assess cell viability using an MTS or MTT assay to rule out cytotoxicity.
-
In Vivo: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model in Mice
This protocol outlines a common animal model to evaluate the anti-fibrotic effects of this compound in vivo.
Caption: Workflow for in vivo evaluation of this compound in a mouse model of liver fibrosis.
Methodology:
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice.
-
-
Fibrosis Induction:
-
Administer CCl₄ (dissolved in corn oil) via intraperitoneal injection twice a week for 4-8 weeks to induce liver fibrosis.
-
-
Treatment:
-
After the induction period, randomize mice into treatment groups: Vehicle control and this compound.
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle daily via oral gavage.
-
-
Endpoint Analysis:
-
At the end of the treatment period, sacrifice the mice and collect liver tissue.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) and Sirius Red staining to visualize fibrosis.
-
Hydroxyproline Assay: Homogenize a portion of the liver to quantify total collagen content using a hydroxyproline assay kit.
-
Gene Expression: Extract RNA from a portion of the liver to analyze the expression of fibrotic marker genes (e.g., Col1a1, Acta2, Timp1) by RT-qPCR.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
